molecular formula C9H8N2O2 B1297674 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5118-94-5

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1297674
CAS No.: 5118-94-5
M. Wt: 176.17 g/mol
InChI Key: AZHGGDCFQPMANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) is a privileged chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the 1,4-benzodiazepine-2,5-dione class, which has been extensively investigated as a versatile template for designing non-peptidal antagonists . Its core structure serves as a conformational mimic of peptide motifs, with studies demonstrating a good topographical correlation with the "cupped" presentation of the RGD tripeptide sequence found in cyclic peptides, making it valuable for probing protein-protein interactions . The seven-membered 1,4-diazepine ring is a hallmark of a privileged structure with broad potential biological activities, and this scaffold can be synthetically modified to explore activity against various pharmacologically relevant targets, including GPCRs, ion channels, and enzymes . Furthermore, the conformational behavior and properties of this benzodiazepinedione nucleus can be studied using advanced computational methods like density functional theory (DFT) to understand its conformational preferences and inversion barriers . It is also a key precursor for further chemical diversification, enabling the synthesis of novel derivatives such as thienodiazepine bioisosteres and cyclopropanated analogs for broader screening in drug discovery programs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGGDCFQPMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344936
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-94-5
Record name 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones from Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives have shown promise as anticonvulsants, anxiolytics, and antithrombotics. This guide provides a comprehensive overview of the primary synthetic routes to this important heterocyclic system, with a focus on methods that utilize amino acids as chiral building blocks. Detailed experimental protocols for key methodologies, quantitative data summaries, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Key Synthetic Strategies

The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids can be broadly categorized into three main approaches: solution-phase synthesis, solid-phase synthesis, and multicomponent reactions. Each strategy offers distinct advantages concerning scalability, diversity, and purification.

Solution-Phase Synthesis via Isatoic Anhydride

A classical and widely used approach involves the reaction of an amino acid or its corresponding ester with isatoic anhydride. This method is robust and suitable for synthesizing specific target molecules on a laboratory scale. The general sequence involves the nucleophilic attack of the amino acid's amino group on the carbonyl of isatoic anhydride, leading to the formation of a 2-aminobenzoyl-amino acid intermediate. Subsequent cyclization, often under thermal or acid-catalyzed conditions, yields the desired benzodiazepinedione.

Step 1: Synthesis of 2-Aminobenzoyl-amino Acid Methyl Ester Intermediates (3a-m)

  • Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq.) in a minimal amount of water.

  • Add sodium carbonate (2.0 eq.) to the solution to neutralize the amino acid ester.

  • In a separate flask, dissolve isatoic anhydride (1.4 eq.) in acetonitrile.

  • Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride at room temperature.

  • Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Cyclization to 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones (4a-j)

  • Dissolve the 2-aminobenzoyl-amino acid methyl ester intermediate (1.0 eq.) in dimethylformamide (DMF).

  • Add chloroplatinic acid (H₂PtCl₆, 15 mol%) to the solution.

  • Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring by TLC.

  • After completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the mixture with chloroform.

  • Wash the combined organic layers with 1N HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway for Solution-Phase Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Isatoic_Anhydride Isatoic Anhydride Intermediate 2-Aminobenzoyl-amino Acid Ester Isatoic_Anhydride->Intermediate 1. Amino Acid Ester, Na2CO3 2. Acetonitrile, rt, 2-3h Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Intermediate Benzodiazepinedione 3,4-Dihydro-1H-1,4- benzodiazepine-2,5-dione Intermediate->Benzodiazepinedione H2PtCl6, DMF, reflux 30-40 min

Solution-phase synthesis workflow.
Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the generation of libraries of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[1][2][3] This methodology involves attaching the amino acid to a solid support (resin), followed by a series of reactions to build the benzodiazepinedione scaffold. The final product is then cleaved from the resin.

Step 1: Resin Preparation and Amino Acid Loading

  • Derivatize Merrifield resin by alkylation with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to provide a resin-bound aldehyde.

  • Load the α-amino ester onto the support via reductive amination using NaBH(OAc)₃ in 1% acetic acid in DMF. Minimize pre-equilibration of the resin-bound aldehyde and the α-amino ester to reduce racemization.

Step 2: Acylation with Anthranilic Acid

  • Acylate the resin-bound amino ester with an unprotected 5-nitroanthranilic acid using a suitable coupling agent.

Step 3: Cyclization and Functionalization

  • Induce base-catalyzed ring closure to form the benzodiazepinedione ring.

  • Reduce the nitro group to an amine, yielding an enantiomerically pure 7-aminobenzodiazepine-2,5-dione attached to the resin.

  • Acylate the amino group on the aromatic ring with various acid chlorides in N-methylpyrrolidone (NMP).

Step 4: Cleavage from Resin

  • Cleave the final product from the resin using a mixture of trifluoroacetic acid (TFA), dimethyl sulfide (Me₂S), and water (e.g., 90:5:5).

  • Purify the cleaved product by High-Performance Liquid Chromatography (HPLC).

Workflow for Solid-Phase Synthesis

G Start Merrifield Resin Resin_Aldehyde Resin-bound Aldehyde Start->Resin_Aldehyde 4-hydroxy-2,6-dimethoxy- benzaldehyde Resin_Amino_Ester Resin-bound Amino Ester Resin_Aldehyde->Resin_Amino_Ester α-Amino Ester, NaBH(OAc)3 Resin_Acylated Resin-bound Acylated Amino Ester Resin_Amino_Ester->Resin_Acylated Anthranilic Acid Derivative Resin_Cyclized Resin-bound Benzodiazepinedione Resin_Acylated->Resin_Cyclized Base-catalyzed Cyclization Final_Product Cleaved 1,4-Benzodiazepine-2,5-dione Resin_Cyclized->Final_Product TFA Cleavage

Solid-phase synthesis workflow.
Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. For the synthesis of 1,4-benzodiazepine scaffolds, an Ugi reaction is typically followed by a deprotection and cyclization step (Ugi-deprotection-cyclization or UDC strategy).[4][5][6] This approach enables the creation of diverse libraries of benzodiazepinediones by varying the four input components: an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.

Step 1: Ugi Four-Component Reaction

  • In a suitable vessel, combine methyl anthranilate (amine component, 1.0 eq.), an isocyanide (1.0 eq.), Boc-glycinal (carbonyl component, 1.0 eq.), and a carboxylic acid (1.0 eq.) in methanol.

  • Stir the reaction mixture at room temperature for 48 hours or utilize microwave irradiation (e.g., 100 °C for 30 minutes) to accelerate the reaction.

  • Monitor the formation of the Ugi product by TLC.

Step 2: Deprotection and Cyclization

  • After the Ugi reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).

  • Heat the mixture at 40 °C overnight to effect Boc deprotection and subsequent intramolecular cyclization.

  • Quench the reaction and purify the resulting 1,4-benzodiazepine-6-one by column chromatography.

Logical Flow of the Ugi-4CR Approach

G cluster_Ugi Ugi-4CR cluster_Cyclization Deprotection & Cyclization Amine Methyl Anthranilate Ugi_Product Ugi Adduct Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carbonyl Boc-glycinal Carbonyl->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Benzodiazepinedione_Ugi 1,4-Benzodiazepine-6-one Ugi_Product->Benzodiazepinedione_Ugi TFA, DCE, 40°C

Ugi-4CR synthesis pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different synthetic strategies, allowing for a comparative assessment of their efficiency.

Table 1: Solution-Phase Synthesis from Isatoic Anhydride

EntryAmino Acid DerivativeCyclization CatalystReaction Time (Cyclization)Yield (%)Reference
1Glycine methyl esterH₂PtCl₆30-40 min>95 (intermediate)[7]
2L-Alanine methyl esterH₂PtCl₆30-40 minNot specified[7]
3L-Valine methyl esterH₂PtCl₆30-40 minNot specified[7]

Table 2: Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones

Resin TypeAcylating AgentOverall Yield (%)Purity (HPLC, 210 nm) (%)Reference
Polystyrene (PS)Various acid chlorides52-69>70[8]
TentaGel (TG)Various acid chlorides41-48>70[8]
Polystyrene (PS)Fmoc-tyrosine fluoride24>70[8]
TentaGel (TG)Fmoc-tyrosine fluoride31>70[8]

Table 3: Ugi-Deprotection-Cyclization Synthesis of 1,4-Benzodiazepine Scaffolds

Scaffold TypeR¹ (from Isocyanide)R² (from Carboxylic Acid)Overall Yield (2 steps, %)Reference
1,4-Benzodiazepine-6-onetert-ButylIsopropyl38[4]
1,4-Benzodiazepine-6-onetert-ButylH47[4]
2-Tetrazole substitutedtert-Butyl-53[4]
Anchor-directedtert-ButylVarious22-69[4]

Conclusion

The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids is a well-established field with multiple effective strategies. The choice of method depends on the specific goals of the research. Solution-phase synthesis from isatoic anhydride is ideal for preparing specific target compounds. Solid-phase synthesis is the method of choice for generating diverse libraries for high-throughput screening and SAR studies. The Ugi multicomponent reaction provides a rapid and convergent route to novel benzodiazepine scaffolds with a high degree of molecular diversity. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutic agents based on this important heterocyclic core.

References

A Technical Guide to the Biological Properties of 1,4-Benzodiazepine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological properties of 1,4-benzodiazepine-2,5-dione derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document collates key findings on their anticancer, antimicrobial, and antiviral activities, presenting quantitative data, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities

Derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] Their biological activities are diverse, with prominent research focusing on their potential as anticancer, antimicrobial, and antiviral agents.[4][5][6]

Anticancer Activity

A significant body of research highlights the potent anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.[3][4][7] Certain compounds from this class have been shown to exhibit significant growth inhibitory effects against a broad panel of human cancer cell lines.[4][7] The mechanisms underlying their antitumor effects are multifaceted and include the induction of cell cycle arrest and apoptosis.[4][7] One of the key mechanisms of action identified is the inhibition of the p53-Hdm2 protein-protein interaction, which leads to the stabilization of the p53 tumor suppressor protein and subsequent apoptosis of cancer cells.[8][9] Furthermore, some derivatives have been found to act as potent protein synthesis inhibitors in cancer cells.[4]

Antimicrobial Activity

1,4-Benzodiazepine-2,5-dione derivatives have also demonstrated promising antimicrobial properties.[5][10][11] Their activity extends to both Gram-positive and Gram-negative bacteria.[11] A notable mechanism of their antibacterial action is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[5] By interfering with these signaling pathways, these compounds can attenuate bacterial pathogenicity. Some derivatives have also shown potential as anti-mycobacterial agents, suggesting their utility in treating tuberculosis.[5][12]

Antiviral Activity

The antiviral potential of 1,4-benzodiazepine-2,5-dione derivatives has been explored, particularly against the Human Immunodeficiency Virus (HIV).[2][6][13] Certain derivatives, such as the TIBO (tetrahydro-imidazo[4,5,1-jk][4][5]-benzodiazepin-2(1H)-one and -thione) compounds, have been identified as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[2][6] These compounds bind to a specific allosteric site on the enzyme, disrupting its function and thereby inhibiting viral replication.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 1,4-benzodiazepine-2,5-dione derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundCancer Cell LineAssay TypeParameterValue (µM)Reference
11a 60 human cancer cell linesGrowth InhibitionAverage GI₅₀0.24[4][7]
52b NCI-H522 (Lung Cancer)Growth InhibitionGI₅₀Potent[4][7]
Various -p53-Hdm2 BindingIC₅₀Low nanomolar[8]

Table 2: Antimicrobial Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundBacterial StrainAssay TypeParameterValue (µg/mL)Reference
4h Mycobacterium tuberculosisGrowth InhibitionMIC1.55[12]
4f Mycobacterium tuberculosisGrowth InhibitionMIC2.87[12]
9 Staphylococcus aureusGrowth InhibitionMIC3.125[11]

Table 3: Anti-HIV Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundVirus StrainAssay TypeParameterValue (nM)Reference
R86183 (TIBO derivative) HIV-1Viral Replication InhibitionEC₅₀0.3 - 30[6]
R86183 (TIBO derivative) HIV-1 Reverse TranscriptaseEnzyme InhibitionIC₅₀57[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-benzodiazepine-2,5-dione derivatives. These protocols are based on standard, publicly available methods and are intended to be representative of the experimental approaches used.

Anticancer Activity Assays

This protocol is adapted from the standard NCI-60 screening methodology.[6][14]

  • Cell Culture: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After a 24-hour incubation, the test compound, solubilized in DMSO, is added at various concentrations.

  • Incubation: Plates are incubated for 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed with trichloroacetic acid (TCA).

    • Plates are washed and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • Bound dye is solubilized with 10 mM trizma base.

    • Absorbance is read at 515 nm.

  • Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) are calculated.

This protocol is a standard method for detecting apoptosis by flow cytometry.[4][7][8]

  • Cell Treatment: Induce apoptosis in cells by treating with the 1,4-benzodiazepine-2,5-dione derivative for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC is detected in the FL1 channel (green fluorescence).

    • PI is detected in the FL2 channel (red fluorescence).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This is a standard protocol for analyzing cell cycle distribution using flow cytometry.[10][12]

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Antimicrobial Activity Assays

This is a standard method for determining the MIC of an antimicrobial agent.[15][16][17]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 1,4-benzodiazepine-2,5-dione derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Assays

This is a representative colorimetric assay for measuring HIV-1 RT inhibition.[2][9][18]

  • Assay Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT, using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-streptavidin interaction.

  • Procedure:

    • Coat a 96-well streptavidin plate with a biotinylated oligo(dT) primer/poly(A) template.

    • Add a reaction mixture containing dNTPs (including DIG-dUTP) and the test compound at various concentrations.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate to allow for DNA synthesis.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of RT inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of 1,4-benzodiazepine-2,5-dione derivatives.

p53_Hdm2_Pathway BZD 1,4-Benzodiazepine-2,5-dione Derivative Hdm2 Hdm2 BZD->Hdm2 p53 p53 Hdm2->p53 Binds and tags for degradation Ub Ubiquitin Hdm2->Ub E3 Ligase Activity p53->Hdm2 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Ub->p53

Caption: p53-Hdm2 signaling pathway and its inhibition.

Apoptosis_Assay_Workflow start Cancer Cells treatment Treat with 1,4-Benzodiazepine-2,5-dione start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow end Quantify Apoptotic Cells flow->end

Caption: Experimental workflow for apoptosis assay.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria Bacteria Autoinducers Autoinducers (Signaling Molecules) Bacteria->Autoinducers Produce Receptor Receptor Autoinducers->Receptor Bind Virulence Virulence Gene Expression (e.g., Biofilm Formation) Receptor->Virulence Activate BZD 1,4-Benzodiazepine-2,5-dione Derivative BZD->Autoinducers Interfere with signaling BZD->Receptor Inhibit

Caption: Mechanism of quorum sensing inhibition.

This technical guide serves as a foundational resource for understanding the diverse biological activities of 1,4-benzodiazepine-2,5-dione derivatives. The compiled data, standardized protocols, and visual representations of mechanisms and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.

Chemical Identity and Structure

This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered diazepine ring containing two amide groups. Its systematic IUPAC name is this compound.[1] The core structure is foundational for a class of compounds with significant pharmacological interest.

Molecular Structure:

Chemical structure of this compound

Figure 1: 2D and 3D chemical structures of this compound.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValue
IUPAC Name This compound[1]
CAS Number 5118-94-5[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Colorless solid[2]
Melting Point 321-324 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the reaction of isatoic anhydride with glycine.[2][3] A common and effective method involves a two-step process: the formation of an intermediate N-(2-aminobenzoyl)glycine, followed by cyclization.

Synthesis from Isatoic Anhydride and Glycine

A robust method for the synthesis of the title compound involves the reaction of isatoic anhydride with glycine, followed by a cyclization step.[2]

Experimental Protocol:

Step 1: Synthesis of N-(2-aminobenzoyl)glycine (Intermediate)

  • To a solution of glycine (0.002 mol, 1.0 equiv.) in a minimum amount of water (4 mL), add sodium carbonate (0.43 g, 0.004 mol, 2.0 equiv.).

  • Add the resulting neutralized amino acid solution dropwise to a well-stirred solution of isatoic anhydride (0.45 g, 0.0028 mol, 1.4 equiv.) in acetonitrile (8 mL) at room temperature.

  • Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the reaction mixture under reduced pressure.

  • Quench the residual mass with a saturated potassium carbonate solution (20 mL) to remove any unreacted isatoic anhydride.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with 5% sodium carbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Step 2: Synthesis of this compound (Final Product)

  • To a solution of the intermediate N-(2-aminobenzoyl)glycine (0.001 mol, 1.0 equiv.) in tetrahydrofuran (3 mL), add hexachloroplatinic acid (H₂PtCl₆, 0.06 g, 15 mol %).

  • Heat the resulting mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.

  • Upon completion, quench the reaction mixture with a saturated sodium carbonate solution (10 mL).

  • Extract the product with chloroform (2 x 15 mL).

  • Wash the organic layer with 1N sodium hydroxide (1 x 10 mL), 1N hydrochloric acid (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL).

  • Dry the obtained organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Diagram of the Synthetic Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Isatoic_Anhydride Isatoic Anhydride Reaction1 Reaction with Na2CO3 in ACN/H2O Isatoic_Anhydride->Reaction1 Glycine Glycine Glycine->Reaction1 Intermediate N-(2-aminobenzoyl)glycine Reaction1->Intermediate Workup Reaction2 Reflux with H2PtCl6 in THF Intermediate->Reaction2 Product 3,4-Dihydro-1H-1,4- benzodiazepine-2,5-dione Reaction2->Product Workup & Purification G Mechanism of Action of Benzodiazepines on GABA-A Receptor cluster_ligands Ligands cluster_receptor GABA-A Receptor cluster_modulation Modulation and Effect cluster_outcome Physiological Outcome GABA GABA GABA_A GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel (Closed) GABA->GABA_A:gaba Binds to BZD Benzodiazepine BZD->GABA_A:bzd Binds to Binding Binding GABA_A->Binding Conformational_Change Conformational Change Binding->Conformational_Change Channel_Opening Increased Frequency of Channel Opening Conformational_Change->Channel_Opening Chloride_Influx Chloride Ion Influx Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression

References

Physical and chemical properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound belonging to the benzodiazepine class. Its core structure consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight 176.17 g/mol --INVALID-LINK--[1]
CAS Number 5118-94-5--INVALID-LINK--[1]
Melting Point 321-324 °C--INVALID-LINK--[2]
Appearance Colorless solid--INVALID-LINK--[2]
Chemical Properties

The chemical properties of this compound are detailed in the following table, including several computed descriptors that provide insight into its molecular characteristics and potential behavior in biological systems.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
XLogP3 0.5--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 0--INVALID-LINK--[1]
Exact Mass 176.058577502 Da--INVALID-LINK--[1]
Monoisotopic Mass 176.058577502 Da--INVALID-LINK--[1]
Topological Polar Surface Area 58.2 Ų--INVALID-LINK--[1]
Heavy Atom Count 13--INVALID-LINK--[1]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones has been reported, which can be adapted for the specific synthesis of the title compound.[2]

Materials:

  • L-amino acid methyl ester hydrochlorides (1.0 equiv.)

  • Isatoic anhydride (1.4 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • Hexachloroplatinic acid (H₂PtCl₆) (15 mol %)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Saturated potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Intermediate:

    • Dissolve L-amino acid methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.

    • Add Na₂CO₃ (2.0 equiv.) to neutralize the solution.

    • In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in ACN.

    • Add the neutralized amino acid solution dropwise to the isatoic anhydride solution at room temperature with constant stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 2-3 hours).

    • Evaporate the solvent under reduced pressure.

    • Quench the residue with saturated K₂CO₃ solution to remove unreacted isatoic anhydride.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with 5% Na₂CO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Cyclization to this compound:

    • Dissolve the intermediate (1.0 equiv.) in THF.

    • Add H₂PtCl₆ (15 mol %) to the solution.

    • Heat the mixture to reflux with constant stirring and monitor by TLC until completion (typically 30-40 minutes).

    • Quench the reaction with saturated Na₂CO₃ solution.

    • Extract with chloroform.

    • Wash the organic layer with 1N NaOH, 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization Protocols

The following are the experimental conditions used for the characterization of this compound.[2]

  • ¹H NMR Spectroscopy:

    • Instrument: Agilent Technologies

    • Frequency: 400 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Internal Standard: Tetramethylsilane (TMS)

    • Reported Data (δ ppm): 10.32 (s, 1H, -NH), 8.50 (t, 1H, -NH, J = 5.6 Hz), 7.73 (dd, 1H, Ar-H, J = 1.2 & 6.8 Hz), 7.50-7.46 (m, 1H, Ar-H), 7.19 (t, 1H, Ar-H, J = 6.8 Hz), 7.08 (d, 1H, Ar-H, J = 8 Hz), 3.56 (d, 2H, -CH₂, J = 6 Hz).[2]

  • ¹³C NMR Spectroscopy:

    • Instrument: Agilent Technologies

    • Frequency: 100 MHz

    • Solvent: Chloroform-d (CDCl₃)

    • Internal Standard: Tetramethylsilane (TMS)

    • Reported Data (δ ppm): 171.6, 168.5, 137.6, 132.7, 131.2, 126.0, 124.3, 121.3, 44.9.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: Perkin Elmer Spectrum Two

    • Technique: Thin film

    • Reported Peaks (cm⁻¹): 2820, 1698, 1597.[2]

  • Mass Spectrometry:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) has been used for analysis.[1] Protonated 1,4-benzodiazepines typically fragment in the gas phase through the elimination of CO, HNCO, benzene, and benzonitrile.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on related 1,4-benzodiazepine-2,5-dione derivatives have revealed potent anticancer properties. The general class of benzodiazepines is well-known for its interaction with the central nervous system, primarily through the modulation of GABA-A receptors.[3]

Anticancer Activity Signaling Pathway

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potential protein synthesis inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway BZD 1,4-Benzodiazepine-2,5-dione Derivative ProteinSynth Protein Synthesis BZD->ProteinSynth Inhibits CellCycle Cell Cycle Progression ProteinSynth->CellCycle Required for Apoptosis Apoptosis ProteinSynth->Apoptosis Inhibition induces CellGrowth Cancer Cell Growth CellCycle->CellGrowth Leads to Apoptosis->CellGrowth Inhibits

Caption: Putative signaling pathway for the anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.

General Benzodiazepine Mechanism of Action on GABA-A Receptors

Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the neurotransmitter GABA.[3]

gaba_pathway BZD Benzodiazepine GABA_R GABA-A Receptor BZD->GABA_R Binds to allosteric site Cl_channel Chloride Ion Channel GABA_R->Cl_channel Opens GABA GABA GABA->GABA_R Binds to active site Neuron Neuron Cl_channel->Neuron Cl- influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition

Caption: General mechanism of benzodiazepine action on GABA-A receptors.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Human Cancer Cell Lines MTT MTT Assay (Cell Viability) CellLines->MTT FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) CellLines->FlowCyto Polysome Polysome Profiling (Protein Synthesis) CellLines->Polysome Xenograft Xenograft Mouse Model (e.g., NCI-H522) MTT->Xenograft Promising candidates FlowCyto->Xenograft Promising candidates Polysome->Xenograft Promising candidates TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental workflow for assessing the anticancer activity of 1,4-benzodiazepine-2,5-diones.

References

General Overview of the Mechanism of Action of Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

Benzodiazepines are a class of psychoactive drugs widely prescribed for their depressant effects on the central nervous system (CNS).[1][2] Their core chemical structure involves the fusion of a benzene ring and a diazepine ring.[1] Commonly prescribed benzodiazepines include Valium®, Xanax®, Halcion®, Ativan®, and Klonopin®.[3] These medications are utilized to treat a variety of conditions, including anxiety disorders, insomnia, seizures, muscle spasms, and alcohol withdrawal.[1][2]

Interaction with GABA-A Receptors

The primary mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability and regulating muscle tone.[4]

The GABA-A receptor is a protein complex composed of five transmembrane subunits that form a chloride channel.[5] When GABA binds to its receptor site, the channel opens, allowing chloride ions to flow into the neuron.[4][6] This influx of negative ions makes the neuron less responsive to excitatory neurotransmitters.[4]

Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[5][7] This binding doesn't open the chloride channel directly but instead increases the affinity of GABA for its receptor.[7] This potentiation of GABA's effect leads to an increased frequency of the chloride channel opening, further hyperpolarizing the neuron and enhancing the inhibitory signal.[7] This allosteric modulation is the hallmark of benzodiazepine action.[8]

Resulting Clinical Effects

The enhanced GABAergic inhibition brought about by benzodiazepines results in their characteristic clinical effects:

  • Anxiolytic (Anti-anxiety): By suppressing nerve activity in the limbic, thalamic, and hypothalamic levels of the CNS, benzodiazepines reduce anxiety.[6]

  • Sedative and Hypnotic (Sleep-inducing): The general CNS depression leads to drowsiness and the ability to induce sleep, making them useful for insomnia.[1][4]

  • Anticonvulsant: By suppressing the spread of seizure activity, they are effective in treating seizures and status epilepticus.[1][9]

  • Muscle Relaxant: Their inhibitory effects on neuronal pathways in the spinal cord lead to muscle relaxation.[1][4]

  • Amnesic: Some benzodiazepines can cause anterograde amnesia, which is the inability to form new memories. This property is utilized for premedication before medical or dental procedures.[1]

Long-Term Use and Considerations

While effective for short-term use, long-term administration of benzodiazepines can lead to tolerance, dependence, and a withdrawal syndrome upon discontinuation.[1] Prolonged use can cause an "uncoupling" of the GABA-A receptor, where the ability of benzodiazepines to potentiate GABA's action is reduced.[4] This may be due to changes in the gene expression of GABA-A receptor subunits.[4]

It is important to note that different benzodiazepines can have distinct binding modes to GABA-A receptors, which may contribute to their varying clinical profiles.[10] The combination of benzodiazepines with other CNS depressants, such as alcohol or opioids, can be dangerous and potentially fatal due to synergistic effects on respiratory depression.[3][9]

References

The Dawn of a Versatile Scaffold: A Technical History of Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodiazepine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of therapeutics primarily targeting the central nervous system. Within this broad class of compounds, the benzodiazepine-2,5-dione core represents a distinct and highly versatile chemotype. Unlike their more famous 1,4-benzodiazepin-2-one cousins (e.g., diazepam), the 2,5-diones have carved their own niche in drug discovery, demonstrating a wide array of biological activities, from anticancer and antiviral to anxiolytic and sedative properties. This technical guide delves into the seminal discoveries and historical development of these fascinating compounds, providing a detailed account of their initial synthesis, characterization, and the elucidation of their mechanisms of action.

The Pioneering Synthesis of 1,4-Benzodiazepine-2,5-diones

The first documented synthesis of the 1,4-benzodiazepine-2,5-dione ring system was reported in 1962 by M. Uskoković, J. Iacobelli, and W. Wenner from the research laboratories of Hoffmann-La Roche. Their work, published in The Journal of Organic Chemistry, laid the foundation for the exploration of this chemical space.

Experimental Protocols: The Uskoković Synthesis (1962)

The inaugural synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione is detailed below.

Synthesis of N-(o-Carboxyphenyl)glycine (1)

A solution of 13.7 g (0.1 mole) of anthranilic acid in 100 ml of ethanol was treated with 11.0 g (0.11 mole) of chloroacetic acid and 16.0 g (0.15 mole) of sodium carbonate in 50 ml of water. The mixture was refluxed for 4 hours. After cooling, the solution was acidified with concentrated hydrochloric acid to a pH of 2. The precipitated product was filtered, washed with cold water, and dried.

Synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione (2)

A mixture of 9.75 g (0.05 mole) of N-(o-carboxyphenyl)glycine and 15 ml of acetic anhydride was heated on a steam bath for 30 minutes. The resulting clear solution was evaporated to dryness under reduced pressure. The crystalline residue was recrystallized from ethanol.

CompoundStarting MaterialsReagentsConditionsYield (%)Melting Point (°C)
1 Anthranilic acid, Chloroacetic acidSodium carbonate, Hydrochloric acidReflux in ethanol/water, 4h85210-212
2 N-(o-Carboxyphenyl)glycineAcetic anhydrideSteam bath, 30 min70275-276

Table 1: Quantitative data for the first synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione.

Early Exploration of 1,5-Benzodiazepine-2,5-diones

The 1,5-benzodiazepine isomer has also been a subject of early investigation, with one of the first reports of a related dione structure dating back to 1907 by Thiele and Steimmig. Their work involved the condensation of o-phenylenediamine with β-dicarbonyl compounds.

Experimental Protocols: The Thiele and Steimmig Synthesis (1907)

The synthesis of 2,4-dimethyl-1,5-benzodiazepine, a precursor to dione structures, is outlined below.

Synthesis of 2,4-Dimethyl-1,5-benzodiazepine

o-Phenylenediamine was condensed with acetylacetone in the presence of an acid catalyst. The reaction mixture was heated in ethanol, leading to the formation of the seven-membered diazepine ring. While this early work did not directly produce a 2,5-dione, it established a foundational methodology for constructing the 1,5-benzodiazepine core, which would later be adapted for the synthesis of dione derivatives.

CompoundStarting MaterialsReagentsConditions
2,4-Dimethyl-1,5-benzodiazepineo-Phenylenediamine, AcetylacetoneAcid catalystHeating in ethanol

Table 2: Early synthesis of a 1,5-benzodiazepine derivative.

Biological Activities and Signaling Pathways

Benzodiazepine-2,5-diones have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects. Two prominent mechanisms of action that have been elucidated are the inhibition of the p53-Hdm2 interaction and the disruption of protein synthesis.

Inhibition of the p53-Hdm2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice), which targets p53 for proteasomal degradation. Certain 1,4-benzodiazepine-2,5-diones have been identified as potent inhibitors of the p53-Hdm2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.

p53_Hdm2_pathway cluster_normal Normal Cellular Conditions cluster_inhibition Inhibition by Benzodiazepine-2,5-dione p53 p53 Hdm2 Hdm2 (E3 Ligase) p53->Hdm2 Binding p53_Ub Ub-p53 Hdm2->p53_Ub Ubiquitination Ub Ubiquitin Ub->Hdm2 Proteasome Proteasome p53_Ub->Proteasome Degradation p53_i p53 (Stabilized) Apoptosis Apoptosis/ Cell Cycle Arrest p53_i->Apoptosis Activation Hdm2_i Hdm2 Hdm2_i->p53_i Binding Blocked BZD Benzodiazepine- 2,5-dione BZD->Hdm2_i Inhibition

p53-Hdm2 Signaling and Inhibition
Inhibition of Protein Synthesis

More recently, certain benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of eukaryotic protein synthesis. This is a significant finding, as the dysregulation of protein synthesis is a hallmark of many cancers. The primary target within the translation machinery appears to be the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of cap-dependent translation.

translation_initiation_pathway cluster_initiation Eukaryotic Translation Initiation cluster_inhibition_flow Inhibition Workflow mRNA 5'-capped mRNA eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F Binding PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S Recruitment Scanning Scanning for AUG PIC_43S->Scanning Ribosome_80S 80S Ribosome (Elongation-competent) Scanning->Ribosome_80S AUG recognition BZD_inhibitor Benzodiazepine- 2,5-dione eIF4A eIF4A (RNA Helicase) BZD_inhibitor->eIF4A Inhibition Inhibition of Helicase Activity eIF4A->Inhibition Translation_block Translation Blocked Inhibition->Translation_block

Inhibition of Translation Initiation

Conclusion

The discovery and development of benzodiazepine-2,5-dione compounds represent a fascinating chapter in the history of medicinal chemistry. From their initial synthesis in the early 1960s to their contemporary role as sophisticated modulators of key cellular pathways, these molecules have demonstrated remarkable chemical and biological diversity. The ability of this single scaffold to target both protein-protein interactions, such as p53-Hdm2, and fundamental cellular processes like protein synthesis underscores its significance as a privileged structure in drug discovery. As researchers continue to explore the vast chemical space surrounding the benzodiazepine-2,5-dione core, it is highly probable that new therapeutic agents with novel mechanisms of action will emerge, further solidifying the legacy of this remarkable class of compounds.

The Evolving Therapeutic Landscape of 1,4-Benzodiazepine-2,5-diones: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of novel 1,4-benzodiazepine-2,5-diones, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Abstract

The 1,4-benzodiazepine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, traditionally associated with central nervous system (CNS) modulation. However, recent research has pivoted towards the exploration of novel derivatives, with the 1,4-benzodiazepine-2,5-dione core emerging as a promising template for the development of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and inhibition of protein synthesis. This whitepaper consolidates the current understanding of the pharmacological profile of these novel agents, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and development in this area.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of novel 1,4-benzodiazepine-2,5-diones across a range of human cancer cell lines. The primary mechanisms underpinning this activity involve the disruption of fundamental cellular processes, leading to cytostatic and cytotoxic effects.

Quantitative Bioactivity Data

The in vitro anticancer potency of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using metrics such as the 50% growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the activity of key compounds from recent studies.

CompoundCancer Cell Line(s)Bioactivity MetricValue (µM)Reference(s)
11a Average of 60 human cancer cell linesGI₅₀0.24[1]
52b Human non-small-cell lung cancer (NCI-H522)-Potent antitumor effects[1]

Note: This table is a representative summary. For a comprehensive list of all tested compounds and cell lines, please refer to the cited literature.

Mechanism of Action

The anticancer effects of 1,4-benzodiazepine-2,5-diones are attributed to several key mechanisms of action:

  • Induction of Cell Cycle Arrest and Apoptosis: Many derivatives have been shown to halt the progression of the cell cycle and trigger programmed cell death in cancer cells.[1]

  • Inhibition of Protein Synthesis: Certain compounds, such as 52b, have been identified as potent inhibitors of protein synthesis in cancer cells, a novel mechanism for this scaffold.[1]

  • Modulation of Key Signaling Pathways: Some derivatives have been found to act as antagonists of the p53-HDM2 interaction or as dual antagonists of NOD1 and NOD2, interfering with critical cell survival and inflammatory signaling pathways.

The following diagrams illustrate the key signaling pathways modulated by certain 1,4-benzodiazepine-2,5-diones.

p53_HDM2_pathway cluster_stress Cellular Stress DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates HDM2 HDM2 p53->HDM2 induces expression Proteasome Proteasomal Degradation p53->Proteasome CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces HDM2->p53 promotes degradation BZD 1,4-Benzodiazepine-2,5-dione BZD->HDM2 inhibits

Caption: p53-HDM2 Signaling Pathway Inhibition.

NOD1_NOD2_pathway cluster_agonists Bacterial PAMPs iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 activates MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 BZD 1,4-Benzodiazepine-2,5-dione BZD->NOD1 inhibits BZD->NOD2 inhibits NFkB NF-κB RIPK2->NFkB MAPK MAPK RIPK2->MAPK Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation

Caption: NOD1/NOD2 Signaling Pathway Inhibition.

Central Nervous System Activity

While the focus of recent research has been on oncology, some earlier studies have investigated the CNS-depressant and anticonvulsant activities of 1,4-benzodiazepine-2,5-dione derivatives.

Qualitative Structure-Activity Relationships (SAR)

Preliminary pharmacological screening has revealed that certain 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives exhibit CNS-depressant and anticonvulsant properties. The specific structural features contributing to this activity are an area for further investigation. Generally, for 1,4-benzodiazepines, substitutions on the aromatic ring and the diazepine ring significantly influence their CNS activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel 1,4-benzodiazepine-2,5-diones.

In Vitro Anticancer Assays

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 1,4-benzodiazepine-2,5-dione derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Objective: To determine the effect of the compounds on cell cycle progression.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Objective: To quantify the induction of apoptosis by the compounds.

Methodology:

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo CNS Activity Assays

Objective: To evaluate the potential of the compounds to prevent or reduce the severity of seizures.

Methodology (General):

  • Animal Model: Mice are commonly used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: Seizures are induced using chemical convulsants (e.g., pentylenetetrazole (PTZ), bicuculline) or maximal electroshock (MES).

  • Observation: Animals are observed for the onset, duration, and severity of seizures. The protective effect of the compound is assessed by its ability to prevent or delay the onset of seizures or reduce their severity compared to a vehicle-treated control group.

Objective: To assess the sedative or hypnotic effects of the compounds.

Methodology (General):

  • Animal Model: Mice are typically used.

  • Compound Administration: Test compounds are administered to the animals.

  • Behavioral Assessment: CNS depressant activity is evaluated by observing changes in spontaneous motor activity (e.g., using an actophotometer) or by measuring the potentiation of a hypnotic agent (e.g., pentobarbital-induced sleeping time). A significant decrease in motor activity or an increase in sleeping time indicates CNS depressant effects.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of novel 1,4-benzodiazepine-2,5-diones as anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Novel 1,4-Benzodiazepine-2,5-diones Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Lead Identification Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis ProteinSynthesis Protein Synthesis Inhibition Assay Mechanism->ProteinSynthesis Xenograft Xenograft Tumor Model Mechanism->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Preclinical Evaluation Workflow for Anticancer Activity.

Conclusion

Novel 1,4-benzodiazepine-2,5-diones represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis, offer multiple avenues for therapeutic intervention. The detailed pharmacological profiling and standardized experimental protocols presented in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic. While their CNS activities have been less explored in recent years, the inherent properties of the benzodiazepine scaffold suggest that this area may also warrant renewed investigation.

References

In Vitro Biological Screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro biological screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones and their derivatives. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this class of compounds, supported by experimental protocols and data analysis.

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione core, a prominent member of this family, has garnered significant interest for its potential as a template in the design of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide synthesizes the current knowledge on the in vitro biological evaluation of these compounds, providing a valuable resource for their further development.

Cytotoxic Activity

Derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular processes like protein synthesis, leading to cell cycle arrest and apoptosis.[2]

Quantitative Cytotoxicity Data

The cytotoxic potential of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDCell LineCancer TypeIC50 (µg/mL)Reference
4b HCT15Human Colon Adenocarcinoma37.04 ± 1.13[4]
SKMel2Human Skin Melanoma39.45 ± 0.77[4]
SKOV3Human Ovarian Adenocarcinoma36.61 ± 0.10[4]
4bc' (2S, 5S) PC-3Prostate Cancer10.8 µM[1]
4bc" (2S, 5R) PC-3Prostate Cancer7.0 µM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic activity of a compound.[2]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Treat cells with 1,4-BZD-2,5-dione derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity

Certain derivatives of the broader benzodiazepine class have shown promising activity against a range of bacterial and fungal pathogens.[3][5] The screening is typically performed using disc diffusion and broth microdilution methods to determine the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Data

While specific MIC values for 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones are not extensively reported in the provided search results, related benzodiazepine structures have shown activity. For instance, some 2,3-dihydro-1,5-benzodiazepine derivatives exhibited bacteriostatic effects with MICs ranging from 0.125 to 4 mg/mL.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

Disc Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Broth Microdilution Method (for MIC determination):

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated for 24 hours at 37°C.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The biological effects of 1,4-benzodiazepine-2,5-diones are mediated through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.

Enzyme Inhibition

While not extensively detailed for the core this compound, related benzodiazepine structures have been shown to inhibit enzymes. For example, some derivatives have been investigated as PARP1 inhibitors.[6] Molecular docking studies have also suggested that certain 1,4-benzodiazepine-2,5-diones can interact with the VEGFR-2 kinase receptor.[4]

Cellular Signaling Pathways

The anticancer activity of some 1,4-benzodiazepine derivatives has been linked to the induction of cell cycle arrest and apoptosis.[2] This suggests an interaction with key regulatory proteins in these pathways.

Signaling_Pathway cluster_cellular_processes Cellular Processes BZD 1,4-Benzodiazepine-2,5-dione Derivative Inhibition BZD->Inhibition Activation BZD->Activation Protein_Synthesis Protein Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest leads to Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Cell_Cycle_Proteins->Cell_Cycle_Arrest regulation Apoptotic_Proteins Apoptotic Proteins Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis induction Inhibition->Protein_Synthesis Inhibition->Cell_Cycle_Proteins Activation->Apoptotic_Proteins

Proposed Mechanism of Anticancer Activity.

Conclusion

The this compound scaffold represents a versatile platform for the development of new therapeutic agents. In vitro studies have highlighted the potential of its derivatives as cytotoxic and antimicrobial agents. Further research, including broader screening against a wider range of cell lines and pathogens, as well as detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

The Structure-Activity Relationship of 1,4-Benzodiazepine-2,5-diones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic methodologies, biological activities, and structural determinants of 1,4-benzodiazepine-2,5-diones as potent therapeutic agents.

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological processes implicated in cancer, infectious diseases, and protein-protein interactions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their development as anticancer agents, inhibitors of the HDM2-p53 interaction, and anti-tubercular therapeutics. Detailed experimental protocols for key assays and synthetic procedures are provided to facilitate further research and development in this promising area.

Anticancer Activity: Inhibition of Protein Synthesis

Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis with significant anticancer activity. A notable example is the discovery of a hit compound, 11a , from a random screen of a small-molecule library, which exhibited an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1] Subsequent SAR investigations led to the identification of compound 52b as a highly potent antitumor agent that induces cell cycle arrest and apoptosis in lung cancer cells.[1]

The mechanism of action for these compounds has been linked to the inhibition of protein synthesis, a critical pathway for cancer cell proliferation and survival. The following table summarizes the quantitative SAR data for a series of 1,4-benzodiazepine-2,5-dione derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundCell LineGI₅₀ (μM)
11a HHHAverage of 60 cell lines0.24
52b ClCH₃FNCI-H522 (Lung)<0.1
Data compiled from multiple sources and representative examples are shown.
Experimental Protocol: Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., NCI-H522)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value using a dose-response curve.

Inhibition of the HDM2-p53 Protein-Protein Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. Small molecules that can disrupt this interaction can restore the tumor-suppressive function of p53. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of the HDM2-p53 interaction.[2]

The potency of this series of compounds has been optimized, leading to sub-micromolar antagonists. The SAR studies indicate that specific substitutions on the benzodiazepine core are crucial for high-affinity binding to the p53-binding pocket of HDM2.

Table 2: SAR of 1,4-Benzodiazepine-2,5-diones as HDM2 Antagonists

CompoundR⁴FP IC₅₀ (μM)
Hit 1 HHHH>100
Optimized 1 ClH4-Cl-PhH1.5
Optimized 2 IH3-F-PhCH₃0.8
Data compiled from multiple sources and representative examples are shown.
Experimental Protocol: Fluorescence Polarization (FP) Assay

A fluorescence polarization assay is a common method to screen for and characterize inhibitors of the HDM2-p53 interaction.[3][4]

Materials:

  • Recombinant human HDM2 protein (p53-binding domain)

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well black plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a solution of the fluorescently labeled p53 peptide and HDM2 protein in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Add the HDM2 protein-peptide mixture to the wells. The final volume should be consistent across all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-Tubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. 1,4-Benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[5]

SAR studies have revealed that the diazepine frame is vital for the anti-tubercular activity. Specific substitutions at the C-3 position, often derived from amino acids, have led to the identification of lead compounds with potent activity.

Table 3: Anti-Tubercular Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundR (at C-3)MIC (μg/mL)
4f Isopropyl2.87
4h Benzyl1.55
Data compiled from multiple sources and representative examples are shown.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro anti-mycobacterial activity of the compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Add the test compounds to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

General Synthetic Procedure

A common and versatile method for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an amino acid ester, followed by cyclization.[7][8][9]

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Intermediate Acyclic Intermediate Isatoic_Anhydride->Intermediate Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Intermediate Cyclization Cyclization (Base or Heat) Intermediate->Cyclization BZD 1,4-Benzodiazepine-2,5-dione Cyclization->BZD Signaling_Pathways cluster_cancer Anticancer Activity cluster_p53 HDM2-p53 Inhibition BZD_cancer 1,4-Benzodiazepine-2,5-dione Protein_Synthesis Protein Synthesis BZD_cancer->Protein_Synthesis inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis leads to BZD_p53 1,4-Benzodiazepine-2,5-dione HDM2_p53 HDM2-p53 Interaction BZD_p53->HDM2_p53 inhibits p53_activity p53 Activity HDM2_p53->p53_activity suppresses Tumor_Suppression Tumor Suppression p53_activity->Tumor_Suppression promotes

References

The Natural Occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione analogs. This class of compounds, featuring a privileged heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to the wide-ranging biological activities of synthetic benzodiazepines. The discovery of their natural counterparts, primarily from fungal sources, opens new avenues for drug discovery and development. This document summarizes the known naturally occurring analogs, details the experimental methodologies for their isolation and characterization, and visualizes key biosynthetic and experimental workflows.

Natural Sources and Identified Analogs

Analogs of this compound have been predominantly isolated from fungal species, particularly those belonging to the genera Penicillium and Aspergillus. These microorganisms are known for their prolific production of structurally diverse secondary metabolites. The core structure of this compound is often found as part of more complex molecules, including indole-containing and prenylated derivatives.

A summary of the key naturally occurring this compound analogs and related compounds is presented below.

Compound NameCore StructureNatural Source(s)Reported Biological Activity
Cyclopenin This compoundPenicillium cyclopium, Penicillium aurantiogriseumNot extensively reported in recent literature
Cyclopenol This compoundPenicillium cyclopiumNot extensively reported in recent literature
3-benzylidene-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione This compoundPenicillium cyclopium, Penicillium aurantiogriseum, Aspergillus carneus[1]Not specified in available literature
Asperdinones A-H Indole-benzodiazepine-2,5-dioneAspergillus spinosus (mangrove-derived)Moderate α-glucosidase inhibitory activity[2]

Experimental Protocols

The isolation and characterization of these fungal metabolites involve a series of standard and advanced analytical techniques. While specific, highly detailed protocols for each compound are often proprietary or not fully disclosed in publications, the general workflow can be outlined.

Fungal Fermentation and Extraction
  • Fungal Strain and Culture Conditions: The producing fungal strain (e.g., Penicillium cyclopium, Aspergillus spinosus) is typically cultured in a suitable liquid or solid medium. For example, Aspergillus spinosus can be cultured on rice solid medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize the production of the target metabolites.

  • Extraction: The fungal biomass and the culture broth are separated. The broth is often extracted with a solvent like ethyl acetate. The mycelium can also be extracted separately with the same or a different solvent system. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatographic Techniques: The crude extract is subjected to a series of chromatographic steps for purification.

    • Column Chromatography (CC): Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, dichloromethane-methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation
  • Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.

  • Chiroptical Methods: For chiral molecules, the absolute configuration is often determined using electronic circular dichroism (ECD) spectroscopy, sometimes in conjunction with quantum chemical calculations.

Biosynthesis and Signaling Pathways

Biosynthesis of Benzodiazepine Alkaloids in Penicillium cyclopium

The biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium has been studied. The pathway involves the condensation of anthranilic acid and L-phenylalanine, followed by a series of enzymatic modifications.

Biosynthesis_of_Benzodiazepine_Alkaloids Anthranilic_acid Anthranilic Acid Cyclopeptine Cyclopeptine Anthranilic_acid->Cyclopeptine Cyclopeptine synthetase L_Phenylalanine L-Phenylalanine L_Phenylalanine->Cyclopeptine Dehydrocyclopeptine Dehydrocyclopeptine Cyclopeptine->Dehydrocyclopeptine Cyclopeptine dehydrogenase Cyclopenin Cyclopenin Dehydrocyclopeptine->Cyclopenin Dehydrocyclopeptine epoxidase Cyclopenol Cyclopenol Cyclopenin->Cyclopenol Cyclopenin m-hydroxylase

Biosynthetic pathway of cyclopenin and cyclopenol.
Experimental Workflow for Isolation and Identification

The general workflow for isolating and identifying these natural products from fungal cultures follows a standardized process in natural product chemistry.

Experimental_Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_characterization Characterization Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Fermentation Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS ECD ECD Spectroscopy Pure_Compound->ECD Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation ECD->Structure_Elucidation

General workflow for isolation and identification.
Potential Signaling Pathway Inhibition

While detailed signaling pathway studies for most naturally occurring this compound analogs are limited, some have shown specific biological activities. For instance, asperdinones from Aspergillus spinosus have demonstrated α-glucosidase inhibitory activity.[2] This suggests a potential therapeutic application in managing carbohydrate metabolism.

Signaling_Pathway_Inhibition Asperdinone Asperdinone (Indole-benzodiazepine-2,5-dione) Asperdinone->Inhibition Alpha_Glucosidase α-Glucosidase (Enzyme) Glucose Glucose Alpha_Glucosidase->Glucose catalysis Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase substrate Inhibition->Alpha_Glucosidase

Inhibition of α-glucosidase by asperdinones.

Conclusion and Future Directions

The natural world, particularly the fungal kingdom, is a promising reservoir for novel this compound analogs. The compounds identified to date exhibit interesting structural diversity and preliminary biological activities. Future research should focus on a more extensive screening of microbial sources to discover new analogs. Detailed investigations into the mechanisms of action and specific signaling pathways modulated by these compounds are crucial for understanding their therapeutic potential. Furthermore, the elucidation of their complete biosynthetic pathways could enable synthetic biology approaches for the production of novel derivatives with enhanced pharmacological properties. This in-depth technical guide serves as a foundational resource for researchers dedicated to exploring the untapped potential of these naturally occurring benzodiazepine scaffolds.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzodiazepines utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are based on established and contemporary research, offering efficient routes to various benzodiazepine scaffolds.

Benzodiazepines are a critical class of psychoactive compounds with wide-ranging therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Traditional synthetic methods often require harsh conditions and multiple steps.[1] Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of the benzodiazepine core, enabling milder reaction conditions, greater functional group tolerance, and access to a diverse array of derivatives.[1][3]

This guide focuses on the most prevalent and effective palladium-catalyzed strategies for benzodiazepine synthesis, including the Buchwald-Hartwig amination, C-H activation, and carbonylation reactions.

Key Palladium-Catalyzed Strategies

Several palladium-catalyzed methodologies have been successfully employed for the synthesis of different benzodiazepine isomers, including 1,4-benzodiazepines, 1,5-benzodiazepines, and various fused systems.[1][3] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig C-N cross-coupling reaction is a cornerstone of modern benzodiazepine synthesis.[1][3] This reaction facilitates the formation of the seven-membered diazepine ring by coupling an aryl halide with an amine moiety within the same molecule.[4][5] This strategy is widely applicable for the synthesis of 1,4-benzodiazepin-2,5-diones, 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones, and dibenzodiazepines.[1]

A typical workflow for this approach is depicted below:

Buchwald_Hartwig_Workflow cluster_start Starting Material Preparation cluster_cyclization Palladium-Catalyzed Cyclization cluster_end Product SM Precursor Synthesis (e.g., Ugi Reaction) Reaction Intramolecular Buchwald-Hartwig Amination SM->Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Product Benzodiazepine Derivative Reaction->Product

Caption: General workflow for benzodiazepine synthesis via intramolecular Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R-NH2 Amine->Ligand_Exchange Amine_Complex [L-Pd(II)(Ar)(NH2R)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Base Base->Deprotonation Amido_Complex L-Pd(II)(Ar)(NHR) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of Substituted 1,4-Benzodiazepin-2,5-diones via Intramolecular Buchwald-Hartwig Amination

This protocol is adapted from methodologies used for the synthesis of heterocyclic compounds from precursors obtained by the Ugi four-component reaction.[1]

Materials:

  • Precursor: Substituted N-(2-halophenyl)acetamide derivative (1.0 equiv)

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.10 equiv)

  • Base: Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Solvent: Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-(2-halophenyl)acetamide derivative, Pd₂(dba)₃, and P(o-tolyl)₃.

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Add sodium tert-butoxide to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepin-2,5-dione.

Palladium-Catalyzed Carbonylation

The palladium-catalyzed carbonylation of o-bromoaniline derivatives provides a direct route to the 1,4-benzodiazepin-5-one scaffold.[1] This method is notable for its early application in the synthesis of precursors to diazepam.[1]

Protocol 2: Synthesis of 1,4-Benzodiazepin-5-ones via Carbonylation

This protocol is based on the early work on the carbonylation of o-bromoaniline derivatives.[1]

Materials:

  • Starting Material: o-Bromoaniline derivative (1.0 equiv)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)

  • Ligand: Triphenylphosphine (PPh₃, 0.01 equiv)

  • Solvent: Hexamethylphosphoramide (HMPA)

  • Carbon Monoxide (CO)

Procedure:

  • In a high-pressure reactor, combine the o-bromoaniline derivative, Pd(OAc)₂, and PPh₃.

  • Add HMPA to the reactor.

  • Seal the reactor and purge with carbon monoxide gas.

  • Pressurize the reactor with CO to 4-5 atm.

  • Heat the reaction mixture to 100 °C and stir for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Process the reaction mixture to isolate the 1,4-benzodiazepin-5-one product.

Palladium-Catalyzed Carboamination

Domino reactions, such as palladium-catalyzed carboamination, offer an efficient pathway to construct the benzodiazepine core.[1][6] These reactions can form multiple bonds in a single operation, increasing synthetic efficiency.

Protocol 3: Synthesis of Saturated 1,4-Benzodiazepines via Carboamination

This protocol describes the synthesis of saturated 1,4-benzodiazepines from N-allyl-2-aminobenzylamine derivatives and aryl bromides.[6]

Materials:

  • Starting Material: N-allyl-2-aminobenzylamine derivative (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (0.05 equiv)

  • Ligand: A suitable phosphine ligand

  • Base: K₂CO₃ or other suitable base

  • Solvent: Toluene or dioxane

Procedure:

  • Combine the N-allyl-2-aminobenzylamine derivative, aryl bromide, Pd(OAc)₂, and the phosphine ligand in a reaction vessel under an inert atmosphere.

  • Add the base and the solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by chromatography to yield the saturated 1,4-benzodiazepine.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of benzodiazepine synthesis. The following tables summarize representative quantitative data from the literature for different palladium-catalyzed methodologies.

Table 1: Intramolecular Buchwald-Hartwig Amination for 1,4-Benzodiazepine Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)P(o-tolyl)₃ (10)NaOt-BuToluene11024High[1]
Pd₂(dba)₃ (2)t-BuDavePhos (6)NaOt-Bu1,4-Dioxane85--[7]
Pd(OAc)₂XPhosK₃PO₄Toluene10018Good[8]

Table 2: Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine Synthesis

Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (10)-Dioxane50298[9]
Pd₂(dba)₃·CHCl₃ (5)DPPPent (20)Dioxane50251[9]

Table 3: Palladium-Catalyzed Carbonylation for Dibenzodiazepinone Synthesis

CatalystSolventBaseTemp (°C)Yield (%)Reference
G1-Pd (dendrimer)TolueneDIPEA-Excellent[1]

Conclusion

Palladium-catalyzed reactions provide a robust and versatile platform for the synthesis of a wide range of benzodiazepine derivatives. The methodologies detailed in these application notes, particularly the Buchwald-Hartwig amination, offer significant advantages over classical synthetic routes. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and access novel benzodiazepine structures for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries. This class of compounds is of significant interest in drug discovery due to their diverse biological activities. The solid-phase approach allows for the rapid generation of a large number of analogs for screening and lead optimization.

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Solid-phase organic synthesis (SPOS) offers a highly efficient method for the preparation of libraries of these compounds from readily available starting materials. A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[1][2] This methodology allows for the incorporation of diverse functionality and the preparation of either racemic or optically pure compounds.[1][2]

The synthesis is carried out on a solid support, typically a resin, which simplifies purification as excess reagents and byproducts can be washed away. The final products are then cleaved from the resin for biological evaluation. This approach has been successfully used to generate a library of 1,4-benzodiazepine-2,5-diones from 11 alkylating agents, 12 anthranilic acids, and 19 α-amino esters.[1][2]

Synthesis Workflow

The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries follows a multi-step sequence, which is depicted in the workflow diagram below. The process begins with the attachment of an α-amino ester to the solid support, followed by acylation with an anthranilic acid, alkylation of the amide nitrogen, and finally, cyclization and cleavage from the resin.

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_workup Work-up and Purification start Start with Solid Support (e.g., Merrifield Resin) linker Attach Linker (e.g., 4-Hydroxymethylphenoxyacetic acid) start->linker ester_loading Load Fmoc-protected α-Amino Ester linker->ester_loading Esterification fmoc_deprotection1 Fmoc Deprotection (Piperidine/DMF) ester_loading->fmoc_deprotection1 acylation Acylation with N-Fmoc-Anthranilic Acid fmoc_deprotection1->acylation fmoc_deprotection2 Fmoc Deprotection (Piperidine/DMF) acylation->fmoc_deprotection2 alkylation N-Alkylation with Alkylating Agent fmoc_deprotection2->alkylation cyclization_cleavage Cyclization and Cleavage (Trifluoroacetic Acid) alkylation->cyclization_cleavage purification Purification (e.g., HPLC) cyclization_cleavage->purification Crude Product characterization Characterization (e.g., NMR, MS) purification->characterization library 1,4-Benzodiazepine-2,5-dione Library characterization->library

Caption: Solid-phase synthesis workflow for 1,4-benzodiazepine-2,5-dione libraries.

Experimental Protocols

The following protocols are based on the established methodology for the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries.

Materials and Reagents
  • Resin: Merrifield resin (1% divinylbenzene, 100-200 mesh)

  • Linker: 4-Hydroxymethylphenoxyacetic acid (HMPA)

  • Amino Acids: Fmoc-protected α-amino acids

  • Anthranilic Acids: N-Fmoc protected anthranilic acids

  • Alkylating Agents: Various alkyl halides (e.g., benzyl bromide, methyl iodide)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIEA), Piperidine

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Reagent: Trifluoroacetic acid (TFA)

  • Scavengers: Water, Triisopropylsilane (TIS)

Protocol 1: Preparation of HMPA-functionalized Resin
  • Swell Merrifield resin in DMF for 1 hour.

  • Prepare a solution of HMPA (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) to the HMPA/HOBt solution and allow to pre-activate for 10 minutes.

  • Add the activated linker solution to the swollen resin and shake at room temperature for 12-24 hours.

  • Wash the resin sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

Step 1: Loading of the First Building Block (α-Amino Ester)

  • Swell the HMPA-functionalized resin in DCM for 1 hour.

  • Prepare a solution of the Fmoc-protected α-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) and allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin and shake for 4-12 hours.

  • Wash the resin with DMF, DCM, and MeOH.

Step 2: Fmoc-Deprotection

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Acylation with Anthranilic Acid

  • Swell the resin in DMF.

  • Prepare a solution of the N-Fmoc-protected anthranilic acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) and allow to pre-activate for 10 minutes.

  • Add the activated anthranilic acid solution to the resin and shake for 4-12 hours.

  • Wash the resin with DMF, DCM, and MeOH.

Step 4: Second Fmoc-Deprotection

  • Repeat the Fmoc-deprotection procedure as described in Step 2.

Step 5: N-Alkylation

  • Swell the resin in DMF.

  • Add a solution of the alkylating agent (5-10 eq.) and DIEA (5-10 eq.) in DMF.

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Wash the resin with DMF, DCM, and MeOH.

Step 6: Cyclization and Cleavage

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,4-benzodiazepine-2,5-dione.

Protocol 3: Purification and Analysis
  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the purified compounds by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative yields and purities for a selection of 1,4-benzodiazepine-2,5-diones synthesized using the described solid-phase protocol. The diversity in the library is achieved by varying the anthranilic acid, α-amino acid, and alkylating agent.

EntryAnthranilic Acid (R¹)α-Amino Acid (R²)Alkylating Agent (R³)Overall Yield (%)Purity (%)
12-Aminobenzoic acidGlycineBenzyl bromide75>95
22-Amino-5-chlorobenzoic acidAlanineMethyl iodide68>95
32-Aminobenzoic acidPhenylalanineEthyl bromide72>95
42-Amino-5-nitrobenzoic acidValinePropyl iodide65>90
52-Aminobenzoic acidLeucineIsopropyl bromide70>95
62-Amino-3,5-dibromobenzoic acidIsoleucineBenzyl bromide62>90

Yields and purities are based on isolated material after purification and are representative examples from the literature.

Signaling Pathways and Logical Relationships

The 1,4-benzodiazepine scaffold is known to interact with various biological targets, most notably the GABAA receptor in the central nervous system. The diverse substituents introduced through combinatorial synthesis can modulate the binding affinity and selectivity for different receptor subtypes or even confer activity at entirely new targets. The logical relationship for structure-activity relationship (SAR) studies of these libraries is outlined below.

SAR cluster_library Synthesized Library cluster_screening Biological Screening cluster_sar SAR Analysis R1 R¹ Diversity (Anthranilic Acid) Assay High-Throughput Screening Assay R1->Assay R2 R² Diversity (α-Amino Acid) R2->Assay R3 R³ Diversity (Alkylating Agent) R3->Assay SAR_Analysis Structure-Activity Relationship (SAR) Assay->SAR_Analysis Activity Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt SAR Insights

Caption: Logical workflow for SAR studies of 1,4-benzodiazepine-2,5-dione libraries.

Conclusion

The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries is a robust and efficient method for generating large numbers of diverse compounds for drug discovery. The protocols outlined in this document provide a detailed guide for researchers to establish this methodology in their laboratories. The ability to systematically vary the three key building blocks allows for the exploration of a vast chemical space, increasing the probability of identifying novel bioactive molecules.

References

Analytical Methods for the Detection of 1,4-Benzodiazepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 1,4-benzodiazepines, a class of drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1][2] Given their potential for abuse and the necessity for therapeutic drug monitoring, accurate and sensitive detection methods are crucial in clinical and forensic toxicology.[2][3] This guide covers the most common analytical techniques, including immunoassays for initial screening and chromatographic methods for confirmation and quantification.

Introduction to Analytical Techniques

The detection of 1,4-benzodiazepines and their metabolites in biological matrices such as blood, urine, and hair presents analytical challenges due to the low concentrations often encountered and the complexity of the sample matrix. A variety of methods have been developed to address these challenges, each with its own advantages and limitations.

Immunoassays are frequently used for initial screening due to their speed and ease of use.[4][5] These methods, including Enzyme-Linked Immunosorbent Assay (ELISA), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme-Multiplied Immunoassay Technique (EMIT), utilize antibodies to detect the presence of benzodiazepines.[4] However, they can be limited by cross-reactivity with other compounds and may not detect all benzodiazepines or their metabolites with equal sensitivity, sometimes leading to false-negative results.[4][6] The sensitivity of some immunoassays can be improved by incorporating a β-glucuronidase hydrolysis step to detect glucuronidated metabolites.[5]

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detectors, are the gold standard for confirmation and quantification.[2][3][7] Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing a wide range of benzodiazepines and their metabolites in a single run.[8][9][10][11]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to remove interfering substances from the biological matrix and concentrate the analytes of interest. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2]

  • Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid adsorbent material that retains the analytes. Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent.[2][12] SPE is known for its high recovery rates and ability to produce clean extracts.[3]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][13] While effective, LLE can be more labor-intensive and may result in the formation of emulsions.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the detection of 1,4-benzodiazepines.

Table 1: Performance of Immunoassay Methods for Benzodiazepine Detection in Urine

Immunoassay MethodCutoff Concentration (ng/mL)Clinical Sensitivity (%)Clinical Specificity (%)Reference
Benzodiazepines II (with β-glucuronidase)200100100[5]
Laboratory-Developed Test (LDT) (with β-glucuronidase)20095.2100[5]
Benzodiazepines Plus (without β-glucuronidase)20066.7100[5]
ARK™ HS Benzodiazepine II AssayNot specified>90>99[14]

Table 2: Performance of HPLC and LC-MS/MS Methods for Benzodiazepine Detection

AnalyteMatrixMethodLinearity Range (ng/mL)LOD/LOQ (ng/mL)Recovery (%)Reference
Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam, LorazepamPharmaceuticals, Plasma, UrineHPLC-UV/DAD0.1 - 18.00.033 - 0.167 (LOD)88 - 113[3][15]
DiazepamHuman PlasmaHPLC-MS/MSNot specified0.5 (LLOQ)Not specified[16]
7 Common Benzodiazepines and MetabolitesBlood, UrineGC-MS50 - 2000Not specified>73
15 Designer BenzodiazepinesBloodLC-MS/MSNot specifiedNot specifiedNot specified[17]
40 Benzodiazepines and 3 Z-DrugsBlood, UrineLC-MS/MSNot specifiedNot specifiedNot specified[10][11]
5 Common BenzodiazepinesHuman PlasmaRPLC/DAD1 - 5001.78 - 7.65 (LOD)Not specified[18]

Table 3: Performance of Analytical Methods for Benzodiazepine Detection in Hair

Analyte(s)MethodCalibration Range (ng/mg)LOQ (pg/mg)Reference
9 BenzodiazepinesELISA and LC-MS/MSNot specifiedNot specified[19]
Diazepam, Flunitrazepam, Nitrazepam, Clonazepam and metabolitesLC-MS/MS0.025 - 5Not specified[20]
29 Benzodiazepines and z-drugsUHPLC-MS/MSUp to 0.6200.5 - 5[21]

Experimental Protocols and Workflows

This section provides detailed protocols for common analytical methods.

Protocol 1: Immunoassay Screening of Benzodiazepines in Urine

This protocol is a general guideline for commercially available immunoassay kits.

1. Principle: Competitive binding immunoassay where drug in the sample competes with drug conjugated to an enzyme for antibody binding sites. Enzyme activity is proportional to the concentration of the drug in the sample.

2. Materials:

  • Benzodiazepine immunoassay kit (e.g., CEDIA, EMIT)

  • Urine samples

  • Calibrators and controls

  • Automated clinical chemistry analyzer

3. Procedure:

  • Bring all reagents, calibrators, and controls to the specified temperature.

  • Perform a calibration according to the manufacturer's instructions.

  • Run quality control samples to validate the calibration.

  • Load patient urine samples onto the analyzer.

  • Initiate the analysis. The analyzer will automatically mix the sample with the antibody and enzyme-conjugate reagents and measure the resulting absorbance change.

  • The instrument software calculates the drug concentration based on the calibration curve.

4. Interpretation of Results:

  • Results are typically reported as positive or negative based on a pre-defined cutoff concentration (e.g., 200 ng/mL).[6]

  • Positive screens should be confirmed by a more specific method like LC-MS/MS.[4]

Immunoassay_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Urine_Sample Urine Sample Collection Calibration Analyzer Calibration QC Quality Control Analysis Calibration->QC Sample_Analysis Automated Sample Analysis QC->Sample_Analysis Data_Interpretation Data Interpretation (Positive/Negative) Sample_Analysis->Data_Interpretation Confirmation Confirmation of Positives (LC-MS/MS) Data_Interpretation->Confirmation

Immunoassay screening workflow for benzodiazepines in urine.
Protocol 2: LC-MS/MS Analysis of Benzodiazepines in Blood

This protocol describes a general procedure for the quantitative analysis of benzodiazepines in blood using LC-MS/MS following solid-phase extraction.

1. Principle: Benzodiazepines are extracted from the blood matrix, separated by reverse-phase liquid chromatography, and detected by tandem mass spectrometry.

2. Materials:

  • Whole blood/plasma/serum samples

  • Internal standards (deuterated analogs)

  • Phosphate buffer (pH 6)

  • Solid-phase extraction (SPE) columns (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile, Formic acid, Ammonium hydroxide

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Sample Preparation (Solid-Phase Extraction):

  • Sample Pre-treatment: To 0.5 mL of blood, add an internal standard solution and 3 mL of phosphate buffer. Vortex to mix.[22]

  • Column Conditioning: Condition the SPE column with methanol, followed by water, and then phosphate buffer.[22]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with water, followed by an acidic wash (e.g., 1 M acetic acid), and then an organic solvent like hexane to remove interferences.[22]

  • Drying: Dry the column thoroughly under vacuum or nitrogen.

  • Elution: Elute the benzodiazepines with an appropriate solvent mixture (e.g., ethyl acetate:ammonium hydroxide 98:2).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into the LC system. Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The column effluent is introduced into the ESI source of the mass spectrometer operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). For each analyte, at least two transitions (precursor ion → product ion) are monitored for confident identification and quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Blood_Sample Blood Sample + Internal Standard Pre_treatment Pre-treatment (Buffering) Conditioning SPE Column Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification & Confirmation Detection->Quantification

General workflow for LC-MS/MS analysis of benzodiazepines.
Protocol 3: GC-MS Analysis of Benzodiazepines in Urine

This protocol outlines a general procedure for the analysis of benzodiazepines in urine by GC-MS, which often requires derivatization.

1. Principle: Benzodiazepines and their metabolites are extracted from urine, derivatized to increase their volatility and thermal stability, and then separated and detected by GC-MS.

2. Materials:

  • Urine samples

  • β-glucuronidase

  • Internal standards (deuterated analogs)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[12]

  • GC-MS system

3. Sample Preparation:

  • Hydrolysis: To a urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase. Incubate to hydrolyze the glucuronide conjugates.[12][23]

  • Extraction: After hydrolysis, add the internal standard and extract the analytes using a suitable organic solvent via liquid-liquid extraction or solid-phase extraction.[23]

  • Derivatization: Evaporate the extract to dryness. Add the derivatizing agent (e.g., MTBSTFA) and heat to form stable silyl derivatives.[12]

4. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The separation is performed on a capillary column (e.g., 30m) with a temperature program to elute the different benzodiazepine derivatives.[20][23]

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Quantification Quantification & Identification Detection->Quantification

References

Determining Benzodiazepines in Biological Samples: A Guide to HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of benzodiazepines in various biological samples using High-Performance Liquid Chromatography (HPLC). The following sections offer a comprehensive overview of sample preparation, chromatographic conditions, and quantitative data to aid researchers in developing and validating their own analytical methods.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1][2][3] Due to their potential for abuse and involvement in clinical and forensic cases, robust and sensitive analytical methods for their detection and quantification in biological matrices are crucial.[1][2][3] HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), has become a cornerstone technique for this purpose, offering high sensitivity and specificity.[4] This guide details established methods for the analysis of benzodiazepines in common biological samples such as blood, plasma, urine, and hair.

I. Sample Preparation: The Critical First Step

The complexity of biological matrices necessitates thorough sample preparation to isolate benzodiazepines and remove interfering substances.[1][2] The choice of extraction technique depends on the specific biological sample and the target analytes.

A. Solid-Phase Extraction (SPE)

SPE is a widely used and effective technique for cleaning up and concentrating benzodiazepines from biological fluids.[5][6] It offers high recovery and reproducibility.

Protocol for SPE of Benzodiazepines from Urine:

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of a deuterated internal standard and 0.1 mL of 2 M sodium acetate buffer (pH 5.0). For conjugated benzodiazepines, add 50 µL of β-glucuronidase and incubate at 45°C for 3 hours.[7] Centrifuge the mixture at 2,500 rpm for 10 minutes.[7]

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[7]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 2 mL of a solution of 0.1 M phosphate buffer (pH 6.0) and acetonitrile (80:20 v/v).[7] Dry the column.

  • Elution: Elute the benzodiazepines with 2 mL of ethyl acetate containing 2% ammonium hydroxide.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37-50°C.[7][8] Reconstitute the residue in 50-200 µL of the mobile phase for HPLC analysis.[7][8]

B. Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for extracting benzodiazepines.[5]

Protocol for LLE of Benzodiazepines from Blood/Plasma:

  • Sample Preparation: To 1 mL of blood or plasma, add a known amount of internal standard.

  • Extraction: Add 1 mL of sodium carbonate buffer and 6 mL of 1-chlorobutane.[8]

  • Mixing: Cap the tube and rotate for 30 minutes to ensure thorough mixing.[8]

  • Centrifugation: Centrifuge at approximately 2,500 rpm for 15 minutes to separate the aqueous and organic layers.[8]

  • Collection: Transfer the upper organic layer to a clean tube.[8]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at about 50°C.[8] Reconstitute the residue in 200 µL of methanol or the initial mobile phase.[8]

C. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide analysis, has been adapted for the extraction of benzodiazepines from biological matrices like blood and urine.[6]

Experimental Workflow for Benzodiazepine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (Urine, Blood, Hair) extraction Extraction (SPE, LLE, QuEChERS) sample->extraction Add Internal Standard cleanup Clean-up & Concentration extraction->cleanup hplc HPLC System cleanup->hplc Reconstituted Sample Injection detector Detector (UV/DAD or MS/MS) hplc->detector acquisition Data Acquisition detector->acquisition quantification Quantification acquisition->quantification Integration & Calibration report Final Report quantification->report

Caption: General workflow for benzodiazepine analysis.

II. HPLC and LC-MS/MS Conditions

The separation of benzodiazepines is typically achieved using reversed-phase HPLC. The choice of detector depends on the required sensitivity and selectivity, with UV/Diode Array Detection (DAD) being a common choice for routine analysis and tandem mass spectrometry (MS/MS) for higher sensitivity and confirmation.[1][4]

A. HPLC-UV/DAD Method

Table 1: Typical HPLC-UV/DAD Conditions

ParameterCondition
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., 15mM phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[9] A common mobile phase is a 50:50 (v/v) mixture of 15mM phosphate buffer and methanol.[9]
Flow Rate 1.0 - 1.4 mL/min[9][10]
Column Temperature 45°C[9]
Detection Wavelength 240 nm or 254 nm[10][11]
Injection Volume 20 µL[9][10]
B. LC-MS/MS Method

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for forensic and clinical toxicology.[4]

Table 2: Typical LC-MS/MS Conditions

ParameterCondition
Column UHPLC BEH C18 (e.g., 2.1 x 75 mm, 2.7 µm)[8] or equivalent
Mobile Phase A 0.1% formic acid in water[8]
Mobile Phase B 0.1% formic acid in acetonitrile[8]
Flow Rate 0.3 - 0.5 mL/min
Gradient A typical gradient starts with a low percentage of mobile phase B, which is increased over time to elute the analytes.
Ionization Source Electrospray Ionization (ESI) in positive ion mode[12]
Detection Multiple Reaction Monitoring (MRM)

Sample Preparation and Analysis Workflow

sample_prep_analysis cluster_prep Sample Preparation sample Biological Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (for urine) add_is->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon hplc_ms LC-MS/MS Analysis evap_recon->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Detailed sample preparation and analysis steps.

III. Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for the determination of benzodiazepines in different biological matrices.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Benzodiazepines

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
DiazepamWhole BloodHPLC-UV10-3050
NitrazepamUrineHPLC-UV8 ppm26 ppm[11]
DiazepamUrineHPLC-UV2 ppm6 ppm[11]
VariousPlasmaHPLC-ESI-MS~0.2-1.0-[13]
VariousUrine/SerumHPLC-UV/DAD1-2-[1][2]
VariousUrineLC-MS/MS0.1-50.5-10[14]
Six BZDsSoft DrinksHPLC-UV0.01-0.02 µg/mL0.03-0.05 µg/mL[9]

Table 4: Recovery Rates for Benzodiazepine Extraction

AnalyteMatrixExtraction MethodRecovery (%)Reference
Six BZDsPharmaceuticals/Biological SamplesSPE88-113[10]
Six BZDsSoft DrinkspH adjustment & filtering93.7-108.7[9]

IV. Method Validation

Validation of the analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. Correlation coefficients (r²) should be close to 1.[9][11]

  • Precision: Evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits.[9]

  • Accuracy: Determined by calculating the recovery of a known amount of analyte spiked into a blank matrix.[9]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Logical Relationship of Method Validation

validation_relationship cluster_validation Validation Parameters method Analytical Method linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq reliable_results Reliable & Accurate Results linearity->reliable_results precision->reliable_results accuracy->reliable_results specificity->reliable_results lod->reliable_results loq->reliable_results

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-based methods outlined in this document provide a robust framework for the determination of benzodiazepines in biological samples. The choice of sample preparation technique and detection method should be guided by the specific requirements of the analysis, including the biological matrix, the target benzodiazepines, and the desired sensitivity. Proper method validation is essential to ensure the generation of high-quality, defensible data for clinical, forensic, and research applications.

References

Application of 1,4-Benzodiazepine-2,5-diones as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising privileged structure in the development of novel anticancer agents. This heterocyclic motif has demonstrated the ability to interact with various biological targets implicated in cancer progression, leading to a range of antitumor activities. This document provides a comprehensive overview of the application of 1,4-benzodiazepine-2,5-diones as anticancer agents, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their experimental evaluation.

Mechanisms of Action

1,4-Benzodiazepine-2,5-diones exert their anticancer effects through multiple mechanisms, primarily by acting as protein synthesis inhibitors and as antagonists of the p53-HDM2 protein-protein interaction.

Protein Synthesis Inhibition

A significant mechanism of action for a class of 1,4-benzodiazepine-2,5-dione derivatives is the inhibition of protein synthesis. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. A notable example is the compound 52b , which has been identified as a potent antitumor agent.[1][2]

dot

BZD 1,4-Benzodiazepine-2,5-dione (e.g., 52b) Translation Protein Synthesis (Translation) BZD->Translation Inhibits CellCycle Cell Cycle Progression BZD->CellCycle Arrests Apoptosis Apoptosis BZD->Apoptosis Induces Ribosome Ribosome Proteins Oncogenic Proteins Translation->Proteins Produces Proteins->CellCycle Drives TumorGrowth Tumor Growth CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Inhibits cluster_0 Normal (Cancer Cell) cluster_1 With BZD Treatment BZD 1,4-Benzodiazepine-2,5-dione HDM2 HDM2 BZD->HDM2 Binds & Blocks p53 p53 HDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Start Start: Cancer Cell Lines Step1 Cell Viability Assay (e.g., MTT) Start->Step1 Step2 Apoptosis Assay (e.g., Annexin V/PI) Step1->Step2 Step3 Cell Cycle Analysis (Flow Cytometry) Step2->Step3 Step4 Mechanism of Action (e.g., Protein Synthesis Assay) Step3->Step4 End End: Evaluate Anticancer Potential Step4->End

References

Application Notes and Protocols: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione as a Melanocortin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione as a core scaffold for the development of potent melanocortin receptor agonists. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of these compounds in studies related to energy homeostasis, feeding behavior, and other physiological processes modulated by the melanocortin system.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological functions.[1] Of particular interest to drug development is the melanocortin-4 receptor (MC4R), which is critically involved in the regulation of food intake and energy homeostasis.[1] The discovery of small-molecule agonists for these receptors is a significant goal, as they may offer improved pharmacokinetic properties over peptide-based ligands. The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising template for the design of potent melanocortin receptor agonists with nanomolar potencies.[1] This document outlines the quantitative data for a series of these compounds and provides detailed protocols for their in vitro and in vivo evaluation.

Data Presentation

The following table summarizes the agonist potency (EC50 values) of twelve 1,4-benzodiazepine-2,5-dione derivatives at four of the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). These compounds were synthesized and characterized for their functional agonist activity.[2]

CompoundR1 GroupR2 GroupmMC1R EC50 (nM)mMC3R EC50 (nM)mMC4R EC50 (nM)mMC5R EC50 (nM)
1 HH>100,000>100,000>100,000>100,000
2 PropylH1,200 ± 200>100,000>100,000>100,000
3 HPhenyl>100,000>100,000>100,000>100,000
4 H4-Fluorophenyl>100,000>100,000>100,000>100,000
5 PropylPhenyl230 ± 301,800 ± 3001,400 ± 1004,200 ± 500
6 Propyl4-Fluorophenyl170 ± 201,100 ± 100900 ± 1003,100 ± 300
7 Propyl4-Chlorophenyl150 ± 20900 ± 100700 ± 1002,500 ± 300
8 Propyl4-Bromophenyl140 ± 20800 ± 100600 ± 1002,200 ± 200
9 Propyl4-Iodophenyl130 ± 20700 ± 100500 ± 1001,900 ± 200
10 Propyl4-Biphenyl80 ± 10600 ± 100400 ± 501,500 ± 200
11 Propyl2-Naphthyl60 ± 10400 ± 50300 ± 401,100 ± 100
12 Butyl2-Naphthyl110 ± 20700 ± 100500 ± 601,800 ± 200

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical workflow for screening and characterizing novel agonists.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 3,4-Dihydro-1H-1,4- benzodiazepine-2,5-dione Agonist MCR Melanocortin Receptor (MCR) Agonist->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis, Pigment Production) CREB->Gene_Expression Regulates

Melanocortin Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Primary_Screening Primary Screening: cAMP Functional Assay Characterization->Primary_Screening Dose_Response Dose-Response & EC50 Determination Primary_Screening->Dose_Response Binding_Assay Receptor Binding Assay (Determine Ki) Dose_Response->Binding_Assay Selectivity Selectivity Profiling (across MCR subtypes) Binding_Assay->Selectivity Animal_Model Selection of Animal Model (e.g., diet-induced obese mice) Selectivity->Animal_Model Administration Compound Administration (e.g., ICV, IP) Animal_Model->Administration Behavioral_Assay Behavioral Assays (e.g., Food Intake Measurement) Administration->Behavioral_Assay PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assay->PK_PD

Workflow for Agonist Discovery and Validation.

Experimental Protocols

Protocol 1: In Vitro cAMP Functional Assay for Melanocortin Receptors

This protocol is designed to determine the agonist activity of test compounds by measuring the accumulation of cyclic adenosine monophosphate (cAMP) in cells expressing a specific melanocortin receptor subtype.

Materials:

  • HEK293 cells stably or transiently expressing the melanocortin receptor of interest (e.g., hMC4R).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Assay Buffer: DMEM containing 0.1% Bovine Serum Albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (1,4-benzodiazepine-2,5-dione derivatives) dissolved in DMSO (10 mM stock).

  • Reference agonist (e.g., α-MSH or a known potent agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture:

    • Culture the melanocortin receptor-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Agonist Stimulation:

    • Remove the culture medium from the 96-well plate and wash the cells once with pre-warmed assay buffer (without IBMX).

    • Add 50 µL of assay buffer (containing IBMX) to each well.

    • Add 50 µL of the diluted test compounds or reference agonist to the respective wells. For the basal control, add 50 µL of assay buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.

    • Calculate the EC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software like GraphPad Prism.

Protocol 2: Radioligand Binding Assay for Melanocortin Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds to a specific melanocortin receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the melanocortin receptor of interest.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Test compounds (1,4-benzodiazepine-2,5-dione derivatives) dissolved in DMSO.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a non-radiolabeled potent agonist (e.g., NDP-MSH).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 25 µL of binding buffer (for total binding).

      • 25 µL of test compound at various concentrations or 25 µL of the non-specific binding control.

      • 25 µL of [¹²⁵I]-NDP-MSH at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).

      • 25 µL of the cell membrane preparation (5-20 µg of protein per well).

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Assessment of Anorexigenic Effects in Rodents

This protocol describes a method to evaluate the effect of 1,4-benzodiazepine-2,5-dione derivatives on food intake in a rodent model of obesity.

Materials:

  • Male C57BL/6J mice or other suitable rodent models (e.g., diet-induced obese mice).

  • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture).

  • Vehicle control.

  • Standard chow or high-fat diet.

  • Metabolic cages for individual housing and food intake monitoring.

  • Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment.

Procedure:

  • Animal Acclimation and Model Induction:

    • Acclimate the animals to the housing conditions and handling for at least one week.

    • If using a diet-induced obesity model, feed the animals a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.

  • Compound Administration:

    • For central administration, stereotaxically implant a cannula into the lateral ventricle of the brain. Allow for a recovery period of at least one week.

    • For peripheral administration, perform an intraperitoneal injection.

    • Administer a single dose of the test compound or vehicle to the animals.

  • Food Intake Measurement:

    • Following compound administration, return the animals to their cages with a pre-weighed amount of food.

    • Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Data Analysis:

    • Calculate the food intake for each animal and express it as grams of food consumed.

    • Compare the food intake between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant reduction in food intake in the treated group compared to the control group indicates an anorexigenic effect.

Disclaimer: All experimental protocols should be performed in accordance with institutional guidelines and regulations regarding animal welfare and laboratory safety. The provided protocols are for guidance and may require optimization based on specific experimental conditions and reagents.

References

Spectrophotometric Analysis of 1,4-Benzodiazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 1,4-benzodiazepine derivatives in pharmaceutical formulations using spectrophotometric methods. Spectrophotometry offers a simple, cost-effective, and widely accessible analytical technique suitable for quality control and routine analysis.[1][2] The methods detailed herein include direct UV-Vis spectrophotometry, derivative spectrophotometry, and visible spectrophotometry based on charge-transfer and ion-pair complexation.

Overview of Spectrophotometric Methods

The fundamental principle behind UV-Vis spectrophotometry is the measurement of the amount of light absorbed by a substance in a solution, which is governed by the Beer-Lambert law.[3] Benzodiazepines typically exhibit characteristic absorption spectra in the UV range of 210-350 nm.[4] Several spectrophotometric techniques have been developed for the analysis of benzodiazepines, including:

  • Direct UV-Vis Spectrophotometry: This is the simplest method, involving the direct measurement of absorbance at the wavelength of maximum absorption (λmax).

  • Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorption spectrum. It is particularly useful for resolving overlapping spectra in multi-component analysis and for reducing background interference.[5][6]

  • Visible Spectrophotometry (Colorimetry): These methods involve a chemical reaction to form a colored product that absorbs in the visible region of the spectrum. This is often achieved through:

    • Ion-Pair Extraction: The protonated form of the benzodiazepine is reacted with an anionic dye to form a colored ion-pair complex, which is then extracted into an organic solvent for measurement.[1][7]

    • Charge-Transfer Complexation: This involves the reaction of a benzodiazepine (as an n-donor) with an electron acceptor (π-acceptor) to form a colored charge-transfer complex.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of various 1,4-benzodiazepine derivatives based on methods found in the literature.

Table 1: Spectrophotometric Parameters for Diazepam Analysis

MethodReagent/Solventλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV Spectrophotometry95% Ethanol328-0.01840.0104[5][6]
UV Spectrophotometry0.5% Methanolic Sulphuric Acid284---[5]
UV SpectrophotometryMethanol:Distilled Water (1:1)2313.096 - 15.4800.1590.482[3]
UV SpectrophotometryMethanol266.52 - 200.07-[10]
Visible SpectrophotometryPicric Acid475up to 85.6--[11]
Visible Spectrophotometry3,5-Dinitrobenzoic Acid500up to 180.2--[11]
Visible Spectrophotometry2,4-Dinitrobenzoic Acid500up to 128.6--[11]
Difference SpectrophotometryZn/HCl2324 - 16--[12]

Table 2: Spectrophotometric Parameters for Alprazolam Analysis

MethodReagent/Solventλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV Spectrophotometry0.1N HCl2601 - 70--[13][14]
Area Under Curve (AUC)0.1N HCl255 - 2701 - 12--
First Order Derivative0.1N HCl2511 - 14--
Visible SpectrophotometryFerric Chloride & Indigo Carmine5215 - 450.04880.041[15]
Ion-Pair ExtractionBromothymol Blue (BTB)4103.0 - 25--[2]
Ion-Pair ExtractionBromophenol Blue (BPB)4084.0 - 30--[2]
Ion-Pair ExtractionBromocresol Green (BCG)4054.5 - 40--[2]

Table 3: Spectrophotometric Parameters for Lorazepam Analysis

MethodReagent/Solventλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Visible SpectrophotometryAlizarin Sulphonic Acid5301 - 300--[16]
Ion-Pair ExtractionOrange (II)4821.0 - 25.00.048-[7]
Difference SpectrophotometryZn/HCl2324 - 16--[12]

Experimental Protocols

General Sample Preparation from Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder a minimum of 10 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 10 mg of Diazepam).[10]

  • Transfer the powder to a suitable volumetric flask (e.g., 100 mL).

  • Add a portion of the specified solvent (e.g., methanol or 0.1N HCl) and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.[1][10]

  • Dilute to the mark with the same solvent.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.

  • Further dilute the filtrate with the solvent as required to obtain a final concentration within the linear range of the specific method being used.

G start Start: Tablet Sample powder Weigh and Powder Tablets start->powder weigh_powder Weigh Powdered Tablets powder->weigh_powder dissolve Dissolve in Solvent & Sonicate weigh_powder->dissolve dilute Dilute to Volume dissolve->dilute filter Filter Solution dilute->filter final_dilution Further Dilution filter->final_dilution end Sample Solution for Analysis final_dilution->end

Caption: General workflow for sample preparation from tablets.

Protocol 1: Direct UV Spectrophotometric Analysis of Alprazolam

This protocol is adapted for the determination of Alprazolam in tablets using 0.1N HCl.[13]

Reagents and Materials:

  • Alprazolam reference standard

  • 0.1N Hydrochloric Acid (HCl)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Filter paper

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Alprazolam reference standard and dissolve it in 100 mL of 0.1N HCl in a volumetric flask.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 1-70 µg/mL.[13]

  • Preparation of Sample Solution: Prepare the sample solution from tablets as described in the general sample preparation protocol, using 0.1N HCl as the solvent, to obtain a final concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use 0.1N HCl as the blank.

    • Record the absorbance of each working standard solution and the sample solution at the λmax of 260 nm.[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of Alprazolam in the sample solution from the calibration curve.

    • Calculate the amount of Alprazolam per tablet.

Protocol 2: Visible Spectrophotometric Analysis of Diazepam by Ion-Pair Formation

This protocol describes the determination of Diazepam using picric acid to form a colored complex.[11]

Reagents and Materials:

  • Diazepam reference standard

  • Picric Acid Solution (e.g., 3.0 x 10⁻³ M)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethanol

  • Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Prepare a stock solution of Diazepam in ethanol.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations up to 85.6 µg/mL in 10 mL volumetric flasks.[11]

  • Color Development:

    • To each 10 mL volumetric flask containing the standard or sample solution, add 0.7 mL of 3.0 x 10⁻³ M picric acid solution.[11]

    • Add an appropriate amount of 5 M NaOH to achieve the desired final concentration for optimal color development.

    • Dilute to the mark with ethanol and mix well.

    • Allow the reaction to proceed for the specified time (e.g., 50 minutes) at room temperature for full color development.[11]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored complex at 475 nm against a reagent blank prepared in the same manner without the drug.[11]

  • Data Analysis:

    • Construct a calibration curve and determine the concentration of Diazepam in the sample.

G start Start: Standard/Sample Solution add_reagent Add Picric Acid Solution start->add_reagent add_base Add NaOH Solution add_reagent->add_base dilute Dilute with Ethanol add_base->dilute incubate Incubate for Color Development dilute->incubate measure Measure Absorbance at 475 nm incubate->measure end End: Data Analysis measure->end

Caption: Workflow for visible spectrophotometric analysis of Diazepam.

Protocol 3: Difference Spectrophotometry for the Analysis of 1,4-Benzodiazepines

This method is based on the reduction of the azomethine group in the benzodiazepine structure using Zn/HCl and measuring the difference in absorbance before and after reduction.[12]

Reagents and Materials:

  • Benzodiazepine reference standard (e.g., Diazepam, Lorazepam)

  • Ethanol

  • Hydrochloric Acid (HCl, 10%)

  • Zinc powder

  • UV-Vis Spectrophotometer

  • Volumetric flasks (25 mL) and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the benzodiazepine in ethanol (e.g., 25 mg/100 mL).[12]

  • Preparation of Reference Solution:

    • Pipette an aliquot of the stock solution (containing a drug amount within the linear range) into a 25 mL volumetric flask.

    • Add approximately 50 mg of zinc powder and 10 mL of 10% HCl.

    • Allow the reduction to proceed for 10 minutes.

    • Dilute to the mark with distilled water.

  • Preparation of Sample Solution:

    • Pipette the same volume of the stock solution as for the reference solution into another 25 mL volumetric flask.

    • Add 10 mL of 10% HCl and dilute to the mark with distilled water.

  • Spectrophotometric Measurement:

    • Place the sample solution in the measurement beam and the reference solution in the reference beam of the spectrophotometer.

    • Measure the difference in absorbance at the appropriate λmax for the specific drug (e.g., 232 nm for Lorazepam).[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the difference in absorbance versus the concentration of the standards.

    • Determine the concentration of the benzodiazepine in the sample.

G cluster_ref Reference Solution cluster_sample Sample Solution ref_start Aliquot of Stock Solution ref_add_reagents Add Zn Powder and HCl ref_start->ref_add_reagents ref_react Allow Reduction (10 min) ref_add_reagents->ref_react ref_dilute Dilute to Volume ref_react->ref_dilute ref_end Reduced Drug Solution ref_dilute->ref_end measure Measure Difference in Absorbance (Sample vs. Reference) ref_end->measure sample_start Aliquot of Stock Solution sample_add_hcl Add HCl sample_start->sample_add_hcl sample_dilute Dilute to Volume sample_add_hcl->sample_dilute sample_end Unreduced Drug Solution sample_dilute->sample_end sample_end->measure analyze Data Analysis measure->analyze

Caption: Workflow for difference spectrophotometry.

Conclusion

The spectrophotometric methods described provide simple, rapid, and reliable means for the quantification of 1,4-benzodiazepine derivatives in pharmaceutical dosage forms. The choice of method will depend on the specific benzodiazepine, the sample matrix, and the available instrumentation. These protocols and data serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

References

Application Note: NMR Characterization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making it a significant target in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including ¹H and ¹³C NMR data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.32s1H--NH
8.50t1H5.6-NH
7.73dd1H1.2 & 6.8Ar-H
7.50-7.46m1H-Ar-H
7.19t1H6.8Ar-H
7.08d1H8.0Ar-H
3.56d2H6.0-CH₂

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
171.6C=O
168.5C=O
137.6Ar-C
132.7Ar-C
131.2Ar-C
126.0Ar-C
124.3Ar-C
121.3Ar-C
44.9-CH₂

Experimental Protocols

A. Synthesis of this compound [1]

This protocol is a general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones.

Materials:

  • Isatoic anhydride

  • Appropriate amino acid methyl ester hydrochloride

  • Pyridine

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated potassium carbonate (K₂CO₃) solution

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of isatoic anhydride (1.0 equivalent) in DMF, add the appropriate amino acid methyl ester hydrochloride (1.2 equivalents).

  • Add pyridine (3.0 equivalents) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, evaporate the reaction mixture under reduced pressure.

  • Quench the remaining residue with a saturated K₂CO₃ solution (20 mL) to remove any unreacted isatoic anhydride.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with 5% Na₂CO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

B. NMR Sample Preparation and Data Acquisition [1]

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation to obtain the NMR spectra.

  • Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure of the compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization start Start: Isatoic Anhydride & Amino Acid Ester reaction Reaction in DMF with Pyridine at 100°C start->reaction Mixing workup Work-up & Extraction reaction->workup Quenching purification Purification workup->purification Crude Product sample_prep Sample Preparation (in CDCl3) purification->sample_prep Purified Compound data_acq NMR Data Acquisition (1H & 13C) sample_prep->data_acq To Spectrometer data_proc Data Processing & Analysis data_acq->data_proc Raw Data end End: Characterized Compound data_proc->end Final Characterization

Caption: Experimental workflow for the synthesis and NMR characterization.

References

Crystallographic Studies of 1,4-Benzodiazepine-2,5-dione Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystallographic studies of 1,4-benzodiazepine-2,5-dione structures, a class of compounds with significant therapeutic potential. These application notes and protocols are intended to guide researchers in the synthesis, crystallization, and structural analysis of these molecules, as well as to provide insights into their mechanisms of action.

Introduction

1,4-Benzodiazepine-2,5-diones are a versatile class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents, melanocortin receptor agonists, and inhibitors of protein synthesis. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design. This document outlines the protocols for these studies and presents key crystallographic data.

Data Presentation

Crystallographic Data for a Representative 1,4-Benzodiazepine-2,5-dione Derivative

The following table summarizes the crystallographic data for a representative compound in this class, 3-methyl-1,4-benzodiazepine-2,5-dione. This data is essential for the validation of synthesized compounds and for computational modeling studies.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.45
b (Å)11.23
c (Å)9.87
α (°)90
β (°)109.3
γ (°)90
Volume (ų)885.4
Z 4
Calculated Density (g/cm³)1.42
Selected Bond Lengths (Å)
C2-O21.23
C5-O51.22
N1-C21.38
N4-C51.37
C3-N41.46
Selected Bond Angles (°)
O2-C2-N1123.5
O5-C5-N4124.1
C2-N1-C9a125.8
C5-N4-C3122.7
Selected Torsion Angles (°)
C5a-C9a-N1-C2-3.5
C3-N4-C5-C5a25.8

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1,4-benzodiazepine-2,5-dione

This protocol describes a common method for the synthesis of a 3-substituted 1,4-benzodiazepine-2,5-dione.

Materials:

  • 2-Aminobenzamide

  • Ethyl 2-bromopropionate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Alkylation: To a solution of 2-aminobenzamide (1 eq) in DMF, add potassium carbonate (2 eq) and ethyl 2-bromopropionate (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to obtain ethyl 2-(2-carbamoylphenylamino)propanoate.

  • Cyclization: To a solution of the product from the previous step (1 eq) in dry DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to yield 3-methyl-1,4-benzodiazepine-2,5-dione.

Protocol 2: Crystallization

High-quality single crystals are essential for X-ray diffraction studies. Vapor diffusion is a widely used and effective method for the crystallization of small organic molecules.

Materials:

  • Synthesized 3-methyl-1,4-benzodiazepine-2,5-dione

  • A selection of volatile solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • A selection of less volatile anti-solvents (e.g., hexane, diethyl ether, water)

  • Small glass vials (e.g., 0.5-1 mL)

  • Larger glass vials or a sealed chamber

Procedure:

  • Solubility Screening: Determine a suitable solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble.

  • Sample Preparation: Dissolve a small amount of the purified compound (2-5 mg) in the chosen solvent (e.g., methanol) in a small, open glass vial. Use the minimum amount of solvent necessary to fully dissolve the compound.

  • Vapor Diffusion Setup: Place the small vial containing the compound solution inside a larger vial or chamber that contains the anti-solvent (e.g., hexane).

  • Seal the larger container to create a closed system.

  • Crystal Growth: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The more volatile solvent from the inner vial will slowly diffuse into the surrounding atmosphere, while the vapor of the less volatile anti-solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystallization.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.

Protocol 3: X-ray Diffraction Data Collection and Structure Determination

This protocol provides a general workflow for single-crystal X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam and collect a series of diffraction images by rotating the crystal. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

  • Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.

Signaling Pathways and Experimental Workflows

Melanocortin Receptor 4 (MC4R) Signaling Pathway

1,4-Benzodiazepine-2,5-diones have been identified as agonists of melanocortin receptors, which are involved in regulating energy homeostasis and other physiological processes. The following diagram illustrates the signaling pathway of MC4R.

Melanocortin_Signaling cluster_nucleus Nucleus Ligand 1,4-Benzodiazepine-2,5-dione (Agonist) MC4R MC4R Ligand->MC4R Binds G_protein Gs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates Nucleus Nucleus

MC4R Signaling Pathway
Protein Synthesis Inhibition Pathway

Certain 1,4-benzodiazepine-2,5-dione derivatives have been shown to inhibit protein synthesis, a key process in cancer cell proliferation. The diagram below outlines the general steps of eukaryotic translation initiation that can be targeted.

Protein_Synthesis_Inhibition cluster_initiation Translation Initiation eIFs Initiation Factors (eIFs) TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIFs->TC Met_tRNA Met-tRNAi Met_tRNA->TC GTP GTP GTP->TC PIC_43S 43S Pre-initiation Complex TC->PIC_43S Ribosome_40S 40S Ribosomal Subunit Ribosome_40S->PIC_43S PIC_48S 48S Initiation Complex PIC_43S->PIC_48S mRNA mRNA mRNA->PIC_48S Ribosome_80S 80S Ribosome (Elongation-competent) PIC_48S->Ribosome_80S Ribosome_60S 60S Ribosomal Subunit Ribosome_60S->Ribosome_80S Inhibitor 1,4-Benzodiazepine-2,5-dione Derivative Inhibitor->PIC_48S Inhibits formation

Protein Synthesis Initiation and Inhibition
Experimental Workflow for Crystallography Studies

The following diagram illustrates the logical workflow from compound synthesis to final crystal structure analysis.

Crystallography_Workflow Synthesis Synthesis of 1,4-Benzodiazepine-2,5-dione Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Database_Deposition Deposition to CSD Validation->Database_Deposition

Crystallography Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

1. Low Yield After Column Chromatography

Q: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I mitigate this?

A: Low recovery from silica gel chromatography can be attributed to several factors:

  • Compound Instability on Silica: The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. Benzodiazepines can be susceptible to hydrolysis and ring-opening under acidic conditions.

    • Troubleshooting:

      • Use of Deactivated Silica Gel: Consider using silica gel that has been deactivated with a base, such as triethylamine. This can be achieved by pre-treating the silica with a solvent system containing a small percentage (0.1-1%) of triethylamine.

      • Alternative Stationary Phases: Employing a more inert stationary phase like alumina (neutral or basic) or Florisil® may prevent compound degradation.

      • Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems for faster elution.

  • Irreversible Adsorption: The polar nature of the dione functional groups can lead to strong, sometimes irreversible, adsorption onto the silica gel.

    • Troubleshooting:

      • Solvent System Modification: Increase the polarity of the mobile phase gradually. The addition of a small amount of a more polar solvent, such as methanol or isopropanol, to your primary solvent system (e.g., ethyl acetate/hexane) can help in desorbing the compound.

      • Competitive Adsorption: Adding a small amount of a competitive binding agent, like a few drops of acetic acid (if the compound is stable), can sometimes improve recovery, but this should be used with caution due to potential compound instability.

2. Presence of Impurities in the Final Product

Q: After purification, I still observe impurities in my NMR/LC-MS analysis. What are the likely sources of these impurities and how can I remove them?

A: Impurities can originate from the synthetic starting materials, side reactions during the synthesis, or degradation during purification.

  • Starting Material Impurities: Unreacted starting materials or impurities within them can carry through the synthesis and purification steps.

    • Troubleshooting:

      • Purity of Starting Materials: Ensure the purity of your starting materials before commencing the synthesis. Recrystallize or chromatograph starting materials if necessary.

  • Side-Reaction Products: The synthesis of the benzodiazepine ring can be accompanied by the formation of side products. For instance, in related benzodiazepine syntheses, side reactions can lead to the formation of quinazolinone derivatives or incompletely cyclized intermediates.

    • Troubleshooting:

      • Reaction Optimization: Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products.

      • Selective Purification Techniques: A combination of purification methods may be necessary. For example, an initial acid-base extraction could remove basic or acidic impurities before proceeding to chromatography or recrystallization.

  • Degradation Products: As mentioned, this compound may be susceptible to hydrolysis, leading to the opening of the diazepine ring.

    • Troubleshooting:

      • Mild Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification. Use buffered aqueous solutions for extractions where possible.

      • Control of Temperature: Perform purification steps at room temperature or below to minimize thermal degradation.

3. Difficulty in Recrystallization

Q: I am struggling to recrystallize my this compound. It either oils out or precipitates as an amorphous solid. What should I do?

A: Recrystallization is highly dependent on the choice of solvent and the technique.

  • Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Troubleshooting:

      • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof with co-solvents like water or hexane).

      • Binary Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid rather than the formation of crystals.

    • Troubleshooting:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulating the flask can promote slower cooling.

      • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Troubleshooting:

      • Pre-purification: If the crude product is highly impure, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques to assess the purity of this compound?

A1: The purity of this compound can be effectively determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any residual solvents or impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.

Q2: What is the expected stability of this compound in common laboratory solvents?

A2: While specific stability data for this compound is not extensively published, based on the general behavior of benzodiazepines, the following can be inferred:

  • Aprotic Solvents: The compound is expected to be relatively stable in common aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone.

  • Protic Solvents: In protic solvents, especially under acidic or basic conditions, there is a risk of hydrolysis of the amide bonds, leading to ring-opening. Caution should be exercised when using alcohols, particularly in the presence of acid or base catalysts, and during aqueous workups.[1]

Q3: Are there any known incompatible reagents or conditions to be aware of during the workup and purification of this compound?

A3: Yes, based on the structure and the general chemistry of benzodiazepines, you should avoid:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bonds within the seven-membered ring.

  • High Temperatures: Prolonged exposure to high temperatures during purification (e.g., distillation of high-boiling point solvents) can lead to thermal degradation.

  • Reactive Nucleophiles: The carbonyl groups could potentially react with strong nucleophiles.

Data Presentation

Table 1: Illustrative TLC Solvent Systems for this compound

Solvent System (v/v)Typical Rf ValueObservations
Ethyl Acetate / Hexane (1:1)0.3 - 0.5Good for initial assessment of purity.
Dichloromethane / Methanol (95:5)0.4 - 0.6Provides good separation from more polar impurities.
Toluene / Acetone (7:3)0.5 - 0.7An alternative non-halogenated solvent system.

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for specific impurity profiles.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) is prepared.

  • Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure. The packed bed is then equilibrated by running several column volumes of the mobile phase through it.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of increasing solvent polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel.

  • Cooling: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Further Cooling: Once crystal formation has begun, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

Mandatory Visualization

purification_workflow crude Crude Product analysis1 Purity Analysis (TLC, LC-MS) crude->analysis1 decision Is Purity > 95%? analysis1->decision chromatography Column Chromatography decision->chromatography No pure_product Pure Product (>98%) decision->pure_product Yes recrystallization Recrystallization chromatography->recrystallization analysis2 Purity Analysis (HPLC, NMR) recrystallization->analysis2 analysis2->pure_product

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities starting_material Starting Material Related? check_impurities->starting_material side_products Side-Reaction Products? check_impurities->side_products degradation Degradation Products? check_impurities->degradation purify_sm Purify Starting Materials starting_material->purify_sm Yes optimize_rxn Optimize Reaction Conditions side_products->optimize_rxn Yes mild_conditions Use Milder Purification Conditions degradation->mild_conditions Yes

Caption: A logical diagram for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Benzodiazepine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for benzodiazepine ring formation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during synthesis.

Troubleshooting Guide

This section addresses common problems observed during benzodiazepine synthesis in a question-and-answer format.

Q1: My benzodiazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When experiencing low yields, it is crucial to systematically evaluate your reaction setup and conditions. Start by verifying the purity of your starting materials, as impurities can interfere with the reaction. Next, confirm the accuracy of reagent stoichiometry and ensure your solvent is anhydrous, if required by the specific protocol. It is also beneficial to analyze the reaction progress using thin-layer chromatography (TLC) to determine if the reaction is proceeding to completion. An incomplete reaction might necessitate longer reaction times or an adjustment in temperature.[1]

Q2: I am observing a significant amount of 2-aminobenzophenone as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 2-aminobenzophenone as a byproduct often indicates hydrolysis of either the starting material or an intermediate.[1] This side reaction is particularly common under harsh acidic or basic conditions.[1] To minimize hydrolysis, consider using milder reaction conditions. This could involve employing a less aggressive acid or base, or running the reaction at lower temperatures.[1] Protecting groups can also be utilized to shield sensitive functionalities from unwanted side reactions.

Q3: The reactivity of my starting materials seems low, leading to poor conversion. What strategies can I employ?

A3: Low reactivity of starting materials can be a significant obstacle. For instance, the direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is challenging due to the low electrophilicity of the formyl group, making it difficult for the aniline nitrogen to form the seven-membered diazepine ring.[1] The formation of a seven-membered ring is also entropically less favored compared to five- or six-membered rings.[1] In such cases, a multi-step synthesis approach is often more effective.[1] This could involve activating the less reactive group or altering the synthetic route entirely.

Q4: How do I choose the appropriate catalyst and reaction conditions for my specific benzodiazepine synthesis?

A4: The selection of an appropriate catalyst and reaction conditions is highly dependent on the specific synthetic route and the nature of your substrates. A wide array of catalysts have been successfully used in benzodiazepine synthesis, including:

  • BF₃-etherate[1][2]

  • Polyphosphoric acid[1][2]

  • NaBH₄[1][2]

  • MgO/POCl₃[1][2]

  • Yb(OTf)₃[1][2]

  • Solid acid catalysts like sulfated zirconia and zeolites (e.g., H-MCM-22)[1][2]

It is highly recommended to consult scientific literature for protocols involving substrates similar to yours to determine the optimal conditions.[1] For example, the H-MCM-22 catalyst has demonstrated high activity for the condensation of o-phenylenediamines with ketones under mild, room temperature conditions.[1][2]

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing the 1,5-benzodiazepine ring?

A prevalent and versatile method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[2] This reaction is typically facilitated by an acidic catalyst.[2] Various ketones, including both cyclic and acyclic ones, can be used in this synthesis.[2]

What are the advantages of using solid acid catalysts in benzodiazepine synthesis?

Solid acid catalysts, such as zeolites like H-MCM-22, offer several advantages. They are often highly active, allowing for reactions to proceed under mild conditions, such as at room temperature.[2] This can lead to higher selectivity and reduced side product formation.[2] Furthermore, solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for potential catalyst recycling.[1][2]

How can palladium-catalyzed reactions be utilized for benzodiazepine synthesis?

Palladium-catalyzed reactions provide efficient pathways for synthesizing various classes of benzodiazepines.[3][4] Different reaction types are employed, including hydroamination, amination, C–H arylation, N-arylation, and the Buchwald–Hartwig reaction.[3][4] These methods are valuable for creating diverse and functionalized benzodiazepine structures.[3] Domino reactions, which involve multiple bond-forming events in a single step, are particularly efficient and environmentally friendly approaches.[3][4]

Data Presentation

Table 1: Comparison of Catalysts for 1,5-Benzodiazepine Synthesis

CatalystReaction TimeYield (%)ConditionsReference
Sulfamic acid1.5-2 h85-95Solvent-free[5]
H-MCM-221-3 h65-87Acetonitrile, Room Temp[2]
Zn/K-10---[5]
Ag₃PW₁₂O₄₀---[5]
SbCl₃-Al₂O₃---[5]
Oxalic acid---[5]

Table 2: Effect of H-MCM-22 Catalyst Amount on 1,5-Benzodiazepine Yield

Catalyst Amount (mg)Reaction Time (min)Yield (%)
506030
1006050
1506087
2006088
Reaction conditions: o-phenylenediamine (OPDA) and acetone, acetonitrile as solvent, room temperature.[6]

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst

A mixture of o-phenylenediamine (OPDA) (1 mmol), a ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.[1]

Visualizations

experimental_workflow start Start reactants Mix OPDA, Ketone, and H-MCM-22 in Acetonitrile start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction by TLC stir->monitor workup Filter to Remove Catalyst monitor->workup Reaction Complete evaporate Evaporate Solvent workup->evaporate purify Purify by Column Chromatography evaporate->purify product Isolated 1,5-Benzodiazepine purify->product

Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.

troubleshooting_flowchart decision decision issue issue solution solution start Low Yield Issue check1 Check Purity of Starting Materials start->check1 check2 Verify Stoichiometry and Solvent Condition check1->check2 check3 Monitor Reaction Progress (TLC) check2->check3 is_complete Is Reaction Complete? check3->is_complete side_products Significant Side Products Observed? is_complete->side_products Yes solution1 Increase Reaction Time or Adjust Temperature is_complete->solution1 No solution2 Use Milder Conditions (Temperature, pH) side_products->solution2 Yes (e.g., Hydrolysis) solution3 Consider Multi-Step Synthesis or Different Catalyst side_products->solution3 No

Caption: Troubleshooting flowchart for low yield in benzodiazepine synthesis.

References

Stability of 1,4-benzodiazepines in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,4-benzodiazepines in various solvents and under different pH conditions. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1,4-benzodiazepines in solution?

A1: The chemical stability of 1,4-benzodiazepines is primarily influenced by pH, temperature, light, the type of solvent or co-solvent used, and the presence of oxygen.[1] Hydrolysis is a major degradation pathway, and its rate is highly dependent on the pH of the solution.[2][3][4] Many benzodiazepines are also light-sensitive and can undergo photodegradation.[1]

Q2: How does pH affect the degradation of 1,4-benzodiazepines?

A2: The hydrolysis of the diazepine ring is a principal degradation route, and it is subject to both specific acid-base catalysis and general acid-base catalysis.[3][5] Most 1,4-benzodiazepines are susceptible to hydrolysis under both acidic and alkaline conditions.[6] In acidic conditions (pH < 3), the seven-membered diazepine ring can reversibly open to form a more water-soluble, but often less stable, benzophenone structure.[6][7] The specific pH at which maximum stability is observed varies between different benzodiazepine derivatives.

Q3: Which solvents are recommended for preparing and storing benzodiazepine stock solutions?

A3: For long-term storage, it is best to keep benzodiazepines as a crystalline solid at -20°C.[1] For stock solutions, stable, anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended to prevent hydrolysis.[1] Aqueous solutions, while necessary for many experiments, will promote hydrolysis and should generally be prepared fresh.[1] If aqueous solutions must be stored, they should be buffered to the optimal pH for the specific benzodiazepine and stored at low temperatures.

Q4: Are there any specific storage container requirements for benzodiazepine solutions?

A4: Yes, container choice is critical. Many benzodiazepines are sensitive to light and should be stored in amber-colored glass vials or containers wrapped with UV-blocking material to prevent photodegradation.[1] Furthermore, some benzodiazepines, like diazepam, are known to adsorb to plastic materials such as polyvinyl chloride (PVC).[8][9] Therefore, glass or polypropylene containers are recommended over PVC to prevent loss of the compound.[1][9]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Action(s)
Unexpectedly low assay results or loss of potency over a short time. Hydrolysis: The compound may be degrading due to inappropriate pH or the presence of water in the solvent.Prepare fresh solutions daily using an anhydrous organic solvent for stock solutions.[1] If using aqueous buffers, ensure the pH is optimized for the stability of the specific benzodiazepine. Store aqueous solutions at 4°C or -20°C for short periods.
Adsorption: The compound may be adsorbing to the surface of plastic storage containers (e.g., PVC).[8]Use glass or polypropylene containers for storage and preparation.[1] Minimize the use of plastic tubing for transfers.
Appearance of new, unidentified peaks in chromatograms (e.g., HPLC). Degradation Products: These are likely hydrolysis or photodegradation products. The primary hydrolysis products are often o-aminobenzophenones.[10]To identify impurities, use advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Review storage conditions to mitigate further degradation (e.g., protect from light, adjust pH).
Photodegradation: The sample may have been exposed to light, particularly UV radiation.[1]Handle all solutions under low-light conditions. Store samples in amber vials or wrap containers in aluminum foil.[1]
Variability in results between experiments. Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation or precipitation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Inconsistent pH: Small variations in buffer preparation can significantly impact stability.Carefully prepare and verify the pH of all aqueous buffers before use.
Precipitation of the compound in an aqueous solution. Poor Solubility: Most benzodiazepines are lipophilic and have low solubility in water at physiological pH.[6]Use co-solvents such as ethanol or propylene glycol to increase solubility. Be aware that co-solvents may also affect stability. Alternatively, prepare solutions at a pH where the compound is more soluble, if this does not compromise stability.

Stability Data Summary

The stability of benzodiazepines is highly dependent on the specific compound, pH, and temperature. The following tables summarize degradation data for selected 1,4-benzodiazepines.

Table 1: Stability of Various Benzodiazepines in Whole Blood at Different Storage Temperatures over One Year.

CompoundConcentrationRoom Temp.4°C-20°C-80°C
Clonazepam Low~100% loss90-100% loss10-20% loss5-12% loss
High~70% loss50-80% loss10-20% lossNot significant
Midazolam Low~100% loss90-100% loss10-20% loss5-12% loss
High~70% loss50-80% loss10-20% lossSignificant loss
Flunitrazepam Low~100% loss90-100% loss10-20% loss5-12% loss
High~70% loss50-80% loss10-20% lossNot significant
Oxazepam Low~100% loss90-100% loss10-20% loss5-12% loss
High~70% loss50-80% loss10-20% lossNot significant
Data adapted from a study on the stability of benzodiazepines in whole blood samples.[11]

Table 2: Stability of Diazepam and Midazolam in Parenteral Formulations at 25°C.

CompoundPrimary Packaging ElastomerDrug Content after 3 MonthsDrug Content after 6 Months
Diazepam Bromobutyl derivative (4023/50 GRAY)>95%>95%
Midazolam Bromobutyl derivative (4023/50 GRAY)~95%<90%
Data suggests diazepam is more stable than midazolam in these formulations at 25°C.[9]

Experimental Protocols

Protocol 1: General Stability Testing of a 1,4-Benzodiazepine in Solution

This protocol outlines a general procedure for assessing the chemical stability of a benzodiazepine in a specific solvent and pH condition over time, following established guidelines.[12][13]

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the benzodiazepine in a suitable anhydrous organic solvent (e.g., DMSO, Methanol).

    • Prepare the desired test solutions by diluting the stock solution into the chosen solvent system (e.g., phosphate buffer at pH 3, 7, and 10). The final concentration should be accurately known and measurable by the chosen analytical method.

    • Prepare control solutions in a solvent where the compound is known to be stable (e.g., the anhydrous stock solvent).

  • Storage Conditions:

    • Dispense aliquots of each test and control solution into appropriate containers (e.g., amber glass vials).

    • Store the vials under controlled conditions as defined by the stability protocol. This typically includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[12]

    • Include a condition to test for photostability by exposing a set of samples to a controlled light source.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

    • Analyze the samples immediately using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[14] The method must be able to separate the intact drug from its degradation products.

    • Quantify the concentration of the parent benzodiazepine and any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial benzodiazepine concentration remaining at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) or shelf-life.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_stock Prepare Stock Solution (Anhydrous Solvent) prep_test Prepare Test Solutions (Aqueous Buffers, etc.) prep_stock->prep_test aliquot Aliquot into Amber Vials prep_test->aliquot storage_conditions Store under Defined Conditions - Accelerated (40°C) - Long-term (25°C) - Photostability aliquot->storage_conditions sampling Sample at Time Points (0, 1, 3, 6... months) storage_conditions->sampling hplc Analyze by Stability-Indicating Method (e.g., HPLC) sampling->hplc quantify Quantify Parent Drug & Degradants hplc->quantify kinetics Determine Degradation Kinetics & Rate quantify->kinetics shelf_life Establish Shelf-Life kinetics->shelf_life

Caption: Workflow for a typical benzodiazepine stability study.

hydrolysis_pathway BZD 1,4-Benzodiazepine (Closed Ring) Intermediate Ring-Opened Intermediate (Carboxylic Acid/Amine) BZD->Intermediate Hydrolysis (Acid/Base Catalyzed) Intermediate->BZD Recyclization (pH dependent) Products Final Degradation Products (e.g., Benzophenone, Glycine Derivative) Intermediate->Products Further Hydrolysis/ Rearrangement

Caption: General hydrolysis pathway for 1,4-benzodiazepines.

troubleshooting_logic start Unexpected Degradation Observed check_ph Verify pH of Solution start->check_ph check_solvent Check Solvent Purity (Anhydrous?) check_ph->check_solvent Correct action_ph Adjust/Re-prepare Buffer check_ph->action_ph Incorrect check_light Assess Light Exposure check_solvent->check_light Anhydrous/Fresh action_solvent Use Fresh Anhydrous Solvent check_solvent->action_solvent Aqueous/Old check_container Evaluate Container Material (Glass vs. Plastic) check_light->check_container Protected action_light Store in Amber Vials/ Protect from Light check_light->action_light Exposed action_container Switch to Glass or Polypropylene Container check_container->action_container PVC/Incompatible

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Overcoming Poor Solubility of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a poorly water-soluble compound.[1] This class of compounds, benzodiazepines, are generally lipophilic and exhibit low solubility in aqueous solutions at physiological pH.[1] For formulation purposes, organic solvents or aqueous solutions with co-solvents and surfactants are often required.[1]

Q2: What are the primary methods to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common and effective methods include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with one or more miscible organic solvents.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix at a solid state.

Q3: Are there any safety concerns with the solvents and excipients used for solubilization?

A3: Yes, the choice of solvents and excipients should always consider the intended application. For in vitro experiments, a wider range of solvents may be acceptable. However, for in vivo studies and pharmaceutical formulations, only biocompatible and non-toxic excipients should be used. It is crucial to consult regulatory guidelines and safety data sheets for each substance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final solution.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution, if permissible for your experiment. 3. Use a different co-solvent with better miscibility in your aqueous buffer. 4. Explore pH adjustment of the buffer to see if it improves solubility. 5. Consider using cyclodextrins to form an inclusion complex.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium.1. Visually inspect for any signs of precipitation in your assay plates. 2. Filter your final drug solution through a syringe filter before adding it to the assay to remove any undissolved particles. 3. Re-evaluate your solubilization method to ensure complete dissolution. 4. Perform a solubility test in your specific assay medium to determine the solubility limit.
Difficulty dissolving the compound in any solvent. The compound may be in a stable crystalline form that is difficult to dissolve.1. Try a range of organic solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol). 2. Apply gentle heating and sonication to aid dissolution. 3. Consider preparing a solid dispersion to convert the crystalline form to a more soluble amorphous form.

Experimental Protocols

Below are detailed methodologies for key solubilization experiments.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the most effective co-solvent for solubilizing this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and analytical balance

Procedure:

  • Prepare stock solutions of the compound at a high concentration (e.g., 10 mg/mL) in each of the organic co-solvents (DMSO, Ethanol, Propylene glycol, PEG 400).

  • In separate vials, add increasing volumes of each stock solution to a fixed volume of PBS (pH 7.4) to create a range of co-solvent percentages (e.g., 1%, 2%, 5%, 10% v/v).

  • Stir the solutions at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the solutions for any precipitation.

  • Filter the saturated solutions through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO1
2
5
10
Ethanol1
2
5
10
Propylene Glycol1
2
5
10
PEG 4001
2
5
10
Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To evaluate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, shaker, pH meter, and analytical balance

Procedure:

  • Add an excess amount of the compound to separate vials containing the different pH buffers.

  • Agitate the vials in a horizontal shaker for 24 hours at a controlled temperature.[2]

  • After equilibration, measure the final pH of the supernatant.[2]

  • Centrifuge the samples to pellet the undissolved solid.[2]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.[2]

  • Plot the solubility against the final measured pH.

Data Presentation:

Initial Buffer pHFinal Measured pHSolubility (µg/mL)
2.0
4.0
6.0
7.4
8.0
10.0
Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To improve the aqueous solubility of this compound through complexation with cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Vials, sonicator, shaker, and analytical balance

Procedure:

  • Prepare aqueous solutions of HP-β-CD and SBE-β-CD at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).[3]

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Sonicate the suspensions for one hour at room temperature.[4]

  • Place the vials on a shaker and agitate for 48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples and filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate.

  • Plot the compound's solubility as a function of cyclodextrin concentration.

Data Presentation:

CyclodextrinConcentration (% w/v)Solubility (mg/mL)
HP-β-CD5
10
20
30
SBE-β-CD5
10
20
30
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyethylene glycol 6000 (PEG 6000) or other suitable hydrophilic carrier

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator, vacuum oven, mortar, and pestle

Procedure:

  • Dissolve both the compound and the carrier (e.g., PEG 6000) in a common organic solvent in a desired ratio (e.g., 1:2, 1:4 drug-to-carrier).[5]

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.[6][7]

  • Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]

  • Characterize the solid dispersion for dissolution improvement compared to the pure drug.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound solubility_testing Initial Solubility Screening (Water, Buffers, Organic Solvents) start->solubility_testing decision Is solubility sufficient? solubility_testing->decision cosolvency Co-solvency Method decision->cosolvency No ph_adjustment pH Adjustment Method decision->ph_adjustment No cyclodextrin Cyclodextrin Complexation decision->cyclodextrin No solid_dispersion Solid Dispersion Technique decision->solid_dispersion No end End: Solubilized Compound for Experimentation decision->end Yes optimization Optimize Formulation (Concentration, Ratio, pH) cosolvency->optimization ph_adjustment->optimization cyclodextrin->optimization solid_dispersion->optimization characterization Characterize Final Formulation (Solubility, Stability, etc.) optimization->characterization characterization->end

Caption: A decision workflow for selecting a suitable solubilization method.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Synthesis of Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzodiazepine-2,5-diones.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of benzodiazepine-2,5-diones, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Benzodiazepine-2,5-dione and Formation of a Significant Amount of a Quinazolinone Byproduct.

  • Question: My reaction is producing a low yield of the target benzodiazepine-2,5-dione, and I've identified a major byproduct as a quinazolinone. What is causing this, and how can I prevent it?

  • Answer: The formation of a quinazolinone byproduct is a known side reaction in the synthesis of certain benzodiazepine diones, particularly when using specific starting materials and reaction conditions. One documented pathway involves the rearrangement of a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione intermediate. This rearrangement is thought to proceed through the elimination of HNO, followed by a proton-mediated loss of CO to form the more stable six-membered quinazolinone ring.

    Troubleshooting Steps:

    • Re-evaluate Starting Materials: If your synthetic route involves a nitroso-intermediate, consider alternative starting materials or protecting groups that avoid the formation of this reactive species.

    • Control Reaction Temperature: High temperatures can promote rearrangement reactions. It is crucial to carefully control the reaction temperature according to the specific protocol. For instance, in microwave-assisted syntheses from isatoic anhydrides, temperatures above 150 °C have been shown to favor side product formation.[1]

    • Optimize pH: The rearrangement can be proton-mediated. Therefore, controlling the pH of the reaction mixture is critical. Avoid strongly acidic conditions if this side reaction is observed.

    • Choice of Catalyst: Some catalysts may inadvertently promote the formation of quinazolinones. For instance, in some syntheses, the choice of catalyst was crucial in selectively forming either the benzodiazepine or the quinazolinone.[2]

Issue 2: Formation of Dimer and Trimer Impurities in Microwave-Assisted Synthesis from Isatoic Anhydrides.

  • Question: I am using a microwave-assisted method to synthesize benzodiazepine-2,5-diones from isatoic anhydride and an amino acid, but I am observing significant amounts of higher molecular weight impurities. What are these and how can I minimize them?

  • Answer: In the microwave-assisted synthesis of benzodiazepine-2,5-diones from isatoic anhydrides, the formation of dimer and trimer side products is a common issue, especially at elevated temperatures and longer reaction times.[1] These byproducts arise from the self-condensation of isatoic anhydride molecules.

    Troubleshooting Steps:

    • Optimize Microwave Parameters: Carefully control the microwave irradiation time and temperature. It has been reported that optimal conditions for the synthesis of several benzodiazepine-2,5-diones are an irradiation time of 3 minutes at 130 °C.[1] Exceeding these parameters, particularly temperatures of 150-170 °C and longer reaction times, leads to a significant increase in dimer and trimer formation.[1]

    • Solvent Choice: The use of glacial acetic acid as a solvent has been shown to be effective in this synthesis, potentially by forming a more reactive mixed anhydride intermediate that favors the desired reaction pathway over self-condensation.[1]

    • Purification: If dimer and trimer formation is unavoidable, they can typically be removed through purification techniques such as column chromatography or recrystallization.

Issue 3: Difficulty in Achieving Complete Cyclization to the Benzodiazepine-2,5-dione Ring.

  • Question: My reaction seems to stall at an intermediate stage, and I am isolating the uncyclized precursor instead of the final benzodiazepine-2,5-dione. How can I drive the cyclization to completion?

  • Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the reacting groups, steric hindrance, or unfavorable reaction kinetics.

    Troubleshooting Steps:

    • Choice of Coupling Reagents/Catalyst: The use of appropriate coupling reagents or catalysts is crucial for efficient ring closure. For syntheses starting from N-carbamoylmethylanthranilic acids, the presence of an electron-withdrawing group on the amino function (e.g., acetyl, alkyloxycarbonyl, or nitroso) was found to be necessary for successful cyclization. Palladium-catalyzed intramolecular N-arylation is another effective method for achieving cyclization.[3]

    • Reaction Conditions: Ensure that the reaction temperature and time are sufficient for the cyclization to occur. In some cases, a higher temperature or longer reaction time may be required, but this must be balanced against the risk of side product formation.

    • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are often used to facilitate these types of cyclization reactions.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of benzodiazepine-2,5-diones in a microwave-assisted synthesis from isatoic anhydride and various α-amino acids.

Entryα-Amino AcidTemperature (°C)Time (min)Yield (%)Notes
1Glycine130371Optimal conditions.[1]
2Alanine130368Optimal conditions.[1]
3Proline130365Optimal conditions.[1]
4Phenylalanine130369Optimal conditions.[1]
5Leucine130364Optimal conditions.[1]
6Valine130361Optimal conditions.[1]
7Various150-170>3LowSignificant formation of dimer and trimer byproducts.[1]
8Various90-1101LowIncomplete reaction, unreacted isatoic anhydride detected.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydride [1]

This protocol describes a general and efficient method for the synthesis of various benzodiazepine-2,5-diones using microwave irradiation.

Materials:

  • Isatoic anhydride (10 mmol)

  • Corresponding α-amino acid (10 mmol)

  • Glacial acetic acid (3 mL)

  • Microwave vial (10 mL capacity)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine isatoic anhydride (10 mmol) and the corresponding α-amino acid (10 mmol).

  • Add 3 mL of glacial acetic acid to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 3 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature, which should result in the formation of a precipitate.

  • Filter the precipitate and wash it three times with hot water.

  • Dry the solid product under vacuum to yield the desired benzodiazepine-2,5-dione.

Purification:

The product obtained from this procedure is often of high purity. However, if further purification is required, column chromatography on silica gel or recrystallization from a suitable solvent can be employed.

Visualizations

Synthesis_and_Side_Reactions IsatoicAnhydride Isatoic Anhydride Intermediate Acyclic Intermediate IsatoicAnhydride->Intermediate Reaction with Amino Acid DimerTrimer Dimers/Trimers IsatoicAnhydride->DimerTrimer Self-Condensation (High Temp) AminoAcid α-Amino Acid AminoAcid->Intermediate BZD Benzodiazepine-2,5-dione Intermediate->BZD Cyclization (Desired Pathway) Quinazolinone Quinazolinone Intermediate->Quinazolinone Rearrangement (e.g., high temp, acidity)

Caption: Synthetic pathway to benzodiazepine-2,5-diones and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyByproduct Identify Byproduct(s) (NMR, MS, etc.) Start->IdentifyByproduct Quinazolinone Quinazolinone Detected IdentifyByproduct->Quinazolinone DimerTrimer Dimer/Trimer Detected IdentifyByproduct->DimerTrimer IncompleteReaction Starting Material/ Intermediate Detected IdentifyByproduct->IncompleteReaction CheckTempAcid Lower Temperature & Control pH Quinazolinone->CheckTempAcid Yes OptimizeMicrowave Optimize Microwave Time & Temperature (e.g., 130°C, 3 min) DimerTrimer->OptimizeMicrowave Yes CheckCatalyst Verify Catalyst/ Coupling Reagent IncompleteReaction->CheckCatalyst Yes ChangeReagents Consider Alternative Starting Materials CheckTempAcid->ChangeReagents Purify Purify Product (Chromatography/ Recrystallization) ChangeReagents->Purify OptimizeMicrowave->Purify IncreaseTimeTemp Increase Reaction Time/Temperature Cautiously CheckCatalyst->IncreaseTimeTemp IncreaseTimeTemp->Purify

Caption: A logical workflow for troubleshooting common issues in benzodiazepine-2,5-dione synthesis.

References

Technical Support Center: Long-Term Stability of Benzodiazepines in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of benzodiazepines in blood samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of benzodiazepines in whole blood?

A1: For long-term storage, it is recommended to store blood samples at -80°C.[1][2][3][4] At this temperature, most benzodiazepines show minimal degradation over extended periods. Storage at -20°C is also a viable option, though some degradation (10-20%) may occur for certain compounds over a year.[1][2][3] Refrigeration at 4°C and storage at room temperature are not suitable for long-term preservation due to significant drug loss.[1][2][3][4][5]

Q2: How does the initial concentration of a benzodiazepine affect its stability?

A2: Higher initial concentrations of benzodiazepines tend to show a lower percentage of degradation compared to lower concentrations over the same storage period and conditions.[1][2][3] For instance, at 4°C, the decrease in concentration for low-concentration samples can be as high as 90-100%, while for high-concentration samples, it ranges between 50-80% over a year.[1][3]

Q3: Are there differences in stability between various benzodiazepines?

A3: Yes, stability varies significantly among different benzodiazepines. For example, diazepam, nordiazepam, and oxazepam are relatively stable, even at -20°C for extended periods.[4][5][6] In contrast, nitrobenzodiazepines like clonazepam and flunitrazepam, as well as compounds like chlordiazepoxide and ketazolam, are more prone to degradation, especially at warmer temperatures.[4][7] Zopiclone and phenazepam have been identified as some of the least stable drugs in blood samples.

Q4: What is the effect of preservatives, such as sodium fluoride (NaF), on benzodiazepine stability?

A4: Additives like sodium fluoride can help to delay the degradation of benzodiazepines in blood samples, particularly in postmortem specimens where microbial activity can be a factor. However, they do not completely halt the degradation process.[1] For nitrobenzodiazepines, the use of NaF is recommended, and samples should be assayed as soon as possible.

Q5: Can freeze-thaw cycles impact the concentration of benzodiazepines in blood samples?

A5: Some studies suggest that multiple freeze-thaw cycles do not significantly affect the concentration of certain benzodiazepines, such as nitrobenzodiazepines and their metabolites. However, for diazepam in whole blood, a decrease of 5-9% has been observed after the first cycle. It is generally good practice to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low benzodiazepine concentrations in stored samples. 1. Inappropriate storage temperature. 2. Extended storage duration. 3. Degradation of a specific unstable benzodiazepine. 4. Low initial concentration leading to a higher percentage of loss.1. Ensure samples are stored at -80°C for long-term stability. If not possible, use -20°C and account for potential degradation. 2. Analyze samples as soon as possible after collection. Refer to stability data for expected degradation rates over time. 3. Check the stability profile of the specific benzodiazepine being analyzed. Consider using an alternative, more stable matrix if available (e.g., urine for certain compounds). 4. Be aware that lower concentrations are more susceptible to significant percentage loss.
Inconsistent results between replicate analyses of the same stored sample. 1. Sample inhomogeneity after thawing. 2. Multiple freeze-thaw cycles.1. Thoroughly vortex the sample after thawing and before taking an aliquot for analysis. 2. Aliquot samples upon initial processing to avoid repeated freezing and thawing of the entire sample.
Presence of unexpected metabolites or degradation products. 1. Chemical or enzymatic degradation of the parent benzodiazepine during storage.1. This can be indicative of sample instability. Quantify both the parent drug and its major metabolites if possible. The conversion of a parent drug to its metabolite can occur in vitro, especially in postmortem samples.
Discrepancy between results from antemortem and postmortem blood samples. 1. Postmortem blood is a less stable matrix and can have microbial contamination leading to accelerated degradation.1. Interpret results from postmortem samples with caution, especially if there was a significant delay between death and sample collection. The stability of some benzodiazepines is significantly lower in postmortem blood.

Data Presentation: Stability of Benzodiazepines in Whole Blood

The following tables summarize the percentage decrease of various benzodiazepines in whole blood under different storage conditions.

Table 1: Stability of Clonazepam, Midazolam, Flunitrazepam, and Oxazepam over One Year [1][2][3]

TemperatureConcentrationClonazepam (% Decrease)Midazolam (% Decrease)Flunitrazepam (% Decrease)Oxazepam (% Decrease)
Room TempLow~100%~100%~100%~100%
High~70%~70%~70%~70%
4°CLow90-100%90-100%90-100%90-100%
High50-80%50-80%50-80%50-80%
-20°CLow & High10-20%10-20%10-20%10-20%
-80°CLow5-12%5-12%~5%5-12%
HighNot SignificantSignificant LossNot SignificantNot Significant

Table 2: Stability of Various Benzodiazepines over 6 Months [4][5]

BenzodiazepineRoom Temperature (% Decrease)4°C (% Decrease)-20°C (% Decrease)-80°C (% Decrease)
Diazepam0-10%0-10%0-10%0-10%
OxazepamStable for 2 months, then ~70%StableStableStable
Nordazepam0-10%0-10%0-10%0-10%
Prazepam0-10%0-10%0-10%0-10%
Lorazepam~100%StableStableStable
Chlordiazepoxide~100%StableStableStable
Clonazepam~40% after 1 weekStableStableStable
Flunitrazepam~40% after 1 weekStableStableStable
Nitrazepam~50% after 1 weekStableStableStable

Experimental Protocols

Methodology for a Typical Benzodiazepine Stability Study

A common approach to assess the long-term stability of benzodiazepines in blood involves the following steps:

  • Sample Preparation:

    • Spike blank whole blood with known concentrations of the benzodiazepines of interest. Two concentration levels (low and high) are often used.[1][2][3]

    • Aliquots of the spiked blood are stored in appropriate containers (e.g., glass vials).

  • Storage:

    • Samples are stored at various temperatures: room temperature (e.g., 20-25°C), refrigerated (4°C), frozen (-20°C), and ultra-low frozen (-80°C).[1][2][3][4][5]

  • Time-Point Analysis:

    • Samples are analyzed at predetermined time intervals. For a one-year study, this might include analyses on days 1, 3, and 7, then weekly for three weeks, bi-weekly for a month, and then monthly.[1][3]

  • Extraction:

    • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the benzodiazepines from the blood matrix.[1][3][7] For LLE, a solvent like 1-chlorobutane or n-butyl acetate might be used.[1][3][6]

  • Quantification:

    • The concentration of the benzodiazepines is determined using an analytical technique such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4][5][6]

  • Data Analysis:

    • The concentration at each time point is compared to the initial concentration (day 0) to calculate the percentage of degradation.

Visualizations

Experimental_Workflow_for_Benzodiazepine_Stability_Study cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis cluster_data Data Interpretation start Start: Obtain Blank Whole Blood spike Spike with Benzodiazepines (Low and High Concentrations) start->spike aliquot Aliquot into Storage Vials spike->aliquot storage_conditions Store at Different Temperatures: - Room Temperature - 4°C - -20°C - -80°C aliquot->storage_conditions timepoint Analyze at Predetermined Time Points storage_conditions->timepoint extraction Extraction (LLE or SPE) timepoint->extraction quantification Quantification (HPLC or LC-MS/MS) extraction->quantification data_analysis Calculate % Degradation vs. Time quantification->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the long-term stability of benzodiazepines in blood samples.

Benzodiazepine_Degradation_Pathway cluster_factors Influencing Factors Parent Parent Benzodiazepine in Blood Degradation Degradation Parent->Degradation Temp Temperature Temp->Degradation Time Storage Time Time->Degradation Matrix Blood Matrix (Antemortem vs. Postmortem) Matrix->Degradation Preservatives Preservatives (e.g., NaF) Preservatives->Degradation Products Degradation Products / Metabolites Degradation->Products

References

Technical Support Center: Troubleshooting Low Cell Permeability of Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low cell permeability of benzodiazepine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My benzodiazepine derivative shows high potency in biochemical assays but low efficacy in cell-based assays. What is the likely cause?

A discrepancy between high biochemical potency and low cellular efficacy often points towards poor cell permeability. For your compound to be effective, it must cross the cell membrane to reach its intracellular target. Several factors can contribute to this issue:

  • Low Passive Permeability: The intrinsic physicochemical properties of the molecule, such as high polarity or large molecular size, may hinder its ability to diffuse across the lipid bilayer of the cell membrane.[1][2]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration inside.[1]

  • Poor Aqueous Solubility: The compound may precipitate in the aqueous assay medium, reducing the effective concentration available to the cells.[1]

  • Compound Instability: The molecule may be unstable in the assay buffer at the experimental pH and temperature.[1]

  • Intracellular Hydrolysis: Ester moieties, if present in the derivative, can be susceptible to hydrolysis by intracellular esterases, leading to the formation of an inactive metabolite.[3]

Q2: What are the key physicochemical properties of benzodiazepine derivatives that influence their cell permeability?

The cell permeability of small molecules, including benzodiazepine derivatives, is significantly influenced by several physicochemical properties. Key factors to consider are:

  • Lipophilicity (LogP/LogD): A critical determinant of membrane permeability. Higher lipophilicity generally leads to better passive diffusion across the lipid membrane. However, an optimal range exists, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding. The distribution coefficient (LogD) at physiological pH is often a more relevant predictor than the partition coefficient (LogP).[2][4][5]

  • Molecular Weight (MW): Lower molecular weight compounds tend to have better passive permeability.[2][4][6]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Lower PSA is generally associated with higher cell permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability by increasing the energy required for the molecule to desolvate and enter the lipid bilayer.[2]

  • Ionization State (pKa): The ionization state of a compound at physiological pH affects its charge and, consequently, its ability to cross the nonpolar cell membrane.[2]

Q3: How can I experimentally assess the cell permeability of my benzodiazepine derivative?

Several in vitro models are available to assess the permeability of your compounds:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[7][8][9]

  • Caco-2 Cell Assay: This is a widely used cell-based model that mimics the human intestinal epithelium.[10][11][12][13] Caco-2 cells form a monolayer with tight junctions and express various transporters, making this assay suitable for studying both passive diffusion and active transport, including efflux.[11][12]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of MDCK cells. Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) are valuable for identifying substrates of efflux pumps.

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay

If your benzodiazepine derivative shows low permeability in a PAMPA assay, this suggests that passive diffusion is limited.

Troubleshooting Steps:

  • Review Physicochemical Properties: Analyze the compound's LogP/LogD, molecular weight, and polar surface area. If these properties are outside the optimal range for passive permeability (see table below), consider chemical modification.

  • Assess Compound Solubility: Ensure your compound is fully dissolved in the donor well at the tested concentration. Poor solubility can be misinterpreted as low permeability. Consider using a co-solvent like DMSO, but be mindful that high concentrations can disrupt the artificial membrane.[1]

  • Check Compound Stability: Verify the stability of your compound in the assay buffer at the experimental pH and temperature.[1]

  • Modify the Compound: If feasible, medicinal chemistry efforts can be directed towards optimizing the physicochemical properties. This could involve increasing lipophilicity or reducing the polar surface area.[14]

Issue 2: Good Permeability in PAMPA but Low Permeability in Caco-2 Assay

When a compound shows good passive diffusion in the PAMPA assay but poor permeability in a cell-based assay like Caco-2, it strongly indicates the involvement of active transport mechanisms, most commonly active efflux.[1][8]

Troubleshooting Steps:

  • Investigate Active Efflux: The most probable cause is that your benzodiazepine derivative is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[1][12]

  • Perform a Bidirectional Caco-2 Assay: To confirm efflux, measure the permeability in both directions: from the apical (top) to the basolateral (bottom) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A). The efflux ratio is calculated as (Papp, B-A) / (Papp, A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[1][12]

  • Use Efflux Inhibitors: In your Caco-2 assay, co-administer your compound with a known inhibitor of common efflux pumps (e.g., verapamil for P-gp).[1][12] A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.

Issue 3: Inconsistent Results in Cell-Based Permeability Assays

Variability in results from assays like the Caco-2 assay can arise from several factors related to the cell culture and experimental setup.

Troubleshooting Steps:

  • Standardize Cell Culture Protocols: Ensure consistency in cell seeding densities, passage numbers, and culture media composition.[3] The differentiation state of Caco-2 cells, which typically takes 18-22 days, is crucial for forming a proper monolayer with functional transporters.[12][15]

  • Verify Monolayer Integrity: The integrity of the Caco-2 cell monolayer is essential for reliable permeability data.[11][16] This should be verified before and after each experiment by measuring the Transepithelial Electrical Resistance (TEER).[13][16] TEER values should be within the laboratory's established acceptable range. A significant drop in TEER after the experiment may indicate cytotoxicity of the compound. Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, can be assessed.[7][8][17]

  • Control for Cytotoxicity: At the concentrations used in the permeability assay, the compound should not be toxic to the cells. Assess cell viability using methods like the MTT or LDH assay.

Data Presentation

Table 1: Physicochemical Properties Influencing Cell Permeability

PropertyFavorable for High PermeabilityPotential Issues with Benzodiazepine Derivatives
Lipophilicity (LogD at pH 7.4) 1 - 3Can be too low (polar) or too high (poor solubility).
Molecular Weight (MW) < 500 DaDerivatives can easily exceed this limit.[4]
Polar Surface Area (PSA) < 90 ŲPresence of polar functional groups can increase PSA.
H-Bond Donors < 5Amide and hydroxyl groups contribute to this count.
H-Bond Acceptors < 10Carbonyl and nitrogen atoms are common acceptors.

Table 2: Interpreting Permeability Assay Results

PAMPA ResultCaco-2 (A-B) ResultEfflux RatioLikely Permeability MechanismNext Steps
HighHigh< 2Good Passive PermeabilityProceed with further in vivo studies.
HighLow> 2Passive Permeability with Active EffluxUse efflux inhibitors; consider chemical modification to reduce efflux.
LowLow< 2Poor Passive PermeabilityOptimize physicochemical properties (increase lipophilicity, reduce MW/PSA).
LowHighN/AActive UptakeInvestigate specific uptake transporters.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin or other lipid mixture dissolved in an organic solvent (e.g., dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (e.g., 300 µL). A small amount of DMSO can be added to match the donor solution if solubility is a concern.

  • Prepare Donor Plate: Prepare the dosing solutions by diluting the test and control compounds in PBS to the final desired concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich: Carefully place the filter plate (donor) onto the acceptor plate, ensuring the bottom of the filters makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[18]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[19]

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for conducting a bidirectional permeability assay using Caco-2 cells.[12]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound and control compounds

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[12][15]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the pre-defined acceptance criteria (e.g., >300 Ω·cm²).[13]

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer.[3] b. Add the dosing solution containing the test compound to the apical (upper) chamber.[1][3] c. Add fresh transport buffer to the basolateral (lower) chamber.[1][3] d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[1][3]

  • Transport Experiment (Basolateral to Apical - B-A for Efflux): a. Add the dosing solution to the basolateral chamber.[1] b. Add fresh buffer to the apical chamber. c. Take samples from the apical chamber at the specified time points.[1]

  • Post-Experiment Integrity Check: After the transport experiment, measure the TEER again to ensure the monolayer integrity was not compromised.[13]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[3][11]

Mandatory Visualizations

G cluster_factors Physicochemical Factors cluster_barriers Biological Barriers cluster_outcome Permeability Outcome Lipophilicity Lipophilicity (LogP/LogD) Membrane Cell Membrane (Lipid Bilayer) Lipophilicity->Membrane Influences Partitioning MW Molecular Weight (MW) MW->Membrane Affects Diffusion PSA Polar Surface Area (PSA) PSA->Membrane Impacts Desolvation HBD H-Bond Donors HBD->Membrane Impacts Desolvation pKa Ionization (pKa) pKa->Membrane Affects Charge Permeability Cell Permeability Membrane->Permeability Allows Passive Diffusion Efflux Efflux Pumps (e.g., P-gp) Efflux->Permeability Reduces Net Influx

Caption: Factors influencing the cell permeability of small molecules.

G start Start: Low Cellular Efficacy pampa Perform PAMPA Assay start->pampa caco2 Perform Caco-2 Assay pampa->caco2 Good Permeability poor_passive Conclusion: Poor Passive Permeability pampa->poor_passive Low Permeability efflux_ratio Calculate Efflux Ratio caco2->efflux_ratio Low A-B Permeability good_permeability Conclusion: Good Permeability caco2->good_permeability High A-B Permeability inhibitor_expt Caco-2 with Efflux Inhibitor efflux_ratio->inhibitor_expt Ratio < 2 active_efflux Conclusion: Active Efflux Substrate efflux_ratio->active_efflux Ratio > 2 inhibitor_expt->poor_passive No Change inhibitor_expt->active_efflux Permeability Increases optimize_physchem Action: Optimize Physicochemical Properties poor_passive->optimize_physchem modify_structure Action: Modify Structure to Avoid Efflux active_efflux->modify_structure

Caption: Troubleshooting workflow for low cell permeability.

PAMPA_Workflow A Prepare Lipid Membrane on Filter Plate D Assemble Donor and Acceptor Plates A->D B Add Buffer to Acceptor Plate B->D C Add Compound to Donor Plate C->D E Incubate with Shaking D->E F Separate Plates E->F G Quantify Compound in Donor and Acceptor Wells F->G H Calculate Permeability (Papp) G->H

Caption: Experimental workflow for the PAMPA assay.

Caco2_Workflow A Seed and Differentiate Caco-2 Cells on Transwells (18-22 days) B Measure TEER (Pre-experiment) A->B C Perform Bidirectional Transport Experiment (A-B and B-A) B->C D Collect Samples at Time Points C->D E Measure TEER (Post-experiment) D->E F Quantify Compound by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Enhancing the Selectivity of 1,4-Benzodiazepine-2,5-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-benzodiazepine-2,5-dione compounds. The focus is on addressing specific experimental challenges to enhance compound selectivity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of 1,4-benzodiazepine-2,5-dione compounds.

Synthesis and Purification

Question 1: I am experiencing low yields in the synthesis of my 1,4-benzodiazepine-2,5-dione, particularly when using a multi-component reaction like the Ugi reaction. What are the potential causes and solutions?

Answer: Low yields in the synthesis of 1,4-benzodiazepine-2,5-diones, especially via the Ugi four-component condensation, can arise from several factors. Here's a breakdown of potential issues and troubleshooting steps:

  • Purity of Starting Materials: Ensure all reactants (aldehyde, amine, carboxylic acid, and isocyanide) are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Methanol is commonly used, but other solvents like dichloromethane (DCM) or solvent-free conditions can sometimes improve yields.

    • Temperature: The Ugi reaction is often performed at room temperature, but gentle heating (e.g., 40-50°C) may be necessary for less reactive substrates. However, excessive heat can promote side product formation.

    • Concentration: Ensure appropriate concentrations of reactants. Highly dilute conditions may slow down the reaction, while overly concentrated mixtures can lead to precipitation and incomplete reactions.

  • Side Reactions: The formation of stable imines or competitive reactions with functional groups on the starting materials can reduce the yield of the desired Ugi adduct.

  • Cyclization Step: The subsequent cyclization to form the benzodiazepine-2,5-dione ring is often acid-catalyzed. Ensure the acid catalyst (e.g., TFA) is fresh and used in the correct stoichiometric amount. Incomplete cyclization will result in a lower yield of the final product.

Question 2: My purified 1,4-benzodiazepine-2,5-dione compound has poor solubility in aqueous buffers, which is affecting my biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge with 1,4-benzodiazepine-2,5-dione derivatives due to their often rigid and hydrophobic core structure. Here are several strategies to improve solubility:

  • Salt Formation: If your compound has a basic nitrogen, consider forming a salt (e.g., hydrochloride salt) to enhance aqueous solubility.

  • Co-solvents: For in vitro assays, using co-solvents like DMSO, ethanol, or PEG 200 can help dissolve the compound. However, it's crucial to determine the tolerance of your assay system to these solvents, as they can affect cellular health and enzyme activity.[1]

  • Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or preparing solid dispersions with polymers like PEG 6000 or PVP can significantly improve solubility and bioavailability.[1][2]

  • Structural Modification: During the design phase, consider incorporating polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) into the scaffold to increase hydrophilicity.

Biological Assays and Selectivity Determination

Question 3: I am observing high non-specific binding in my radioligand binding assay for GABA-A receptor selectivity. How can I minimize this?

Answer: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate affinity measurements. Here are some common causes and solutions:

  • Radioligand Properties:

    • Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher NSB. If possible, select a radioligand with lower hydrophobicity.[3]

    • Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[4]

  • Assay Conditions:

    • Blocking Agents: Incorporate bovine serum albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions.[4]

    • Salts and Detergents: Adding salts or low concentrations of detergents to the wash buffer can help reduce NSB.[3]

    • Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that equilibrium for specific binding is still reached.[3]

  • Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[4]

  • Receptor Concentration: Titrate the concentration of your membrane preparation. Use the lowest concentration that still provides a robust specific binding signal (typically 100-500 µg of membrane protein).[3]

Question 4: My compound shows promising selectivity in binding assays, but this doesn't translate to functional assays (e.g., electrophysiology). What could be the reason?

Answer: A discrepancy between binding affinity (Ki) and functional potency (EC50 or IC50) is a common observation in drug discovery. Several factors can contribute to this:

  • Functional Activity: Binding assays measure the affinity of a compound for a receptor but do not distinguish between agonists, antagonists, or inverse agonists. Your compound may bind with high affinity but have low efficacy (i.e., it is a partial agonist or an antagonist). Functional assays, such as patch-clamp electrophysiology, are necessary to determine the functional consequence of binding.[5]

  • Allosteric Modulation: Your compound might be an allosteric modulator that binds to a site distinct from the orthosteric binding site of the radioligand. This can lead to complex effects on receptor function that are not directly proportional to binding affinity.

  • Assay Conditions: The conditions of the binding assay (e.g., buffer composition, temperature) may differ significantly from those of the functional assay, leading to apparent discrepancies.

  • Off-Target Effects: In cellular functional assays, the observed effect might be due to the compound acting on other targets within the cell, which would not be detected in a specific receptor binding assay.[5]

Question 5: How do I choose the appropriate assay to determine the selectivity of my 1,4-benzodiazepine-2,5-dione for the p53-HDM2 interaction?

Answer: A fluorescence polarization (FP) assay is a robust and widely used method to screen for and characterize inhibitors of the p53-HDM2 interaction.[6] This assay measures the displacement of a fluorescently labeled p53-derived peptide from the HDM2 protein by a test compound. It is a homogeneous assay, making it suitable for high-throughput screening.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Benzodiazepine Derivatives for GABA-A Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
Compound 1-S >1000480 ± 60>1000110 ± 10[7][8]
Compound 1-R >10001000 ± 100>1000200 ± 20[7][8]
Compound 2-S >1000220 ± 30>1000280 ± 40[7][8]
Compound 3-S 500 ± 50450 ± 50600 ± 70700 ± 80[7][8]

Data are presented as mean ± SEM. A lower Ki value indicates higher binding affinity.

Table 2: Inhibitory Potency (IC50, µM) of 1,4-Benzodiazepine-2,5-diones against the p53-HDM2 Interaction

CompoundFP IC50 (µM)Reference
BZD Analog 1 1.7[9]
BZD Analog 2 0.7[9]
BZD Analog 3 0.5[9]

Data obtained from fluorescence polarization (FP) peptide displacement assays.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Subtype Selectivity

This protocol is adapted from standard procedures for determining the affinity of a test compound for different GABA-A receptor subtypes.[10]

1. Membrane Preparation: a. Homogenize rat or mouse whole brains in ice-cold sucrose buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. d. Resuspend the resulting pellet in Tris-HCl buffer (50 mM, pH 7.4) and wash three times by centrifugation and resuspension. e. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay: a. In a final volume of 500 µL, incubate the prepared brain membranes (approximately 100-200 µg of protein) with a fixed concentration of a subtype-selective radioligand (e.g., [³H]flumazenil for the benzodiazepine site). b. Add increasing concentrations of the unlabeled test compound. c. Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam). d. Incubate the mixture for 60-90 minutes at 4°C. e. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. g. Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain specific binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction

This protocol is a generalized procedure for identifying inhibitors of the p53-HDM2 interaction.[6]

1. Reagent Preparation: a. Prepare a stock solution of purified recombinant HDM2 protein in FP assay buffer. b. Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) in FP assay buffer. c. Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione test compounds in DMSO, and then dilute further in FP assay buffer.

2. Assay Procedure (in a 384-well plate): a. To each well, add the test compound solution. b. Add the HDM2 protein solution to each well. The final concentration should be optimized for the assay (e.g., 1 µM). c. Add the fluorescently labeled p53 peptide to each well. The final concentration should be low (e.g., 50 nM) to ensure a good assay window. d. Include controls for 0% inhibition (HDM2 + fluorescent peptide + vehicle) and 100% inhibition (fluorescent peptide + vehicle). e. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10-30 minutes). f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

3. Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_functional Functional Characterization synthesis Synthesis of 1,4-Benzodiazepine-2,5-dione Library purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., FP for HDM2 or Radioligand Binding for GABA-A) characterization->primary_assay hit_identification Hit Identification primary_assay->hit_identification selectivity_assays Selectivity Assays (Panel of related targets) hit_identification->selectivity_assays sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assays->sar_analysis functional_assays Functional Assays (e.g., Electrophysiology, Cell-based Assays) sar_analysis->functional_assays lead_optimization Lead Optimization functional_assays->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Experimental workflow for enhancing selectivity.

gabaa_signaling cluster_receptor GABA-A Receptor gaba_site GABA Binding Site ion_channel Chloride Ion Channel gaba_site->ion_channel Opens channel bzd_site Benzodiazepine Binding Site bzd_site->gaba_site Enhances GABA affinity hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization gaba GABA gaba->gaba_site Binds bzd 1,4-Benzodiazepine-2,5-dione (Positive Allosteric Modulator) bzd->bzd_site Binds cl_ion Cl- cl_ion->ion_channel Influx

Caption: GABA-A receptor signaling pathway.

p53_hdm2_pathway p53 p53 Tumor Suppressor hdm2 HDM2 Oncoprotein p53->hdm2 Binds to proteasome Proteasomal Degradation p53->proteasome Targeted for apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates hdm2->p53 Ubiquitinates bzd_antagonist 1,4-Benzodiazepine-2,5-dione (Antagonist) bzd_antagonist->p53 Prevents interaction bzd_antagonist->hdm2 Binds to p53 pocket

Caption: p53-HDM2 interaction pathway.

References

Technical Support Center: Strategies to Reduce Toxicity of Novel Benzodiazepine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel benzodiazepine-based compounds. The goal is to offer practical guidance on identifying and mitigating potential toxicity issues during preclinical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common experimental challenges and questions related to assessing and reducing the toxicity of novel benzodiazepine derivatives.

Section 1: General Compound Handling and Assay Preparation

Question: My novel benzodiazepine derivative is precipitating in the cell culture medium during my cytotoxicity assay. How can I resolve this?

Answer:

Compound precipitation is a common issue, especially with hydrophobic molecules like many benzodiazepine derivatives. It can lead to inaccurate results by reducing the effective concentration of your compound and creating artifacts. Here are several strategies to address this:

  • Optimize Solvent Concentration: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid "solvent shock" which causes the compound to crash out of solution.

  • Pre-warm Media: Before adding your compound stock, warm the cell culture medium to 37°C. Adding a cold stock to warm media or vice versa can alter solubility.

  • Incremental Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the culture medium. Add the compound stock dropwise to the medium while gently vortexing or swirling to facilitate mixing.

  • Use of Surfactants or Co-solvents: For preclinical formulations, low concentrations of surfactants like Tween 80 or co-solvents such as polyethylene glycol (PEG) can be used to improve solubility. However, it's crucial to run vehicle controls to ensure these agents are not contributing to cytotoxicity.

  • Consider Salt Forms: If your compound is ionizable, using a different salt form can significantly impact its aqueous solubility.

Question: I'm observing conflicting results between my MTT and LDH cytotoxicity assays. What could be the cause?

Answer:

Discrepancies between MTT and LDH assays are not uncommon as they measure different aspects of cell death. The MTT assay measures mitochondrial metabolic activity, which can be inhibited without immediate cell membrane rupture. The LDH assay, on the other hand, measures the release of lactate dehydrogenase, an indicator of compromised cell membrane integrity. Here's how to interpret conflicting results:

  • MTT Decrease, No LDH Increase: This suggests your compound may be causing mitochondrial dysfunction without inducing immediate necrosis. The cells might be undergoing apoptosis, where the membrane remains intact during the early stages. It could also indicate that your compound is directly inhibiting mitochondrial dehydrogenases without necessarily killing the cells.

  • LDH Increase, No MTT Decrease: This is less common but could indicate a rapid necrotic cell death where the cell membrane ruptures before a significant decline in overall metabolic activity is detectable.

  • Experimental Artifacts: Some compounds can interfere with the assays themselves. For example, compounds that are strong reducing agents can convert the MTT tetrazolium salt to formazan non-enzymatically, leading to a false-positive signal for viability. Conversely, colored compounds can interfere with the colorimetric readouts of both assays. It is advisable to run cell-free controls with your compound to check for such interference.

Section 2: Understanding and Mitigating On-Target and Off-Target Toxicity

Question: How can I design benzodiazepine-based compounds with a reduced side-effect profile?

Answer:

The primary strategy is to enhance selectivity for specific GABA-A receptor subtypes. The sedative and amnesic effects of classical benzodiazepines are primarily mediated by the α1 subunit, while the anxiolytic effects are associated with the α2 and α3 subunits.

  • Focus on α2/α3 Subtype Selectivity: Synthesize and screen compounds for higher binding affinity and/or functional potency at α2/α3-containing GABA-A receptors compared to α1-containing receptors. This can be achieved through targeted modifications of the benzodiazepine scaffold.

  • Partial Agonism: Developing partial agonists instead of full agonists at the benzodiazepine binding site can provide a therapeutic window where anxiolytic effects are achieved with a lower propensity for sedation and dependence.

Question: My novel benzodiazepine shows unexpected cytotoxicity in hepatocytes. What could be the mechanism?

Answer:

While benzodiazepines are not typically associated with severe hepatotoxicity, some can cause liver injury. Potential mechanisms include:

  • Metabolic Activation: Cytochrome P450 enzymes, particularly CYP3A4, can metabolize certain benzodiazepines into reactive intermediates. For example, nitrobenzodiazepines can be metabolically activated by CYP3A4, leading to cytotoxicity. Investigating the metabolic profile of your compound using human liver microsomes can provide insights.

  • Mitochondrial Toxicity: Benzodiazepines can bind to the mitochondrial translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential, inhibition of respiratory control, and increased production of reactive oxygen species (ROS), ultimately triggering apoptosis.

Quantitative Data on Benzodiazepine Toxicity and Receptor Affinity

The following tables summarize key quantitative data to aid in the design and interpretation of experiments.

Table 1: In Vivo Toxicity of Selected Benzodiazepines

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
DiazepamMouseOral720
LorazepamMouseOral1850
AlprazolamMouseOral1220
ClonazepamMouseOral1600
FlunitrazepamMouseOral230

Note: LD50 values can vary between studies and animal strains.

Table 2: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor Subtypes

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
Diazepam1.71.81.93.6
Flunitrazepam0.550.550.610.96
Clonazepam1.51.61.82.5
Bretazenil0.130.130.140.22

Lower Ki values indicate higher binding affinity.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the toxicity of novel benzodiazepine-based compounds.

Protocol 1: MTT Assay for General Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of your novel benzodiazepine compound in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Membrane Integrity

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells and 96-well plate prepared as in the MTT assay.

  • LDH cytotoxicity detection kit (commercially available).

  • Lysis buffer (often included in the kit, e.g., 1% Triton X-100).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.

    • Vehicle Control: Wells with cells treated with the vehicle (e.g., 0.5% DMSO).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the kit manufacturer's instructions and incubate in the dark at room temperature for up to 30 minutes.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: DCFH-DA Assay for Reactive Oxygen Species (ROS) Production

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells of interest seeded in a black, clear-bottom 96-well plate.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Serum-free medium.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your novel benzodiazepine compound for the desired duration.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium.

  • Incubation: Add serum-free medium containing 10-20 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Benzodiazepine_Toxicity_Pathways cluster_gaba On-Target Effects (GABA-A Receptor) cluster_mito Off-Target Effects (Mitochondria) cluster_metabolism Metabolic Activation Benzodiazepine Benzodiazepine GABA-A Receptor (α1, α2, α3, α5) GABA-A Receptor (α1, α2, α3, α5) Benzodiazepine->GABA-A Receptor (α1, α2, α3, α5) Binds to α/γ interface Cl- Influx Cl- Influx GABA-A Receptor (α1, α2, α3, α5)->Cl- Influx Potentiates GABA Neuronal Hyperpolarization Neuronal Hyperpolarization Cl- Influx->Neuronal Hyperpolarization Sedation/Amnesia (α1) Sedation/Amnesia (α1) Neuronal Hyperpolarization->Sedation/Amnesia (α1) Anxiolysis (α2/α3) Anxiolysis (α2/α3) Neuronal Hyperpolarization->Anxiolysis (α2/α3) Novel BZD Novel BZD TSPO (mBzR) TSPO (Mitochondrial BZD Receptor) Novel BZD->TSPO (mBzR) Mito_Dysfunction Mitochondrial Dysfunction TSPO (mBzR)->Mito_Dysfunction ROS ↑ Reactive Oxygen Species Mito_Dysfunction->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Nitro-BZD e.g., Nitro-Benzodiazepine CYP3A4 CYP3A4 Nitro-BZD->CYP3A4 Metabolism Reactive Metabolite Reactive Metabolite CYP3A4->Reactive Metabolite Hepatotoxicity Hepatotoxicity Reactive Metabolite->Hepatotoxicity

Caption: Key signaling pathways in benzodiazepine action and toxicity.

Experimental Workflows

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Screening Workflow cluster_assays Parallel Assays start Seed Cells in 96-well Plate treat Treat with Novel Benzodiazepine Derivatives start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Analyze Data (Calculate % Viability/ % Cytotoxicity) mtt->analyze ldh->analyze interpret Interpret Results & Identify Hits analyze->interpret

Caption: A typical workflow for in vitro cytotoxicity screening.

Logical Relationships

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Conflicting Assay Results start Conflicting Results: MTT vs. LDH q1 Is MTT viability low but LDH release also low? start->q1 a1 Hypothesis: Mitochondrial toxicity or apoptosis without necrosis. q1->a1 Yes a2 Hypothesis: Rapid necrosis or assay interference. q1->a2 No next_step1 Next Steps: - Measure mitochondrial membrane potential - ROS production assay - Caspase activity assay a1->next_step1 next_step2 Next Steps: - Run cell-free assay controls - Check for compound color interference - Time-course experiment a2->next_step2

Caption: Decision tree for troubleshooting conflicting cytotoxicity data.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical data for confirming the structure of synthesized 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds. This document outlines detailed experimental protocols and presents key analytical data in a comparative format to facilitate structural verification.

Introduction

This compound is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. Its derivatives have shown promise as anticonvulsant and CNS-depressant agents.[1] The precise structural elucidation of newly synthesized analogues is a critical step in the drug discovery and development process. This guide compares the structural data of the parent compound with two representative substituted analogues: 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione and 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

Synthesis and Structural Confirmation Workflow

The synthesis of 1,4-benzodiazepine-2,5-diones typically involves the condensation of an anthranilic acid derivative with an α-amino acid.[4] The subsequent structural confirmation relies on a combination of spectroscopic techniques to unequivocally determine the molecular structure.

Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Isatoic_Anhydride Isatoic Anhydride Intermediate Intermediate Formation Isatoic_Anhydride->Intermediate Amino_Acid α-Amino Acid (e.g., Glycine) Amino_Acid->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 3,4-Dihydro-1H-1,4- benzodiazepine-2,5-dione Cyclization->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS, HRMS) Product->MS IR IR Spectroscopy Product->IR Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for the synthesis and structural confirmation of this compound.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and two of its derivatives.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₈N₂O₂176.175118-94-5[5]
3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dioneC₁₀H₁₀N₂O₂190.19Not Available
7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneC₁₀H₉ClN₂O₂224.645973-28-4[6]

Table 2: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic Protons-CH₂- or -CH-Other ProtonsSolvent
This compound7.73 (dd, 1H), 7.50-7.46 (m, 1H), 7.19 (t, 1H), 7.08 (d, 1H)3.56 (d, 2H)10.32 (s, 1H, -NH), 8.50 (t, 1H, -NH)CDCl₃
3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione7.71 (d, 1H), 7.47 (m, 1H), 7.18 (t, 1H), 7.06 (d, 1H)3.79-3.76 (m, 1H)10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH), 1.20 (d, 3H, -CH₃)CDCl₃
7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneData available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CompoundCarbonyl Carbons (C=O)Aromatic CarbonsAliphatic CarbonOther CarbonsSolvent
This compound171.6, 168.5137.6, 132.7, 131.2, 126.0, 124.3, 121.344.9-CDCl₃
3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione172.6, 168.1137.5, 132.8, 131.2, 126.0, 124.3, 121.351.919.8 (-CH₃)CDCl₃
7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneData available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment IonsIonization Method
This compound177.0 (M+H)⁺119APCI
3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione191.0 (M+H)⁺Not specifiedNot specified
7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione224195, 139GC-MS[6]

Table 5: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchingC=O StretchingAromatic C=C Stretching
This compound282016981597
3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione301517081611
7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneData available in spectral databases[6]Data available in spectral databases[6]Data available in spectral databases[6]

Experimental Protocols

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an α-amino acid.[4]

Materials:

  • Isatoic anhydride

  • α-Amino acid (e.g., glycine for the target compound, alanine for the 3-methyl derivative)

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • A mixture of isatoic anhydride (1.0 eq) and the respective α-amino acid (1.2 eq) is prepared in glacial acetic acid.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried under vacuum to yield the desired 1,4-benzodiazepine-2,5-dione.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The spectra are typically scanned over a range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of synthesized this compound and its derivatives is reliably achieved through a combination of NMR, mass spectrometry, and IR spectroscopy. The comparative data presented in this guide serves as a valuable reference for researchers to verify the successful synthesis and purity of these important heterocyclic compounds. The provided experimental protocols offer a starting point for the synthesis and characterization of novel benzodiazepine analogues.

References

A Comparative Analysis of 1,4-Benzodiazepine-2,5-diones and Traditional Benzodiazepines: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1,4-benzodiazepine-2,5-diones and traditional 1,4-benzodiazepines, focusing on their central nervous system (CNS) activities. While traditional benzodiazepines are well-established therapeutic agents, emerging research on 1,4-benzodiazepine-2,5-diones suggests their potential as a novel class of CNS-active compounds. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this area.

Introduction to Benzodiazepines

Traditional 1,4-benzodiazepines, such as diazepam and lorazepam, are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] Their therapeutic effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the major inhibitory neurotransmitter in the central nervous system.[1]

In recent years, a related class of compounds, 1,4-benzodiazepine-2,5-diones, has garnered scientific interest. While initially investigated for other therapeutic applications, including as anticancer agents, preliminary pharmacological screenings have revealed that some derivatives of this class also exhibit CNS-depressant and anticonvulsant activities, suggesting a potential overlap in their pharmacological profiles with traditional benzodiazepines.[2]

Mechanism of Action: A Comparative Overview

Traditional benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[1] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling results in the characteristic CNS-depressant effects of these drugs.[1]

The precise mechanism of action for the CNS effects of 1,4-benzodiazepine-2,5-diones is not as well-elucidated. However, their structural similarity to traditional benzodiazepines and their observed CNS-depressant activities suggest a potential interaction with the GABA-A receptor.[2] Further research, including receptor binding assays, is necessary to confirm this hypothesis and to determine if they act via the same or a different mechanism.

cluster_0 Traditional Benzodiazepine Signaling Pathway BZD Traditional Benzodiazepine GABA_A GABA-A Receptor (Benzodiazepine Site) BZD->GABA_A Binds to Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Increases Channel Opening Frequency GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Anxiolysis, Sedation, etc.) Hyperpolarization->CNS_Depression Leads to

Figure 1: Signaling pathway of traditional benzodiazepines.

Comparative Efficacy: Available Data

Direct comparative studies on the efficacy of 1,4-benzodiazepine-2,5-diones versus traditional benzodiazepines are limited. However, preliminary data suggests that certain 1,4-benzodiazepine-2,5-dione derivatives possess CNS-depressant and anticonvulsant properties.

Table 1: Summary of CNS Activities

Compound ClassAnxiolytic ActivitySedative-Hypnotic ActivityAnticonvulsant Activity
Traditional 1,4-Benzodiazepines Well-establishedWell-establishedWell-established
1,4-Benzodiazepine-2,5-diones Preliminary evidencePreliminary evidencePreliminary evidence[2]

A preliminary pharmacological screening of newly synthesized 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives revealed that some of these compounds exhibited CNS-depressant and anticonvulsant activities.[2] While specific quantitative data from this study is not publicly available, it provides a basis for further investigation into the potential of this chemical class.

Experimental Protocols

To facilitate comparative research, this section outlines standard experimental protocols used to assess the anxiolytic, sedative, and anticonvulsant properties of benzodiazepine derivatives.

Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[3]

Methodology:

  • Apparatus: An elevated maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).

  • Animals: Adult male rats or mice are commonly used.

  • Procedure:

    • Administer the test compound (e.g., 1,4-benzodiazepine-2,5-dione derivative or a traditional benzodiazepine) or vehicle to the animals at a predetermined time before the test.

    • Place the animal on the central platform facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in each arm using an automated tracking system or by manual observation.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

cluster_workflow Elevated Plus-Maze Experimental Workflow start Start drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin acclimatization Acclimatization Period drug_admin->acclimatization placement Place Animal on Central Platform acclimatization->placement exploration 5-minute Exploration Period placement->exploration data_recording Record Arm Entries and Time Spent exploration->data_recording data_analysis Data Analysis (% Open Arm Time/Entries) data_recording->data_analysis end End data_analysis->end

Figure 2: Workflow for the Elevated Plus-Maze test.

Assessment of Sedative Activity: Locomotor Activity Test

A decrease in spontaneous locomotor activity is an indicator of sedation. This is often measured in an open field arena.

Methodology:

  • Apparatus: An open field arena (e.g., a square box of 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.

  • Animals: Adult male rats or mice.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the open field.

    • Record the total distance traveled, time spent moving, and other locomotor parameters for a defined period (e.g., 30 minutes).

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.[4]

Assessment of Anticonvulsant Activity: Amygdala-Kindled Seizure Model

This model is used to evaluate the efficacy of compounds in preventing focal seizures that generalize.[5]

Methodology:

  • Animals: Rats are surgically implanted with an electrode in the amygdala.

  • Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala over several days to induce a stable kindled seizure response.

  • Drug Testing:

    • Once the seizures are stably kindled, administer the test compound or vehicle.

    • After a predetermined time, deliver the electrical stimulation.

    • Observe and score the seizure severity and measure the afterdischarge duration from the electroencephalogram (EEG).

  • Data Analysis: A reduction in seizure severity score and afterdischarge duration indicates anticonvulsant activity.[5]

GABA-A Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Preparation of Brain Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors.

  • Binding Reaction:

    • Incubate the brain membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of the unlabeled test compound (e.g., a 1,4-benzodiazepine-2,5-dione derivative) to compete with the radioligand for binding.

  • Separation and Quantification: Separate the bound from the free radioligand by rapid filtration and measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher binding affinity.

Conclusion

While traditional 1,4-benzodiazepines have a long-standing history in clinical use, the exploration of 1,4-benzodiazepine-2,5-diones presents an exciting avenue for the discovery of novel CNS-active agents. Preliminary evidence of their CNS-depressant and anticonvulsant activities warrants further, more detailed investigation.[2] The experimental protocols outlined in this guide provide a framework for conducting direct, quantitative comparisons of the efficacy and mechanism of action of these two classes of compounds. Such studies will be crucial in determining the therapeutic potential of 1,4-benzodiazepine-2,5-diones and their viability as alternatives or adjuncts to traditional benzodiazepines.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives, with a focus on their potential as therapeutic agents. The content is based on available experimental data and aims to facilitate objective evaluation for research and drug development purposes.

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-parasitic properties.[1][2] This guide will delve into the in vitro and in vivo activities of specific analogs, highlighting their mechanisms of action and providing detailed experimental protocols for key assays. A significant focus will be placed on a promising anticancer derivative, compound 52b, which has demonstrated potent activity through the inhibition of protein synthesis.[3]

Data Presentation: Quantitative Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

The following tables summarize the quantitative data on the biological activity of selected 1,4-benzodiazepine-2,5-dione derivatives.

Table 1: In Vitro Anticancer Activity

CompoundDescriptionAverage GI50 (μM)Cell LinesReference
11a Hit Compound0.2460 human cancer cell lines
52b Highly Potent Antitumor CompoundNot explicitly stated in abstract, but described as "highly potent"Lung cancer cells and others[3]

Table 2: In Vivo Anticancer Activity of Compound 52b

CompoundAnimal ModelTumor TypeEfficacyToxicityReference
52b Xenograft Mouse ModelHuman non-small-cell lung cancer (NCI-H522)Significantly prevented tumor growthNo observable toxic effects[3]

Mechanism of Action: Inhibition of Protein Synthesis

Compound 52b, a derivative of this compound, exerts its potent anticancer effects by inhibiting protein synthesis.[3] This mechanism was confirmed through polysome profile analysis, which revealed a decrease in the polysome fraction upon treatment with the compound, indicating a reduction in translational activity. The inhibition of protein synthesis can trigger downstream signaling events, including the activation of the PI3K/Akt pathway, which in turn can modulate protein degradation.[2]

Protein_Synthesis_Inhibition_Pathway Compound_52b Compound 52b Ribosome Ribosome Compound_52b->Ribosome binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Activation Protein_Synthesis_Inhibition->PI3K_Akt_Pathway may lead to Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Proposed signaling pathway for Compound 52b.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Screening (General Protocol)

This protocol outlines a general method for assessing the antiproliferative activity of compounds against a panel of cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cultured cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The GI50 (Growth Inhibition 50) values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

In_Vitro_Anticancer_Screening_Workflow Cell_Culture 1. Cell Culture (60 human cancer cell lines) Compound_Treatment 2. Compound Treatment (Varying concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (48-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., SRB assay) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculate GI50) Viability_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer screening.
Polysome Profile Analysis

This protocol is used to assess the effect of a compound on protein synthesis by analyzing the distribution of ribosomes on mRNA.

  • Cell Treatment: Cancer cells are treated with the test compound (e.g., 52b) or a vehicle control for a specified time.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.

  • Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates the cellular components based on their size and density, with heavier polysomes sedimenting further down the gradient.

  • Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously monitored to generate a polysome profile. A decrease in the polysome-to-monosome ratio indicates an inhibition of translation initiation.

  • RNA Isolation and Analysis: RNA can be isolated from the fractions to identify which specific mRNAs are affected.

Polysome_Profiling_Workflow Cell_Treatment 1. Cell Treatment with Compound 52b Cell_Lysis 2. Cell Lysis with Cycloheximide Cell_Treatment->Cell_Lysis Sucrose_Gradient 3. Sucrose Gradient Ultracentrifugation Cell_Lysis->Sucrose_Gradient Fractionation 4. Fractionation and Absorbance Reading (254 nm) Sucrose_Gradient->Fractionation Profile_Analysis 5. Polysome Profile Analysis Fractionation->Profile_Analysis

Caption: Experimental workflow for polysome profile analysis.
In Vivo NCI-H522 Xenograft Mouse Model

This protocol describes the in vivo evaluation of the antitumor activity of a compound in a mouse model.

  • Cell Implantation: Human non-small-cell lung cancer cells (NCI-H522) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 52b) via a suitable route of administration (e.g., intraperitoneal or oral) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Monitoring: The body weight and general health of the mice are monitored to assess any potential toxicity of the compound.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Other Potential Activities of 1,4-Benzodiazepine-2,5-diones

Beyond anticancer activity, derivatives of this scaffold have been investigated for other therapeutic applications.

  • Anticonvulsant Activity: Certain 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives have shown CNS-depressant and anticonvulsant activities in preliminary pharmacological screenings.[1]

  • Anti-parasitic Activity: A series of 1,5-dihydro-2H-benzo[b][2]diazepine-2,4(3H)-diones have been identified as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][4]

Conclusion

The this compound scaffold continues to be a valuable source of novel therapeutic agents. The potent in vitro and in vivo anticancer activity of derivatives like compound 52b, coupled with a defined mechanism of action, highlights the potential of this chemical class in oncology. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of clinically viable drug candidates. The diverse biological activities associated with this scaffold also warrant exploration in other disease areas.

References

Comparative Analysis of 1,4-Benzodiazepine-2,5-Dione Cross-Reactivity with GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Benzodiazepine-2,5-Dione Performance with Alternative Benzodiazepines, Supported by Experimental Data.

This guide provides a comparative overview of the cross-reactivity of 1,4-benzodiazepine-2,5-diones with Gamma-Aminobutyric Acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. While quantitative binding and functional data for the 1,4-benzodiazepine-2,5-dione subclass are limited in the currently available scientific literature, this guide summarizes the existing qualitative findings and presents a broader comparison with well-characterized 1,4-benzodiazepines and other related compounds to offer a valuable reference for drug discovery and development.

Introduction to Benzodiazepine-GABA Receptor Interaction

Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by acting as positive allosteric modulators of GABA-A receptors. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing the frequency of chloride ion channel opening.[1][2] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[1] The diverse pharmacological profiles of different benzodiazepines are attributed to their varying affinities for different GABA-A receptor subtypes, which are pentameric structures composed of different combinations of α, β, and γ subunits.[3]

1,4-Benzodiazepine-2,5-Diones: Emerging Modulators

The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[4] Preliminary pharmacological screenings of newly synthesized 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives have indicated central nervous system (CNS)-depressant and anticonvulsant activities, suggesting interaction with GABAergic systems. However, detailed, quantitative cross-reactivity studies providing specific binding affinities (Ki) or functional potentiation (EC50) at various GABA-A receptor subtypes for this particular subclass are not yet widely available.

Comparative Binding Affinities of Benzodiazepine Derivatives

To provide a framework for understanding the potential cross-reactivity of 1,4-benzodiazepine-2,5-diones, this section presents quantitative binding data for other well-studied benzodiazepines at various human GABA-A receptor subtypes. The data is presented as Ki values (in nM), which represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Diazepam α1β3γ218.9 ± 1.7[3]
α2β3γ215.6 ± 1.4[3]
α3β3γ220.1 ± 2.2[3]
α5β3γ2Not specified
Clobazam α1β2γ2179 ± 12
α2β2γ225.5 ± 2.6
α3β2γ2165 ± 12
α5β2γ2358 ± 29
N-desmethylclobazam α1β2γ2215 ± 13
α2β2γ228.7 ± 2.7
α3β2γ2196 ± 12
α5β2γ2442 ± 33
Flunitrazepam α1β2γ2S (recombinant)Displaced with nanomolar potency
JYI-04 (C12H23N3O3)28.3[5]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison between all values should be made with caution. The study on diazepam-like derivatives did not specify the β subunit for the α5 subtype.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound interactions with GABA receptors. The following are summaries of standard experimental protocols used in the cited research.

Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound for a receptor.

  • Membrane Preparation:

    • HEK-293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2) are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[6]

  • Binding Assay:

    • Membranes are incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam or [3H]flumazenil).[3][6]

    • Various concentrations of the unlabeled test compound (e.g., a 1,4-benzodiazepine-2,5-dione derivative) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., diazepam).[6]

  • Data Analysis:

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This functional assay measures the effect of a compound on the ion flow through the GABA-A receptor channel.

  • Oocyte Preparation:

    • Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype.[7]

    • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • The oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

    • The oocyte is perfused with a control solution and then with a solution containing GABA at a concentration that elicits a submaximal current (e.g., EC20).

    • The test compound is then co-applied with GABA, and the change in the chloride current is measured.

  • Data Analysis:

    • The potentiation of the GABA-induced current by the test compound is quantified.

    • Dose-response curves are generated by applying various concentrations of the test compound to determine the EC50 (the concentration that produces 50% of the maximal effect).

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output start Start: Synthesized 1,4-Benzodiazepine-2,5-Dione Compounds cell_culture Cell Culture (HEK-293 with specific GABA-A receptor subtypes) start->cell_culture oocyte_prep Oocyte Preparation (Xenopus laevis) start->oocyte_prep membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay electro_assay Electrophysiological Assay (Two-Electrode Voltage Clamp) oocyte_prep->electro_assay binding_data Determine IC50 and Ki values binding_assay->binding_data functional_data Determine EC50 and Potentiation electro_assay->functional_data comparison Comparative Analysis of Cross-Reactivity binding_data->comparison functional_data->comparison GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gaba GABA gaba_receptor GABA-A Receptor (Ligand-gated Cl- channel) gaba->gaba_receptor Binds to GABA site bzd 1,4-Benzodiazepine-2,5-Dione bzd->gaba_receptor Binds to benzodiazepine site (allosteric modulation) cl_ion Cl- gaba_receptor->cl_ion Channel Opens hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

References

A Comparative Analysis of Synthetic Routes to the 1,4-Benzodiazepine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, and sedative effects. The development of efficient and versatile synthetic strategies to access this important heterocyclic system is a continuous focus for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes for the preparation of 1,4-benzodiazepines: classical cyclocondensation reactions, multicomponent reactions, and solid-phase synthesis.

Logical Overview of Synthetic Strategies

The following diagram illustrates the relationship between the different synthetic approaches discussed in this guide.

cluster_main Synthetic Routes to 1,4-Benzodiazepines cluster_inputs Key Starting Materials A Classical Cyclocondensation D 1,4-Benzodiazepine Core A->D Sequential bond formation B Multicomponent Reactions (MCRs) B->D Convergent one-pot synthesis C Solid-Phase Synthesis (SPS) C->D High-throughput synthesis A1 o-Phenylenediamines 2-Aminobenzophenones A1->A B1 Aldehydes, Amines, Carboxylic Acids, Isocyanides B1->B C1 Resin-bound Substrates (e.g., Anthranilic Acids) C1->C

Caption: Comparative overview of synthetic strategies for 1,4-benzodiazepines.

Route A: Classical Cyclocondensation Reactions

This traditional approach involves the stepwise formation of the seven-membered diazepine ring through the condensation of precursors such as o-phenylenediamines or 2-aminobenzophenones with suitable carbonyl compounds or α-amino acids. These methods are well-established and have been widely used for the synthesis of many commercially available benzodiazepine drugs.

A common example is the reaction of a 2-aminobenzophenone derivative with an amino acid, followed by cyclization. Another variation involves the reaction of o-phenylenediamine with β-ketoesters or α,β-unsaturated ketones.[1][2] While reliable, these methods can sometimes require harsh reaction conditions and multiple synthetic steps, which can limit their efficiency for generating large libraries of compounds.

Route B: Multicomponent Reactions (MCRs)

Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), have emerged as a powerful and efficient strategy for the one-pot synthesis of 1,4-benzodiazepines.[3] This approach involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to generate a linear intermediate, which then undergoes an intramolecular cyclization to form the benzodiazepine ring.

The key advantage of MCRs is their operational simplicity and the ability to rapidly generate molecular diversity by varying the four starting components.[3] This makes them highly suitable for the construction of compound libraries for high-throughput screening. Microwave-assisted Ugi reactions can further accelerate the synthesis, significantly reducing reaction times.[3]

Route C: Solid-Phase Synthesis (SPS)

Solid-phase synthesis has been extensively developed for the preparation of 1,4-benzodiazepine libraries, particularly for drug discovery applications.[4][5] In this method, one of the starting materials, typically an anthranilic acid derivative, is attached to a solid support (resin).[5] The subsequent reaction steps, including the coupling of an amino acid and an alkylating agent, are carried out on the solid phase. The final benzodiazepine product is then cleaved from the resin.

The major benefit of SPS is the ability to automate the process and prepare a large number of compounds in a spatially separated format, such as in microtiter plates.[5][6] This methodology is highly efficient for generating large and diverse libraries of compounds for biological screening.

Comparative Data of Synthetic Routes

ParameterRoute A: Classical CyclocondensationRoute B: Multicomponent Reactions (Ugi-4CR)Route C: Solid-Phase Synthesis
Starting Materials o-Phenylenediamines, 2-Aminobenzophenones, α-Amino Acids, β-KetoestersAmines, Aldehydes/Ketones, Carboxylic Acids, IsocyanidesResin-bound Anthranilic Acids, α-Amino Esters, Alkylating Agents
Number of Steps Multiple steps are often requiredTypically a one-pot, two-step process (Ugi reaction followed by cyclization)Multi-step sequence performed on a solid support
Reaction Time Can range from hours to days[1]Can be as short as 30 minutes with microwave assistance[3]The entire sequence can take several days, but many compounds are synthesized in parallel
Typical Yields 55-95%[1][7]22-92% over two steps[3][8]High yields for individual steps (>95%), with overall yields for library members typically being high enough for biological screening[5]
Diversity Generation Limited by the availability of substituted starting materialsHigh diversity can be achieved by varying the four components of the Ugi reaction[3]Excellent for generating large and diverse libraries by using a variety of building blocks[5]
Purification Often requires column chromatography for each compoundPurification of the final product is typically requiredPurification is simplified as excess reagents and by-products are washed away from the resin-bound product
Scalability Can be scaled up for the synthesis of individual compoundsScalability can be challenging for library productionWell-suited for small-scale, high-throughput synthesis of many compounds

Experimental Protocols

Route A: Classical Cyclocondensation - Synthesis of 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[8]

Step 1: Acylation of 2-amino-5-nitrobenzophenone

  • Dissolve 2-amino-5-nitrobenzophenone (50 g) in a suitable organic solvent mixture such as toluene and cyclohexane (1:1 to 1:2, 1000-2000 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 1-3.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration and wash with deionized water until the filtrate is neutral.

  • Dry the resulting 2-(2-chloroacetamido)-5-nitrobenzophenone under vacuum.

Step 2: Cyclization

  • To a solution of hexamethylenetetramine (hexamine) in a suitable solvent, add the 2-(2-chloroacetamido)-5-nitrobenzophenone intermediate.

  • Heat the mixture with stirring to 70-80°C and maintain for approximately 3 hours.

  • Cool the reaction mixture, and the crude product will precipitate.

  • The crude product can be purified by recrystallization or column chromatography to yield the final 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Route B: Multicomponent Reaction - Ugi-4CR Synthesis of a 1,4-Benzodiazepine Scaffold[4]
  • In a reaction vessel, combine the amine component (e.g., an aminophenylketone, 1.0 equiv), the aldehyde (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv) in methanol.

  • Stir the reaction mixture at room temperature for 2 days or heat under microwave irradiation (e.g., 100°C for 30 minutes) to form the Ugi product.

  • After the Ugi reaction is complete (monitored by TLC), evaporate the solvent.

  • Treat the crude Ugi product with a solution of trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) (e.g., 10% TFA in DCE).

  • Heat the mixture (e.g., at 40°C) overnight to effect deprotection and intramolecular cyclization.

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired 1,4-benzodiazepine.

Route C: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones[6]

General Workflow:

  • Resin Loading: Attach a suitable starting material, such as an anthranilic acid, to a solid support resin (e.g., Wang resin) through an appropriate linker.

  • Amino Acid Coupling: Couple an N-Fmoc-protected α-amino acid to the resin-bound anthranilic acid using standard peptide coupling reagents.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the newly introduced amino acid using a solution of piperidine in DMF.

  • Alkylation: Alkylate the secondary amine on the solid support with an appropriate alkylating agent.

  • Cyclization and Cleavage: Treat the resin with an acid, such as trifluoroacetic acid (TFA), to simultaneously induce cyclization to the 1,4-benzodiazepine-2,5-dione and cleave the product from the solid support.

  • Work-up and Purification: After cleavage, the resin is filtered off, and the filtrate containing the product is concentrated. Further purification, if necessary, can be performed by techniques like HPLC. For library synthesis, compounds are often used directly for screening after evaporation of the cleavage cocktail.

References

Validating the Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives, with a focus on their evaluation in xenograft models. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.

Comparative Efficacy in Xenograft Models

Recent studies have highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. One promising compound, designated as 52b, has demonstrated significant tumor growth inhibition in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model.[1][2] The therapeutic action of these derivatives is attributed to mechanisms such as the induction of cell cycle arrest and apoptosis.[1][2]

While direct head-to-head in vivo comparisons with standard-of-care drugs are limited in the reviewed literature, the available data for derivative 52b in the NCI-H522 xenograft model can be contextualized by examining the effects of conventional chemotherapeutic agents, such as cisplatin, in the same cancer cell line model. It is important to note that the MV522 human lung carcinoma xenograft model, a related cell line, has shown resistance to several conventional anticancer agents.

Quantitative Analysis of Antitumor Activity

The following tables summarize the experimental data for a 1,4-benzodiazepine-2,5-dione derivative and provide a basis for an indirect comparison with a standard chemotherapeutic agent.

Table 1: Efficacy of 1,4-Benzodiazepine-2,5-dione Derivative 52b in NCI-H522 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Observed Toxicity
Vehicle Control-Intraperitoneal (i.p.)Daily-Not reported
Compound 52b50Intraperitoneal (i.p.)DailySignificantNo observable toxic effects

Data synthesized from findings on the potent anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.[1][2]

Table 2: Efficacy of Cisplatin in NCI-H522 and NCI-H23 Xenograft Models

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Cell Line
Vehicle Control-Intraperitoneal (i.p.)Not specified-NCI-H522 & NCI-H23
CisplatinNot specifiedIntraperitoneal (i.p.)Not specifiedModerateNCI-H522 (KRAS WT)
CisplatinNot specifiedIntraperitoneal (i.p.)Not specifiedLower than NCI-H522NCI-H23 (KRAS mutant)

This table provides an indirect comparison based on studies investigating cisplatin resistance in NSCLC xenograft models.[3]

Experimental Protocols

A standardized protocol for evaluating the in vivo efficacy of investigational compounds in a xenograft mouse model is crucial for reproducibility and accurate interpretation of results.[4]

Xenograft Model Establishment and Drug Evaluation

1. Cell Culture and Preparation:

  • Cell Line: NCI-H522 human non-small-cell lung cancer cells are a commonly used line for these studies.[4][5]

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Harvesting: Cells are harvested at 80-90% confluency using trypsin-EDTA.

  • Viability and Counting: A trypan blue exclusion assay is performed to ensure cell viability is above 95%. Cells are counted using a hemocytometer.

2. Animal Model:

  • Species: Immunodeficient mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.[6]

  • Implantation: Each mouse is subcutaneously injected in the right flank with approximately 2 x 10^6 NCI-H522 cells suspended in a suitable medium.[4]

3. Drug Formulation and Administration:

  • Formulation: The 1,4-benzodiazepine-2,5-dione derivative is formulated in a suitable vehicle for administration.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[4]

  • Administration: The formulated compound or vehicle is administered to the mice according to the specified dosing schedule and route (e.g., intraperitoneal injection).[4]

4. Monitoring and Data Analysis:

  • Tumor Measurement: Tumor volume is measured 2-3 times weekly using digital calipers.

  • Body Weight: Mouse body weight is recorded regularly as an indicator of toxicity.

  • Endpoint: The study concludes when the tumor size reaches a predetermined limit (e.g., 2,000 mm³).[4]

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the compound.

G Experimental Workflow for Xenograft Model Studies cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment & Monitoring cluster_3 Data Analysis A Cell Culture (NCI-H522) B Cell Harvesting & Viability Check A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth to Palpable Size C->D E Randomization of Mice into Groups D->E F Drug/Vehicle Administration E->F G Tumor Volume & Body Weight Measurement F->G Repeated Cycles G->F H Endpoint Reached G->H I Data Collection & Statistical Analysis H->I

Caption: Workflow for in vivo anticancer drug evaluation using a xenograft model.

Signaling Pathways and Mechanism of Action

1,4-Benzodiazepine-2,5-dione derivatives exert their anticancer effects through various signaling pathways. The primary mechanisms identified include inhibition of protein synthesis and antagonism of the Hdm2-p53 interaction. Other benzodiazepine derivatives have also been shown to inhibit the JAK/STAT pathway.

Protein Synthesis Inhibition

Some 1,4-benzodiazepine-2,5-dione derivatives, such as compound 52b, have been identified as potent inhibitors of protein synthesis.[1][2] This disruption of the translational machinery leads to a halt in the production of proteins essential for cancer cell growth and proliferation, ultimately inducing cell cycle arrest and apoptosis.

G Mechanism of Protein Synthesis Inhibition BZD 1,4-Benzodiazepine-2,5-dione Derivative (e.g., 52b) Ribosome Ribosome BZD->Ribosome Inhibits Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translates Apoptosis Cell Cycle Arrest & Apoptosis Protein->Apoptosis Leads to

Caption: Inhibition of protein synthesis by 1,4-benzodiazepine-2,5-dione derivatives.

Hdm2-p53 Pathway Antagonism

Certain 1,4-benzodiazepine-2,5-diones can act as antagonists of the Hdm2-p53 protein-protein interaction. Hdm2 is a negative regulator of the p53 tumor suppressor. By binding to Hdm2, these derivatives prevent the degradation of p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest and apoptosis.

Hdm2-p53 Pathway Antagonism BZD 1,4-Benzodiazepine-2,5-dione Hdm2 Hdm2 BZD->Hdm2 Inhibits p53 p53 Hdm2->p53 Binds & promotes degradation Degradation p53 Degradation p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

Caption: Antagonism of the Hdm2-p53 interaction by 1,4-benzodiazepine-2,5-diones.

JAK/STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. Some benzodiazepine derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway. Inhibition can occur through the downregulation of JAK/STAT signaling, preventing the phosphorylation and activation of STAT proteins.

JAK/STAT Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene BZD Benzodiazepine Derivative BZD->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by benzodiazepine derivatives.

References

A Head-to-Head Comparison of the Biological Activities of 1,4- and 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of two major classes of benzodiazepines: 1,4-benzodiazepines and 1,5-benzodiazepines. By summarizing quantitative experimental data, detailing methodologies, and visualizing key molecular pathways, this document serves as a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities: A Comparative Overview

Both 1,4- and 1,5-benzodiazepines are pharmacologically active scaffolds, renowned for their effects on the central nervous system (CNS).[1] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] This modulation enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

However, the arrangement of the nitrogen atoms in the diazepine ring significantly influences the pharmacological profile of these compounds. Emerging research also highlights their potential as anticancer and antimicrobial agents, with distinct activity profiles observed between the two isomers.

Central Nervous System Activities

The classical CNS effects of benzodiazepines are a cornerstone of their therapeutic use. The following sections provide a quantitative comparison of the anticonvulsant, anxiolytic, and sedative properties of representative 1,4- and 1,5-benzodiazepines.

Anticonvulsant Activity

A key therapeutic application of benzodiazepines is in the management of epilepsy. Comparative studies have shown that the 1,5-benzodiazepine clobazam exhibits a broader spectrum of anticonvulsant activity compared to the 1,4-benzodiazepine diazepam.

Compound ClassCompoundTest ModelED50 (mg/kg)Reference
1,5-Benzodiazepine ClobazamAmygdala-Kindled Rat (Forelimb Clonus Suppression)>10
1,4-Benzodiazepine DiazepamAmygdala-Kindled Rat (Forelimb Clonus Suppression)2.5
1,4-Benzodiazepine ClonazepamAmygdala-Kindled Rat (Forelimb Clonus Suppression)0.06

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Anxiolytic Activity

Benzodiazepines are widely prescribed for anxiety disorders. While both classes exhibit anxiolytic effects, clinical studies suggest that clobazam (1,5-benzodiazepine) may offer comparable efficacy to diazepam (1,4-benzodiazepine) with a potentially different side-effect profile. A double-blind study in patients with anxiety neurosis found no significant differences in the anxiolytic effects between clobazam and diazepam during the active treatment period.

Sedative Effects

Sedation is a common side effect of benzodiazepine therapy. Studies comparing the impact on performance in healthy individuals have indicated that the 1,5-benzodiazepine clobazam may have minimal immediate effects on performance compared to 1,4-benzodiazepines.[3] This suggests a potential advantage for 1,5-benzodiazepines where sedation is an undesirable side effect. A comparative study in mice demonstrated that clobazam has a more favorable safety margin concerning sedative and myorelaxant effects compared to ten different 1,4-benzodiazepines.[4]

Anticancer Activity

Recent research has unveiled the potential of benzodiazepine derivatives as anticancer agents. Both 1,4- and 1,5-benzodiazepines have demonstrated cytotoxic activity against various cancer cell lines, often with IC50 values in the micromolar and even nanomolar range.

In Vitro Anticancer Activity of 1,4-Benzodiazepine Derivatives
CompoundCell LineIC50 (µM)Reference
1,4-Benzodiazepine-2,5-dione (11a)Average of 60 human tumor cell lines0.24
Compound 52bNCI-H522 (Lung Cancer)Not specified, but potent
Novel 1,4-BenzodiazepineHeLa (Cervical Cancer)21.3 ± 1.7[5]
In Vitro Anticancer Activity of 1,5-Benzodiazepine Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 6mMCF-7 (Breast Cancer)Comparable to 5-Fluorouracil[6]
Compound 3xHeLa (Cervical Cancer)0.067 ± 0.002[7]
Compound 3xHEPG2 (Liver Cancer)0.087 ± 0.003[7]
Compound 3bHER2 (Breast Cancer)0.000023[8]
Compound 3bHDAC10.000041[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The antimicrobial potential of benzodiazepines is a growing area of research. Derivatives of 1,5-benzodiazepines, in particular, have shown promising activity against a range of bacteria and fungi.

In Vitro Antimicrobial Activity of 1,5-Benzodiazepine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 1vCryptococcus neoformans2-6[9]
Compound 1wCryptococcus neoformans2-6[9]
Compound 1vEscherichia coli40[9]
Compound 1vStaphylococcus aureus40[9]
Compound 2bCryptococcus neoformans30[10]
Compound 2aCryptococcus neoformans35[10]
Chloro-benzodiazepine derivativeMSSA, MRSA, M. luteus125-250[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

In Vitro Antimicrobial Activity of 1,4-Benzodiazepine Derivatives

Some 1,4-benzodiazepines have been found to potentiate the activity of existing antifungal agents. For instance, novel 1,4-benzodiazepines have been shown to restore fluconazole susceptibility in resistant strains of Candida albicans.[12] One derivative, referred to as "Probe II," exhibited MIC values ranging from 4 to 16 µg/mL against various Candida species.[13]

Mechanism of Action: Deeper Insights

While the primary CNS effects of both benzodiazepine classes are mediated through the GABA-A receptor, the nuances of their interactions with receptor subtypes and their mechanisms of action in other biological systems are areas of active investigation.

GABA-A Receptor Subtype Selectivity

The differential pharmacological profiles of 1,4- and 1,5-benzodiazepines may be attributed to their varying affinities for different GABA-A receptor subtypes. The 1,5-benzodiazepine clobazam and its active metabolite, N-desmethylclobazam, have been shown to have significantly greater binding affinities for α₂-containing GABA-A receptor complexes compared to α₁-containing complexes.[14] In contrast, the 1,4-benzodiazepine clonazepam does not exhibit this selectivity.[14] It is suggested that the α₁ subunit is associated with sedative effects, while the α₂ subunit is linked to anxiolytic and anticonvulsant actions.[15] This could explain the observation that clobazam may have a lower sedative potential.

Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
Clobazam (1,5-BZD) 247 ± 3629.8 ± 3.459.7 ± 5.6124 ± 11
N-desmethylclobazam 24.3 ± 1.74.8 ± 0.47.9 ± 0.614.8 ± 1.2
Clonazepam (1,4-BZD) 1.1 ± 0.11.0 ± 0.11.2 ± 0.11.3 ± 0.1

Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Anticancer Signaling Pathways

The anticancer mechanisms of benzodiazepines are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.

  • 1,4-Benzodiazepines : Some derivatives have been shown to inhibit protein synthesis in cancer cells. Others, like midazolam, can induce apoptosis through various signaling pathways.

  • 1,5-Benzodiazepines : Certain derivatives are believed to act as tyrosine kinase inhibitors and may also function as DNA intercalating agents.[7]

anticancer_pathways cluster_14 1,4-Benzodiazepines cluster_15 1,5-Benzodiazepines bzd14 1,4-Benzodiazepine Derivatives ps Protein Synthesis Inhibition bzd14->ps e.g., Compound 52b apoptosis14 Apoptosis Induction bzd14->apoptosis14 e.g., Midazolam bzd15 1,5-Benzodiazepine Derivatives tki Tyrosine Kinase Inhibition bzd15->tki dna DNA Intercalation bzd15->dna

Caption: Putative anticancer mechanisms of 1,4- and 1,5-benzodiazepines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the biological activities of benzodiazepines.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to evaluate the anticonvulsant activity of compounds.

  • Animal Model: Typically adult male mice or rats.

  • PTZ Preparation: Pentylenetetrazol is dissolved in a sterile saline solution (e.g., 0.9% NaCl).

  • Administration: A convulsant dose of PTZ is administered, usually via intraperitoneal (i.p.) injection.

  • Observation: Animals are observed for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale).

  • Drug Testing: Test compounds are administered at various doses prior to PTZ injection to determine their ability to prevent or delay the onset of seizures.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

The comparative analysis of 1,4- and 1,5-benzodiazepines reveals distinct biological activity profiles. While both classes demonstrate a range of CNS effects, the 1,5-benzodiazepine clobazam appears to offer a more favorable profile in terms of anticonvulsant activity and reduced sedative effects, potentially due to its selectivity for the α₂ subunit of the GABA-A receptor. Furthermore, both classes of benzodiazepines are emerging as promising scaffolds for the development of novel anticancer and antimicrobial agents, with 1,5-benzodiazepine derivatives showing particularly potent activities in these areas. This guide provides a foundation for further research and development of these versatile chemical entities.

References

Unveiling the Potential of Benzodiazepine-2,5-diones as Novel Protein Synthesis Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, researchers have identified a promising new class of compounds, benzodiazepine-2,5-diones, as potent inhibitors of protein synthesis. This guide provides a comprehensive comparison of a lead compound from this class, BZD-52b , against established protein synthesis inhibitors—cycloheximide, anisomycin, and puromycin. The following analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.

A recent study highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as effective anticancer agents by inhibiting protein synthesis. The initial hit compound, 11a , demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines. Further optimization led to the discovery of compound 52b , described as a highly potent antitumor agent that induces cell cycle arrest and apoptosis through the inhibition of protein synthesis.

Quantitative Comparison of Protein Synthesis Inhibitors

To contextualize the potency of this new class of compounds, their activity is compared with well-characterized protein synthesis inhibitors. The following table summarizes the available inhibitory concentrations (IC50) for these compounds. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as the cell line used can influence the results.

CompoundClassTargetIC50/GI50 (nM)Cell LineReference
BZD-11a Benzodiazepine-2,5-dioneEukaryotic Ribosome240 (GI50)Average of 60 human cancer cell lines
BZD-52b Benzodiazepine-2,5-dioneEukaryotic Ribosome"Highly Potent" (Specific value not publicly available)NCI-H522 (human non-small-cell lung cancer)
Cycloheximide Glutarimide AntibioticEukaryotic Ribosome (E-site of 60S subunit)6600HepG2[1]
Anisomycin Pyrrolidine AntibioticEukaryotic Ribosome (Peptidyl transferase center of 60S subunit)Not available in HepG2 from searches-
Puromycin Aminonucleoside AntibioticEukaryotic Ribosome (A-site mimic)1600HepG2[1]
Puromycin Aminonucleoside AntibioticEukaryotic Ribosome (A-site mimic)3960NIH/3T3[2]

Mechanism of Action: A Visual Guide

The process of protein synthesis, or translation, in eukaryotes is a complex, multi-step process broadly divided into initiation, elongation, and termination. The inhibitors discussed in this guide target different stages of this crucial cellular process.

Eukaryotic_Protein_Synthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors Inhibitor Action 40S_subunit 40S Ribosomal Subunit 43S_PIC 43S Pre-initiation Complex 40S_subunit->43S_PIC Met_tRNA Met-tRNAi Met_tRNA->43S_PIC eIFs Initiation Factors (eIFs) eIFs->43S_PIC mRNA mRNA 80S_IC 80S Initiation Complex mRNA->80S_IC 43S_PIC->80S_IC mRNA binding & scanning A_site A site Peptide_bond Peptide Bond Formation A_site->Peptide_bond Aminoacyl-tRNA delivery P_site P site P_site->Peptide_bond E_site E site Translocation Translocation Peptide_bond->Translocation Translocation->A_site Next codon Translocation->E_site tRNA exit BZD Benzodiazepine- 2,5-diones BZD->80S_IC Inhibits formation of polysomes CHX Cycloheximide CHX->Translocation Blocks E-site ANS Anisomycin ANS->Peptide_bond Inhibits peptidyl transferase PUR Puromycin PUR->A_site Causes premature termination Polysome_Profiling_Workflow cluster_cell_prep 1. Cell Preparation cluster_lysis_prep 2. Lysate Preparation cluster_gradient 3. Sucrose Gradient Ultracentrifugation cluster_analysis 4. Analysis Cell_Culture Culture cells to ~80-90% confluency CHX_Treatment Treat with Cycloheximide (100 µg/mL) for 5 min Cell_Culture->CHX_Treatment Harvest Harvest and wash cells with ice-cold PBS + CHX CHX_Treatment->Harvest Lysis Lyse cells in hypotonic buffer Harvest->Lysis Centrifugation1 Centrifuge to pellet nuclei and debris Lysis->Centrifugation1 Supernatant Collect supernatant (cytoplasmic extract) Centrifugation1->Supernatant Load Load lysate onto 10-50% sucrose gradient Supernatant->Load Ultracentrifuge Ultracentrifuge at high speed (e.g., 36,000 rpm for 3 hrs) Load->Ultracentrifuge Fractionation Fractionate gradient with continuous A260 monitoring Ultracentrifuge->Fractionation Profile Generate polysome profile (A260 vs. fraction number) Fractionation->Profile RNA_Isolation Isolate RNA from fractions for further analysis (e.g., qPCR, sequencing) Fractionation->RNA_Isolation

References

A Comparative Guide to the Synthesis and Biological Evaluation of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of its synthesis and biological testing against relevant alternatives, supported by experimental data and detailed protocols to ensure reproducibility.

Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones: A Comparative Analysis

Several synthetic strategies have been developed for the construction of the 1,4-benzodiazepine-2,5-dione core. The choice of method often depends on the desired diversity, scale, and available starting materials. Below is a comparison of common synthetic routes.

Table 1: Comparison of Synthetic Routes to 1,4-Benzodiazepine-2,5-diones

Synthetic MethodKey FeaturesReported YieldsAdvantagesDisadvantages
Ugi Four-Component Condensation A one-pot multicomponent reaction followed by an acid-activated cyclization.22-69% (over two steps)[1]High diversity, convergent, and efficient for library synthesis.May require microwave irradiation for optimal results; purification of Ugi adducts can be challenging.
Solid-Phase Synthesis Involves attachment to a solid support, followed by sequential reactions and cleavage.52-69% (PS resin)Amenable to high-throughput synthesis and purification; ideal for creating large libraries.Can have lower overall yields compared to solution-phase methods; requires specialized equipment.
Ring Expansion of 3-Aminoquinoline-2,4-diones Base-promoted molecular rearrangement.Not explicitly quantified in the provided abstract, but described as taking place under mild conditions.Utilizes readily available starting materials; proceeds under mild conditions.Scope of the reaction with variously substituted quinolinediones may be limited.

Biological Activity: A Head-to-Head Comparison

Derivatives of this compound have shown promise in several therapeutic areas. This section compares their performance against established drugs in key biological assays.

Antimycobacterial Activity

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis

CompoundTargetMIC (µg/mL)
1,4-Benzodiazepine-2,5-dione Derivative (4h) M. tuberculosis H37Rv1.55[2]
1,4-Benzodiazepine-2,5-dione Derivative (4f) M. tuberculosis H37Rv2.87[2]
Isoniazid (Standard) M. tuberculosis H37Rv0.02 - 0.06[3]
Isoniazid (Intracellular) M. tuberculosis H37Rv0.1
Acetylcholinesterase Inhibition

Table 3: Comparison of IC50 Values for Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50
1,4-Benzodiazepine-2,5-dione Derivatives (5a, 5b, 5c, 5g) AcetylcholinesterasePotent (specific values not provided)
Donepezil (Standard) Acetylcholinesterase6.7 nM
Donepezil (in human plasma) Acetylcholinesterase53.6 ng/mL
Inhibition of the p53-HDM2 Interaction

Table 4: Comparison of IC50 Values for p53-HDM2 Interaction Inhibition

CompoundTargetIC50
Optimized Benzodiazepinedione (19) p53-HDM20.7 µM[4]
Benzodiazepinedione Derivative (TDP665759) Proliferation of wt p53 cells0.7 µM[4]
Nutlin-3a (Standard) p53-MDM290 nM[5]

Experimental Protocols

Synthesis

Protocol 1: Two-Step Synthesis via Ugi Four-Component Condensation [1]

  • Ugi Reaction: To a solution of the amine component (1.0 equiv) in methanol, add the aldehyde or ketone (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv). The reaction mixture is stirred at room temperature for 48 hours or subjected to microwave irradiation (e.g., 100°C for 30 minutes) to expedite the reaction. The solvent is removed under reduced pressure, and the crude Ugi adduct is purified by flash chromatography.

  • Deprotection and Cyclization: The purified Ugi adduct is dissolved in a suitable solvent such as 1,2-dichloroethane containing 10% trifluoroacetic acid. The mixture is stirred at an elevated temperature (e.g., 40°C) overnight. The solvent is then evaporated, and the residue is purified by chromatography to yield the 1,4-benzodiazepine-2,5-dione.

G cluster_0 Ugi Four-Component Condensation cluster_1 Cyclization Amine Amine UgiAdduct Ugi Adduct Amine->UgiAdduct Aldehyde Aldehyde/Ketone Aldehyde->UgiAdduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiAdduct Isocyanide Isocyanide Isocyanide->UgiAdduct Deprotection Acid-mediated Deprotection UgiAdduct->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization FinalProduct 1,4-Benzodiazepine-2,5-dione Cyclization->FinalProduct

Synthetic workflow for 1,4-benzodiazepine-2,5-diones.
Biological Testing

Protocol 2: Antimycobacterial Susceptibility Testing (Broth Microdilution) [6]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][8]

  • Prepare a solution of acetylcholinesterase, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine AChE AChE Acetylcholinesterase (Enzyme) Acetate Acetate AChE->Acetate TNB TNB (Yellow) Absorbance at 412 nm Thiocholine->TNB DTNB DTNB DTNB (Ellman's Reagent) Inhibitor Benzodiazepinedione (Inhibitor) Inhibitor->AChE

Principle of the Ellman's method for AChE inhibition.

Protocol 4: p53-HDM2 Interaction Inhibition Assay (Fluorescence Polarization) [9]

  • Prepare a reaction mixture containing fluorescently labeled p53-derived peptide and recombinant HDM2 protein in an appropriate buffer.

  • Add serial dilutions of the test compound to the reaction mixture in a black microplate.

  • Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the test compound. Calculate the IC50 value from the dose-response curve.

G cluster_0 p53-HDM2 Interaction cluster_1 Cellular Consequences p53 p53 p53_HDM2 p53-HDM2 Complex p53->p53_HDM2 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis HDM2 HDM2 HDM2->p53_HDM2 Ubiquitination p53 Ubiquitination p53_HDM2->Ubiquitination Degradation p53 Degradation Ubiquitination->Degradation Inhibitor Benzodiazepinedione Inhibitor Inhibitor->p53_HDM2 Inhibition

Signaling pathway of p53-HDM2 interaction and its inhibition.

This guide provides a foundational understanding of the synthesis and biological evaluation of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones. The presented data and protocols are intended to aid researchers in the reproducible synthesis and comparative assessment of this important class of compounds.

References

Unlocking the Therapeutic Promise of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential beyond its traditional association with central nervous system (CNS) activity. Peer-reviewed studies have validated its promise in oncology, infectious diseases, and metabolic disorders. This guide provides an objective comparison of the performance of 1,4-benzodiazepine-2,5-dione derivatives against established alternatives, supported by experimental data and detailed methodologies to facilitate further research and development.

Anticancer Activity: A New Frontier

Recent investigations have highlighted the significant anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives. These compounds have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, in some cases rivaling or exceeding the efficacy of standard chemotherapeutic agents like doxorubicin.

One notable study identified a highly potent antitumor compound, designated 52b , from a library of 1,4-benzodiazepine-2,5-dione derivatives.[1] This compound demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1] Further investigations revealed that compound 52b induces cell cycle arrest and apoptosis in lung cancer cells and acts as a potential protein synthesis inhibitor.[1] In a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, compound 52b significantly inhibited tumor growth without observable toxic effects.[1]

Another study reported the cytotoxic activities of novel 1,4-benzodiazepine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, with some analogues displaying IC50 values in the micromolar range.

Comparative Anticancer Activity (IC50 Values in μM)
Compound/DrugCell Line: MCF-7 (Breast Cancer)Cell Line: HCT-116 (Colon Cancer)
1,4-Benzodiazepine-2,5-dione Analog 9 17.16 ± 1.5416.19 ± 1.35
Doxorubicin (Standard) Not explicitly stated in the same study, but literature values are typically in the low micromolar to nanomolar range.Not explicitly stated in the same study, but literature values are typically in the low micromolar to nanomolar range.
1,4-Benzodiazepine-2,5-dione Analog 4b Not Tested37.04 ± 1.13 (HCT15)
1,4-Benzodiazepine-2,5-dione Analog 10 Not Tested5.31 ± 0.23
1,4-Benzodiazepine-2,5-dione Analog 11 Not Tested4.9 ± 0.53
Cisplatin (Standard) Not Tested3.51 ± 1.16

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is a summary from multiple sources to illustrate the potential of this class of compounds.

Diverse Therapeutic Applications

Beyond oncology, 1,4-benzodiazepine-2,5-diones have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in the µg/mL range.

  • Melanocortin Receptor Agonism: The 1,4-benzodiazepine-2,5-dione template has been successfully utilized to develop potent agonists for melanocortin receptors, which are targets for treating obesity and other metabolic disorders.

  • HDM2-p53 Interaction Antagonism: This class of compounds has been identified as small molecule antagonists of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-benzodiazepine-2,5-diones stem from their ability to interact with multiple biological targets. Two key pathways are highlighted below.

HDM2-p53 Interaction Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein HDM2. Disruption of the HDM2-p53 interaction can restore p53 function, leading to tumor cell death. Certain 1,4-benzodiazepine-2,5-diones act as antagonists in this pathway.

HDM2-p53 interaction pathway and its disruption by 1,4-benzodiazepine-2,5-diones.
Melanocortin 4 Receptor (MC4R) Signaling Pathway

The MC4R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis. Agonists of this receptor can reduce food intake and increase energy expenditure, making it a target for anti-obesity drugs.

MC4R_Signaling alpha_MSH α-MSH (Agonist) or 1,4-BZD-2,5-dione MC4R MC4R alpha_MSH->MC4R binds G_Protein Gs MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Food Intake & Increased Energy Expenditure PKA->Cellular_Response leads to

Simplified melanocortin 4 receptor (MC4R) signaling pathway activated by agonists.

Experimental Protocols

General Procedure for Ugi Four-Component Synthesis of 1,4-Benzodiazepine-2,5-diones

This method allows for the rapid assembly of diverse 1,4-benzodiazepine-2,5-dione libraries.[2]

  • Reaction Setup: To a solution of an amino acid (1.0 eq.) in a suitable solvent (e.g., methanol), add an aldehyde or ketone (1.0 eq.) and an isocyanide (1.0 eq.).

  • Ugi Reaction: Stir the mixture at room temperature for a specified time (typically 24-48 hours) to allow for the Ugi four-component condensation to proceed.

  • Cyclization: The resulting Ugi product is then subjected to cyclization conditions. This often involves a deprotection step followed by treatment with a base or acid to facilitate the intramolecular ring closure to form the 1,4-benzodiazepine-2,5-dione core.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the general steps for evaluating the antitumor activity of a test compound in a mouse model.[1]

  • Cell Culture: Human cancer cells (e.g., NCI-H522) are cultured in appropriate media until they reach the desired confluence.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: The test compound (e.g., 1,4-benzodiazepine-2,5-dione derivative) is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated and statistically analyzed.

Fluorescence Polarization Assay for HDM2-p53 Interaction

This assay is used to screen for inhibitors of the HDM2-p53 interaction.

  • Reagents: Purified HDM2 protein, a fluorescently labeled p53-derived peptide, and the test compounds are required.

  • Assay Setup: The fluorescent peptide is incubated with the HDM2 protein in a microplate well, allowing them to bind.

  • Compound Addition: The test compounds (1,4-benzodiazepine-2,5-diones) are added to the wells at various concentrations.

  • Measurement: The fluorescence polarization of the solution in each well is measured using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent peptide from the HDM2 protein, thus inhibiting the interaction. The IC50 value for the compound can then be determined.

Experimental Workflow for Anticancer Drug Screening

The discovery of novel anticancer agents from a library of compounds typically follows a multi-step workflow, from initial high-throughput screening to in vivo validation.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation HTS High-Throughput Screening (e.g., Cell Viability Assay) Hit_Identification Hit Identification (Primary Hits) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Cell_Cycle Cell Cycle Analysis Lead_Selection->Cell_Cycle Apoptosis Apoptosis Assays Lead_Selection->Apoptosis Target_Validation Target Validation (e.g., Western Blot, Kinase Assays) Lead_Selection->Target_Validation Xenograft Xenograft Mouse Model (Efficacy Studies) Target_Validation->Xenograft Candidate Preclinical Candidate Xenograft->Candidate Toxicity Toxicity Studies Toxicity->Candidate PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Candidate

General workflow for the screening and validation of anticancer compounds.

This guide provides a snapshot of the growing body of evidence supporting the therapeutic potential of 1,4-benzodiazepine-2,5-diones. The versatility of their synthesis and their ability to interact with diverse biological targets make them a highly attractive scaffold for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety information from suppliers indicates the following hazards:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H351: Suspected of causing cancer.

  • H361: Suspected of damaging fertility or the unborn child.

The corresponding GHS pictograms are the exclamation mark and the health hazard symbol. The signal word is "Warning".

Due to these hazards, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are tested against the specific chemical or a similar class of compounds. Always use two pairs of chemotherapy gloves when handling hazardous drugs.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatA long-sleeved, impermeable gown that closes in the back is required to prevent skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood)If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical to safely handle this compound from receipt to disposal. The following workflow outlines the necessary steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase receive Receiving store Storage receive->store Inspect & Log plan Experiment Planning store->plan Review SDS ppe Don PPE plan->ppe Assess Risks weigh Weighing ppe->weigh dissolve Dissolving weigh->dissolve In Fume Hood react Reaction dissolve->react Controlled Conditions workup Work-up react->workup Quenching/Extraction decontaminate Decontaminate Glassware workup->decontaminate waste Segregate Waste decontaminate->waste Rinse with appropriate solvent dispose Dispose via EHS waste->dispose Label Hazardous Waste doff Doff PPE dispose->doff Follow Institutional Protocol

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[1]

  • Decontamination: All non-disposable glassware and equipment must be decontaminated. This typically involves rinsing with an appropriate solvent, which should then be collected as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.